Product packaging for Tributyrin(Cat. No.:CAS No. 60-01-5)

Tributyrin

Número de catálogo: B1683025
Número CAS: 60-01-5
Peso molecular: 302.36 g/mol
Clave InChI: UYXTWWCETRIEDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Tributyrin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by butyric acid. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, a protective agent, an apoptosis inducer, a prodrug and an antineoplastic agent. It is a triglyceride and a butyrate ester. It is functionally related to a butyric acid.
This compound has been used in trials studying the treatment of Prostate Cancer and Unspecified Adult Solid Tumor, Protocol Specific.
This compound has been reported in Euglena gracilis and Caenorhabditis elegans with data available.
This compound is a triglyceride prodrug of butyric acid with potential antineoplastic activity. Butyrate, the active metabolite of this compound, inhibits histone deacetylase, resulting in increased differentiation, decreased proliferation, cell cycle arrest, and apoptosis in some tumor cell lines. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O6 B1683025 Tributyrin CAS No. 60-01-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-di(butanoyloxy)propyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXTWWCETRIEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052267
Record name Glycerol tributyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless oily liquid
Record name Glycerol tributanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Tributyrin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

307 °C
Record name TRIBUTYRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

356 °F; 180 °C (Open cup)
Record name TRIBUTYRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ACETONE, BENZENE, Very soluble in alcohol and ether, In water, 133 mg/L at 37 °C, 0.133 mg/mL at 37 °C, insoluble in water; soluble in organic solvents, oils, miscible (in ethanol)
Record name TRIBUTYRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glycerol tributanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Tributyrin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.032 at 20 °C, 1.034-1.037
Record name TRIBUTYRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tributyrin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.3X10-3 mm Hg at 25 °C /Estimated/
Record name TRIBUTYRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS, Oily liquid

CAS No.

60-01-5
Record name Tributyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIBUTYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 1,2,3-propanetriyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerol tributyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol tributyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S05LZ624MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIBUTYRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glycerol tributanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-75 °C
Record name TRIBUTYRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glycerol tributanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is the mechanism of action of tributyrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Tributyrin

Introduction

This compound is a triglyceride pro-drug of butyrate, a short-chain fatty acid (SCFA) of significant physiological importance.[1][2] Comprised of three butyrate molecules esterified to a glycerol backbone, this compound is designed to overcome the pharmacokinetic limitations of butyrate, such as its rapid absorption in the upper gastrointestinal tract and unpleasant odor.[3][4] Upon oral administration, this compound is hydrolyzed by intestinal lipases, ensuring a sustained release of butyrate into the small and large intestines.[1][4][5] This targeted delivery allows butyrate to exert its pleiotropic effects, which include histone deacetylase (HDAC) inhibition, gut microbiota modulation, activation of G-protein coupled receptors (GPCRs), and maintenance of intestinal barrier integrity. These mechanisms underpin its anti-inflammatory, anti-carcinogenic, and metabolic regulatory properties, making this compound a compound of high interest for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Butyrate Delivery and Bioavailability

This compound serves as an efficient carrier for butyrate. Unlike butyrate salts, which are readily absorbed in the stomach and upper small intestine, this compound is more lipophilic and resists gastric acid.[1][6][7] Pancreatic and intestinal lipases hydrolyze the ester bonds, releasing butyrate directly into the intestinal lumen.[1][6] In vitro digestion models show that while less than 5% of butyrate is released in the oral and gastric stages, approximately 75% is released in the small intestine, with the remainder available for the colon.[5][8] This delivery mechanism is crucial for achieving therapeutically relevant concentrations of butyrate in the distal gut.[7]

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate is the inhibition of histone deacetylases (HDACs), particularly class I HDACs.[4][9][10] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate promotes a state of histone hyperacetylation, which neutralizes the positive charge on histones, relaxes chromatin, and makes DNA more accessible to transcription factors.[10] This epigenetic modification alters the expression of numerous genes involved in critical cellular processes:

  • Cell Cycle Arrest: Butyrate induces the expression of cyclin-dependent kinase inhibitors like p21WAF1/Cip1, which leads to cell cycle arrest, often at the G1/S or G2/M transition.[11][12][13] This is associated with the hypophosphorylation of the retinoblastoma protein (Rb).[11]

  • Apoptosis: HDAC inhibition by butyrate modulates the expression of genes involved in apoptosis, such as the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the initiation of the mitochondrial apoptotic pathway.[12][14]

  • Cell Differentiation: Butyrate promotes the differentiation of various cell types, including muscle satellite cells, by epigenetically altering the expression of key myogenic transcription factors.[15][16]

Gut Microbiota Modulation

This compound significantly impacts the composition and function of the gut microbiome. In models of antibiotic-induced dysbiosis, this compound supplementation has been shown to restore microbial diversity, as measured by Chao1, Shannon, and Simpson indices.[17] Key effects include:

  • Promotion of Beneficial Bacteria: It increases the relative abundance of SCFA-producing bacteria such as Muribaculaceae, Bifidobacterium, Akkermansia mucinophila, and Parabacteroides.[6][17]

  • Inhibition of Pathogenic Bacteria: It can reduce the abundance of potentially harmful bacteria like Bacteroidetes and Enterococcus.[3]

  • Increased SCFA Production: By directly supplying butyrate and fostering the growth of butyrogenic bacteria, this compound elevates the intestinal concentrations of not only butyrate but also acetate and propionate, creating a positive feedback loop for gut health.[3][17][18]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate acts as a signaling molecule by activating several metabolite-sensing GPCRs, including GPR109A (also known as HCA2), GPR43 (FFAR2), and GPR41 (FFAR3).[9][19] Activation of these receptors on intestinal epithelial and immune cells triggers various downstream signaling cascades that contribute to metabolic regulation and inflammation control.[9][20] For instance, the beneficial effects of this compound on glucose metabolism and adipose tissue inflammation in diet-induced obese mice were shown to be dependent on GPR109A activation.[21][22][23]

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects through multiple pathways:

  • Inhibition of NF-κB Pathway: Butyrate can suppress the activation of the pro-inflammatory NF-κB signaling pathway.[1]

  • Modulation of Cytokine Production: It downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine IL-10.[3][21][22]

  • NLRP3 Inflammasome Suppression: this compound has been shown to inhibit the over-activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing inflammation.[3][17]

Enhancement of Intestinal Barrier Integrity

A healthy gut barrier is crucial for preventing the translocation of harmful substances like lipopolysaccharide (LPS) into the bloodstream.[7] this compound strengthens the intestinal barrier by:

  • Upregulating Tight Junction Proteins: It increases the expression of key tight junction proteins, including Zonula occludens-1 (ZO-1) and Occludin.[3]

  • Increasing Mucin Production: It enhances the expression of MUC2, the primary mucin forming the protective mucus layer in the colon.[3]

  • Reducing Permeability Markers: Consequently, it downregulates serum levels of LPS and zonulin, which are markers of intestinal permeability.[3]

Quantitative Data Summary

The effects of this compound have been quantified across various experimental models. The following tables summarize key findings.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter This compound Concentration Result Reference
PC-3 Prostate Cancer IC50 0.8 mM - [24]
TSU-PR1 Prostate Cancer IC50 1.2 mM - [24]
LNCaP Prostate Cancer IC50 3.1 mM - [24]
SGC-7901 Gastric Cancer Apoptosis Rate 2 mmol·L⁻¹ (72 h) 41.5% [14]
SGC-7901 Gastric Cancer [³H]-TdR Uptake 2 mmol·L⁻¹ (72 h) 92.2% reduction [14]

| PC3 | Prostate Cancer | Apoptotic Nuclei | 0.1 mM (in vivo) | 38% |[13] |

Table 2: Effects of this compound on Gut Microbiota and Short-Chain Fatty Acids (SCFAs) in Antibiotic-Treated Mice

Parameter Group Result Significance Reference
Microbial Diversity
Chao1 Index Low-dose TB vs. Model Significantly Higher P<0.05 [17]
Shannon Index Low-dose TB vs. Model Significantly Higher P<0.05 [17]
Simpson Index Low-dose TB vs. Model Significantly Higher P<0.05 [17]
SCFA Levels
Acetic Acid Low-dose TB vs. Model Significantly Higher - [17]
Propionic Acid Low-dose TB vs. Model Significantly Higher - [17]

| Butyric Acid | Low-dose TB vs. Model | Significantly Higher | - |[17] |

Table 3: Anti-inflammatory Effects of this compound in Animal Models

Model Tissue Marker Effect Reference
High-Fat Diet (Mice) Adipose Tissue IL-1β Reduction [21][22]
High-Fat Diet (Mice) Adipose Tissue TNF-α Reduction [21][22]
High-Fat Diet (Mice) Adipose Tissue IL-10 Increase [21][22]
Antibiotic-Treated (Mice) Intestinal Tissue TNF-α Downregulation [3]
Antibiotic-Treated (Mice) Intestinal Tissue IL-6 Downregulation [3]
Antibiotic-Treated (Mice) Intestinal Tissue IL-1β Downregulation [3]

| Antibiotic-Treated (Mice) | Intestinal Tissue | NLRP3 | Downregulation |[3] |

Experimental Protocols

Cell Viability and Apoptosis Assays
  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 h). MTT solution (5 mg/mL) is added to each well, and cells are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Apoptosis Analysis (Flow Cytometry): After treatment with this compound, cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C. Cells are then washed and resuspended in PBS containing propidium iodide (PI) and RNase A. The DNA content is analyzed using a flow cytometer to determine the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p21). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gut Microbiota and SCFA Analysis in Animal Models
  • Animal Model: An intestinal dysbiosis model is established in C57BL/6 mice by administering a broad-spectrum antibiotic (e.g., ceftriaxone sodium, 400 mg/mL) via gavage for 7 days.[3] Following this, mice are treated with this compound (e.g., low dose: 0.3 g/kg BW; high dose: 3 g/kg BW) or a vehicle control for a specified period (e.g., 11 days).[3]

  • 16S rRNA Gene Sequencing: Fresh fecal samples are collected and stored at -80°C. Total microbial DNA is extracted using a commercial kit. The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR. The amplicons are purified, quantified, and sequenced on an Illumina sequencing platform. Raw sequencing data is processed using bioinformatics pipelines (e.g., QIIME2) to perform quality filtering, denoising, taxonomic classification, and calculation of alpha and beta diversity indices.

  • SCFA Quantification (GC-MS): Fecal or cecal contents are homogenized, acidified, and extracted with ether. The supernatant is collected for analysis by a gas chromatograph coupled with a mass spectrometer (GC-MS). A standard curve with known concentrations of acetic, propionic, and butyric acid is used for quantification.

In Vitro Digestion Model (SHIME®)
  • Model Setup: The Simulator of the Human Intestinal Microbial Environment (SHIME®) is a multi-compartment dynamic model simulating the stomach, small intestine, and different regions of the colon. The model is inoculated with a stable fecal microbiota from a healthy human donor.

  • This compound Administration: A capsule or softgel formulation of this compound is introduced into the stomach compartment. The model simulates physiological conditions, including pH, retention time, and addition of digestive enzymes (e.g., pancreatic lipases) in the respective compartments.[6]

  • Sample Analysis: Samples are collected from the small intestine and colon compartments over time. Butyrate concentrations are measured using methods like GC-MS to determine the release profile and stability of this compound and its conversion to butyrate.[6]

Visualizations: Pathways and Workflows

tributyrin_metabolism cluster_GIT Gastrointestinal Tract cluster_hydrolysis Enzymatic Hydrolysis Oral Oral Administration Stomach Stomach (Resists Acid) Oral->Stomach SI Small Intestine Stomach->SI Lipases Pancreatic & Intestinal Lipases SI->Lipases Butyrate Butyrate (Active Molecule) SI->Butyrate Release Colon Colon This compound This compound (Prodrug) This compound->Oral Butyrate->Colon Delivery Absorption Systemic Absorption Butyrate->Absorption

Caption: Metabolism and delivery of butyrate from the this compound prodrug.

butyrate_signaling cluster_cell Target Cell (e.g., Colonocyte, Immune Cell) cluster_nucleus Nucleus HDAC HDACs Histones Histones HDAC->Histones Deacetylation (-) DNA Gene Expression (e.g., p21, Bcl-2 family) Histones->DNA Regulates Outcome1 Apoptosis & Cell Cycle Arrest DNA->Outcome1 Outcome2 Anti-inflammation DNA->Outcome2 GPCR GPCRs (GPR109A, GPR43) Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) GPCR->Signaling Signaling->Outcome2 Outcome3 Metabolic Regulation Signaling->Outcome3 Butyrate_ext Butyrate Butyrate_ext->GPCR Butyrate_int Butyrate Butyrate_ext->Butyrate_int Transport Butyrate_int->HDAC Inhibition (-)

Caption: Core intracellular signaling pathways activated by butyrate.

experimental_workflow A 1. Animal Model (e.g., Antibiotic-induced Dysbiosis in Mice) B 2. Treatment Groups - Control - Model (Antibiotics) - Model + this compound A->B C 3. Fecal Sample Collection B->C D 4. Microbial DNA Extraction C->D E 5. 16S rRNA Gene Amplification (PCR) D->E F 6. High-Throughput Sequencing E->F G 7. Bioinformatic Analysis - Quality Control - Taxonomic Assignment - Diversity Analysis F->G H 8. Results (Changes in Microbiota Composition & Diversity) G->H

Caption: Experimental workflow for gut microbiota analysis.

anti_inflammatory_pathway This compound This compound Supplementation SCFAs ↑ SCFA-producing Bacteria ↑ Butyrate & other SCFAs This compound->SCFAs LPS ↓ LPS-induced Activation of Immune Cells SCFAs->LPS NLRP3 Inhibition of NLRP3 Inflammasome Assembly & Activation LPS->NLRP3 Inhibits (-) Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Cytokines Inflammation Alleviation of Intestinal Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism via NLRP3 inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tributyrin as a Butyrate Prodrug for Gut Health

Introduction: The Butyrate Paradox and the Prodrug Solution

Butyrate, a four-carbon short-chain fatty acid (SCFA), is a principal metabolite produced by the microbial fermentation of dietary fibers in the colon.[1][2] It is a cornerstone of gut health, serving as the primary energy source for colonocytes, enhancing the intestinal barrier, and exerting potent anti-inflammatory and immunomodulatory effects.[1][3][4][5] However, the therapeutic application of butyrate is hampered by significant challenges. Direct oral supplementation with butyrate salts (e.g., sodium butyrate) is limited by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and rapid metabolism, which prevents effective delivery to the distal colon.[6][7][8]

This compound, a triglyceride prodrug of butyrate, elegantly circumvents these limitations.[3][6] It is composed of three butyrate molecules esterified to a glycerol backbone, rendering it odorless and more stable in the upper digestive tract.[2][8][9] This stability allows it to transit through the stomach and small intestine largely intact. Upon reaching the small intestine, this compound is hydrolyzed by pancreatic lipases, which slowly release butyrate, ensuring sustained delivery to the colon.[2][9] This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, experimental validation, and quantitative outcomes.

Mechanism of Action: From Prodrug to Cellular Effect

The therapeutic efficacy of this compound is predicated on the biological activities of its active moiety, butyrate. Once released, butyrate modulates intestinal homeostasis through several key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate is the inhibition of histone deacetylase (HDAC) activity.[1][10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of specific genes.[10][11] This epigenetic modulation affects only about 2% of mammalian genes, often targeting those with Sp1/Sp3 binding sites in their promoters.[10] A critical target is the CDKN1A gene, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases that leads to cell cycle arrest.[10] This mechanism is central to butyrate's anti-proliferative effects observed in colon cancer cells.[6][10]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[1][12][13] These receptors are expressed on the surface of various cells, including colonic epithelial cells and immune cells.[1][14]

  • GPR41 and GPR43 Activation: Binding of butyrate to these receptors on intestinal epithelial cells can influence hormone secretion (e.g., GLP-1) and regulate immune responses.[1][15][16] In immune cells, GPCR activation modulates inflammatory cascades, contributing to butyrate's anti-inflammatory properties.[14]

  • GPR109A Activation: This receptor is crucial for butyrate-mediated induction of IL-18 in the colonic epithelium and plays a role in regulating the differentiation of regulatory T cells (Tregs) and suppressing inflammation.[1][17]

Enhancement of Intestinal Barrier Function

Butyrate is vital for maintaining the integrity of the intestinal epithelial barrier.[4][5] It achieves this by upregulating the expression of tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1).[4][9][15] For instance, studies have shown that this compound administration significantly increases the gene expression of claudin-4.[15] A fortified barrier prevents the translocation of harmful substances like lipopolysaccharide (LPS) from the gut lumen into circulation, thereby reducing systemic inflammation.[9]

Anti-Inflammatory and Immunomodulatory Effects

Butyrate exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[3][18] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][13] Simultaneously, it can promote the expression of anti-inflammatory cytokines like IL-10.[5][17] this compound supplementation has been shown to downregulate the expression of inflammatory genes like toll-like receptor 2 (TLR2) and IL-1β in intestinal tissue.[15]

Modulation of Gut Microbiota

This compound supplementation can beneficially alter the composition of the gut microbiota.[9][19] Studies indicate that it can increase the abundance of other SCFA-producing bacteria, such as Ruminococcaceae and Lachnospiraceae, creating a positive feedback loop that further enhances gut health.[15]

Quantitative Data from Preclinical and In Vitro Studies

The effects of this compound have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Summary of Preclinical (Animal) Studies on this compound
Animal ModelStudy DurationThis compound DosageKey Quantitative FindingsReference
Pre-weaned Dairy Calves56 days2 g/L of milkDiarrhea frequency decreased significantly (P < 0.001); Jejunal villus height increased (P < 0.001); Jejunal TLR2 gene expression downregulated (P = 0.045); Jejunal & Ileal claudin-4 gene expression upregulated (P = 0.022 & P = 0.029, respectively); Ileal GPR41 gene expression upregulated (P = 0.019).[15]
Antibiotic-Treated Mice11 days0.3 g/kg BW (Low Dose) & 3 g/kg BW (High Dose)Low-dose TB was more effective; it significantly upregulated tight junction proteins ZO-1 and Occludin, and downregulated serum LPS, TNF-α, IL-6, and IL-1β.[9]
DSS-Induced Colitis MiceNot specifiedSupplemented in dietPrevented weight loss and colon shortening; Significantly suppressed inflammation and impeded epithelial damage and hyperplasia.[20]
Diet-Induced Obese Mice6 weeksNot specifiedReduced body weight gain, improved insulin responsiveness, and decreased hepatic triglycerides; Reduced IL-1β and TNF-α and increased IL-10, Tregs, and M2-macrophages in adipose tissue.[17]
Broiler Chickens35 daysIso-butyric level to sodium butyrateSignificantly improved body weight gain at Day 35 (0.116 kg more than control, p = 0.008); Significantly improved Feed Conversion Ratio (FCR) from Day 9-25 (5-point improvement, p = 0.006).[21]
Weaning PigletsNot specified0.2% of dietIncreased relative abundance of Oscillospira, Oscillibacter, and Butyrivibrio, which were positively correlated with average daily gain and body weight.[19]
Table 2: Summary of In Vitro Studies on this compound
Cell LineThis compound ConcentrationKey Quantitative FindingsReference
Caco-2 (Human Colon Cancer)Not specifiedMore potent than butyrate in inhibiting growth and inducing differentiation; Increased binding of (OH)2D3 to its receptor 1.5-fold.[6]
SHIME® Model (Human Gut Simulation)Not specifiedAfter 3 weeks, 51-59% of this compound reached the colon; Increased butyrate levels and abundance of Bifidobacterium spp. and Akkermansia mucinophila.[22]
Table 3: Pharmacokinetic Comparison
Study DesignButyrate ProductKey Pharmacokinetic ParametersReference
Randomized, crossover clinical trial (n=10 men)This compound (TB), Sodium Butyrate (NaB), Lysine Butyrate (LysB)AUC (Area Under the Curve) 0-210 min: NaB (144 µg/mL/min) and LysB (189 µg/mL/min) were significantly greater than TB (108 µg/mL/min). Cmax (Maximum Concentration): NaB (2.51 µg/mL) and LysB (4.53 µg/mL) were significantly greater than TB (0.91 µg/mL).[23]

Note: The pharmacokinetic data suggests that while salt forms of butyrate lead to a higher and faster peak in systemic circulation, this compound's lower Cmax and AUC may reflect its intended slower release and primary action within the colon, rather than systemic absorption.[23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this compound research.

DSS-Induced Colitis Animal Model

Objective: To induce colitis in mice to study the anti-inflammatory effects of this compound.

Methodology:

  • Animal Selection: C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.[20]

  • This compound Administration: The treatment group receives a diet supplemented with this compound, while the control group receives a standard chow diet.[20] Administration typically starts concurrently with or slightly before DSS induction.

  • Monitoring: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis, gene expression studies (qPCR), and cytokine measurements (ELISA).

Quantification of Butyrate in Fecal Samples

Objective: To measure the concentration of butyrate delivered to the colon.

Methodology:

  • Sample Preparation: Fecal samples are collected, weighed, and homogenized in a suitable solvent (e.g., saturated NaCl solution with sulfuric acid).

  • Extraction: Diethyl ether is added to the homogenate to extract the short-chain fatty acids. The mixture is vortexed and centrifuged to separate the layers. The ether layer containing the SCFAs is collected.

  • Derivatization (Optional but common): The extracted SCFAs are often derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to improve their volatility and detection by gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The prepared sample is injected into a GC-MS system. The compounds are separated based on their boiling points in the gas chromatography column and then identified and quantified by the mass spectrometer based on their mass-to-charge ratio. An internal standard (e.g., 2-ethylbutyric acid) is used for accurate quantification.

Gene Expression Analysis of Tight Junction and Inflammatory Markers

Objective: To quantify the effect of this compound on the expression of key genes in intestinal tissue.

Methodology:

  • RNA Extraction: Total RNA is isolated from intestinal tissue samples using a commercial kit (e.g., TRIzol reagent or RNeasy Kit). RNA quality and quantity are assessed using a spectrophotometer.

  • Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • Quantitative PCR (qPCR): The qPCR reaction is prepared using the cDNA template, specific primers for the target genes (e.g., CLDN4, TLR2, IL1B), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH or β-actin).

Visualizations: Pathways and Workflows

This compound Metabolism and Delivery

Caption: Metabolic pathway of this compound from ingestion to butyrate release in the colon.

Butyrate's Core Signaling Pathways

Caption: Key signaling mechanisms of butyrate: GPCR activation and HDAC inhibition.

Experimental Workflow: DSS-Induced Colitis Model

Caption: Standard experimental workflow for evaluating this compound in a DSS colitis model.

Conclusion and Future Directions

This compound stands out as a pharmacokinetically superior prodrug for delivering butyrate to the colon. Its ability to bypass upper GI absorption allows for targeted action in the lower intestine, where butyrate exerts its beneficial effects through HDAC inhibition, GPCR signaling, and direct nourishment of colonocytes. Preclinical data robustly supports its role in enhancing gut barrier function, mitigating inflammation, and beneficially modulating the gut microbiota.

While the mechanistic basis and preclinical evidence for this compound are strong, there is a clear need for more large-scale, randomized controlled clinical trials in humans.[3][18] Future research should focus on:

  • Defining optimal dosages for specific conditions such as Inflammatory Bowel Disease (IBD) and colorectal cancer prevention.[3]

  • Investigating long-term safety and efficacy in diverse patient populations.[3]

  • Exploring its synergistic potential with other therapies, such as prebiotics, probiotics, and conventional anti-inflammatory agents.

  • Elucidating its systemic effects , particularly on the gut-brain axis and metabolic health, for which preliminary evidence is promising.[17][24][25]

For drug development professionals, this compound represents a compelling molecule with a strong scientific rationale and a clear therapeutic window for addressing a range of gut-related and inflammatory disorders.

References

The Metabolic Journey of Tributyrin In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of tributyrin, a synthetic triglyceride and prodrug of butyric acid, within a biological system. This compound serves as an efficient delivery vehicle for butyrate, a short-chain fatty acid with significant therapeutic potential, overcoming the pharmacokinetic limitations of direct butyrate administration. This document details the absorption, distribution, metabolism, and excretion of this compound and its key metabolite, butyrate, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Absorption and Metabolism

This compound is a prodrug designed for enhanced stability and absorption compared to butyric acid, which has an unpleasant odor and is rapidly metabolized.[1] Following oral administration, this compound travels to the small intestine where it undergoes hydrolysis.[2][3]

1.1. Hydrolysis by Lipases The primary metabolic step is the enzymatic hydrolysis of the this compound molecule. This process is catalyzed by extracellular lipases, such as pancreatic lipase, in the gastrointestinal tract.[4][5] The hydrolysis reaction cleaves the ester bonds, releasing three molecules of butyric acid and one molecule of glycerol.[2][6]

1.2. Absorption of Metabolites The liberated butyrate is rapidly absorbed by intestinal epithelial cells.[3] Butyrate serves as the primary energy source for colonocytes, the epithelial cells of the colon.[7] It is transported into these cells and enters the mitochondria to undergo β-oxidation, forming acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production.[7][8]

The glycerol backbone is also absorbed and can enter metabolic pathways.[9] In the liver, glycerol is a substrate for gluconeogenesis or can be converted to lactate via glycolysis.[10] Some gut microbes can also metabolize glycerol, potentially forming products like acrolein.[11]

This compound Oral this compound Stomach Stomach This compound->Stomach SI Small Intestine Stomach->SI Lipases Pancreatic & Intestinal Lipases SI->Lipases Lipases->this compound Hydrolysis Butyrate Butyrate (3 molecules) Lipases->Butyrate Glycerol Glycerol (1 molecule) Lipases->Glycerol Absorption Absorption by Enterocytes Butyrate->Absorption Glycerol->Absorption PortalVein Portal Vein Circulation Absorption->PortalVein Colonocytes Colonocytes PortalVein->Colonocytes To Colon Liver Liver PortalVein->Liver Systemic Systemic Circulation PortalVein->Systemic Distribution BetaOx β-oxidation Colonocytes->BetaOx Liver->BetaOx Gluco Gluconeogenesis / Glycolysis Liver->Gluco AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP (Energy) TCA->Energy Glucose Glucose / Lactate Gluco->Glucose

Caption: Metabolic Fate of this compound. (Max Width: 760px)

Distribution and Pharmacokinetics

Following absorption, butyrate is distributed throughout the body via systemic circulation. Pharmacokinetic studies in both rodents and humans have demonstrated that oral administration of this compound leads to quantifiable plasma concentrations of butyrate.[12][13]

2.1. Quantitative Pharmacokinetic Data The tables below summarize key pharmacokinetic parameters for butyrate following oral administration of this compound from various in vivo studies.

Table 1: Pharmacokinetics of Butyrate after Oral this compound Administration in Rodents

Species Dose (g/kg) Cmax (mM) Tmax (min) AUC Reference
Mouse 3.1 ~0.5 45 Increased with dose [12]
Mouse 5.2 ~0.9 45 Increased with dose [12]
Mouse 7.8 ~1.0 15-60 Increased with dose [12]
Mouse 10.3 ~1.75 15-60 Increased with dose [12]

| Rat | 10.3 | ~3.0 | 75 | Not specified |[12] |

Table 2: Pharmacokinetics of Butyrate after Oral this compound Administration in Humans

Study Population Dose Cmax (mM) Tmax (h) Notes Reference
Solid Tumor Patients 50-400 mg/kg/day 0 - 0.45 0.25 - 3 Peak concentrations increased with dose. [13]

| Advanced Solid Tumor Patients | 150-200 mg/kg (3x daily) | Median: 0.052 | Not specified | Considerable interpatient variability. | A median butyrate concentration of 52 microM was obtained but there was considerable interpatient variability.[14] |

Signaling Pathways of Butyrate

Butyrate is not only a crucial energy source but also a potent signaling molecule. It functions as a histone deacetylase (HDAC) inhibitor and as a ligand for several G-protein coupled receptors (GPCRs), most notably GPR109A.[7][14]

3.1. GPR109A Signaling Activation of GPR109A by butyrate in colon cells can initiate anti-inflammatory and tumor-suppressive effects.[14] This signaling cascade involves coupling to G-proteins (Gi/o), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] In colorectal cancer cells, this pathway can suppress the pro-inflammatory NF-κB pathway and inhibit the AKT signaling pathway, leading to reduced glucose metabolism and enhanced chemosensitivity.[14][16][17]

Butyrate Butyrate GPR109A GPR109A Receptor Butyrate->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits AKT AKT Pathway Gi->AKT Inhibits NFkB NF-κB Pathway Gi->NFkB Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Apoptosis ↑ Apoptosis AKT->Apoptosis Inhibits GlucoseMeta ↓ Glucose Metabolism AKT->GlucoseMeta Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Butyrate-Mediated GPR109A Signaling Pathway. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic fate.

4.1. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the plasma concentration-time profile of butyrate following oral administration of this compound.

  • Animal Model: Female Sprague-Dawley rats or CD2F1 mice.[12]

  • Dosing:

    • This compound is administered via oral gavage at specified doses (e.g., 3.6, 5.2, or 10.3 g/kg for rats).[12]

    • Animals are typically fasted overnight prior to dosing.[13]

  • Blood Sampling:

    • Serial blood samples (e.g., 50-100 µL) are collected from the tail vein or other appropriate site at multiple time points post-dose (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240 minutes).

    • Blood is collected into tubes containing an anticoagulant (e.g., heparin) and an enzyme inhibitor. It is crucial to immediately add an inhibitor like Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 5 mM to prevent the ex vivo hydrolysis of this compound by plasma esterases.[18]

  • Sample Processing:

    • Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).[19]

    • Plasma samples are stored at -80°C until analysis.

  • Analysis: Plasma butyrate concentrations are determined by a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[12][18]

4.2. Analytical Method for this compound and Butyrate in Plasma by GC-MS

  • Objective: To simultaneously quantify this compound and its metabolite butyrate in plasma samples.[18]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL plasma sample, add an internal standard.

    • Precipitate plasma proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a clean vial for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).[18]

    • Carrier Gas: Helium.[18]

    • Mass Spectrometer: Operated in a suitable mode (e.g., Selected Ion Monitoring, SIM) for sensitive and specific detection of this compound and butyrate.

  • Quantification:

    • Construct calibration curves using standards of known concentrations of this compound and butyrate prepared in a blank matrix.

    • The concentration of analytes in the samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

    • The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ). For example, a validated method showed linearity from 0.1-2.0 µM for this compound and 1-20 µM for butyrate, with an LOQ of 0.1 µM and 1.0 µM, respectively.[18]

Start Animal Dosing (Oral Gavage) BloodCollection Serial Blood Collection (with PMSF inhibitor) Start->BloodCollection Centrifuge1 Centrifugation (1500 x g, 10 min) BloodCollection->Centrifuge1 Plasma Plasma Separation & Storage (-80°C) Centrifuge1->Plasma SamplePrep Sample Preparation (Protein Precipitation) Plasma->SamplePrep Centrifuge2 Centrifugation (12,000 x g, 5 min) SamplePrep->Centrifuge2 Supernatant Supernatant Transfer Centrifuge2->Supernatant GCMS GC-MS Analysis Supernatant->GCMS Data Data Analysis (Pharmacokinetic Modeling) GCMS->Data

Caption: Experimental Workflow for In Vivo Pharmacokinetic Analysis. (Max Width: 760px)

Excretion

The metabolic fate of butyrate largely concludes with its utilization as an energy substrate. Once butyrate enters the TCA cycle as Acetyl-CoA, it is completely oxidized to carbon dioxide (CO₂) and water, with the energy captured as ATP.[7] Therefore, the primary route of "excretion" for the carbon atoms from butyrate is via respiration as CO₂. Any butyrate that is not metabolized by colonocytes or the liver and enters systemic circulation may be utilized by other tissues or eventually filtered by the kidneys, though significant urinary excretion is not a primary clearance pathway due to its rapid metabolism.[4] The glycerol component is metabolized primarily in the liver, and its carbon skeleton can be incorporated into glucose or other intermediates, sharing the same ultimate fate of energy production or biosynthesis.[10]

References

role of tributyrin in intestinal barrier function

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Tributyrin in Intestinal Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal barrier is a complex, multi-layered system crucial for maintaining gut homeostasis by regulating the passage of nutrients while restricting harmful substances. Compromised barrier function, often termed "leaky gut," is implicated in a wide range of inflammatory and metabolic diseases. This compound, a triglyceride pro-drug of butyric acid, has emerged as a significant modulator of intestinal barrier integrity. This technical guide provides a comprehensive overview of the mechanisms through which this compound reinforces the intestinal barrier, focusing on its effects on tight junction proteins, inflammatory signaling pathways, and the gut microbiota. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development in this field.

Introduction: The Intestinal Barrier and the Role of Butyrate

The intestinal epithelial barrier is primarily maintained by tight junctions (TJs), complex protein structures that seal the paracellular space between adjacent epithelial cells. Key transmembrane proteins, including claudins and occludin, and scaffolding proteins like Zonula Occludens (ZO-1), are central to TJ integrity. The gut microbiota produces short-chain fatty acids (SCFAs), such as butyrate, through the fermentation of dietary fiber. Butyrate is the preferred energy source for colonocytes and plays a vital role in maintaining gut health.[1] However, direct supplementation with butyrate is challenging due to its instability in the upper gastrointestinal tract.

This compound, a more stable precursor, is composed of three butyrate molecules esterified to a glycerol backbone.[2] It bypasses gastric degradation and is hydrolyzed by pancreatic lipases in the small intestine, ensuring a sustained release of butyrate into the intestinal lumen.[3][4] This targeted delivery makes this compound an effective agent for enhancing intestinal barrier function.[5][6]

Mechanisms of Action of this compound on the Intestinal Barrier

This compound exerts its beneficial effects through multiple interconnected mechanisms, primarily mediated by the released butyrate. These include the enhancement of physical barrier components, modulation of the gut microbiota, and potent anti-inflammatory activity.

Enhancement of the Physical Barrier: Tight Junction Regulation

Butyrate derived from this compound directly influences the expression and localization of TJ proteins, which are critical for sealing the paracellular pathway. Studies have shown that this compound supplementation can upregulate the expression of key tight junction proteins, thereby strengthening the epithelial barrier.[2][7]

  • Upregulation of ZO-1 and Occludin: In a mouse model of antibiotic-induced intestinal injury, this compound intervention significantly increased the expression of ZO-1 and Occludin.[2]

  • Increased Mucin Production: The protective mucus layer is another critical component of the intestinal barrier. This compound has been shown to increase the number of intestinal goblet cells and the expression of Mucin 2 (MUC2), the primary mucin forming the colonic mucus layer.[2][8]

  • Improved Intestinal Morphology: this compound promotes the health and development of the intestinal lining by increasing villus height and the ratio of villus height to crypt depth, which expands the area for nutrient absorption and reinforces the barrier.[7][9]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of intestinal barrier dysfunction. This compound demonstrates significant anti-inflammatory properties by modulating critical signaling pathways.

  • Inhibition of the NF-κB Pathway: Butyrate can suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the production of inflammatory cytokines like TNF-α and IL-6.[10][11]

  • NLRP3 Inflammasome Inhibition: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, can drive intestinal inflammation.[2] This inhibition leads to reduced levels of pro-inflammatory cytokines IL-1β and IL-18.[2]

  • Activation of GPR109A: Butyrate acts as a ligand for G-protein coupled receptor 109A (GPR109A). Activation of this receptor on intestinal epithelial and immune cells triggers anti-inflammatory responses.[12][13]

Modulation of Gut Microbiota

This compound positively influences the composition of the gut microbiome, creating an environment that favors gut health. It promotes the growth of beneficial, SCFA-producing bacteria such as Bifidobacterium and Akkermansia mucinophila while inhibiting potentially pathogenic bacteria.[2][3] This shift helps restore microbial balance (eubiosis), which is essential for a healthy intestinal barrier.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key studies investigating the impact of this compound and its derivatives on intestinal barrier function and related inflammatory markers.

Table 1: Effect of this compound on Intestinal Barrier Proteins and Morphology in Antibiotic-Treated Mice

ParameterControl GroupAntibiotic Model GroupLow-Dose this compound GroupHigh-Dose this compound Group
ZO-1 Expression (relative) HighSignificantly ReducedSignificantly Increased vs. ModelIncreased vs. Model
Occludin Expression (relative) HighSignificantly ReducedSignificantly Increased vs. ModelIncreased vs. Model
MUC2 Expression (relative) HighSignificantly ReducedSignificantly Increased vs. ModelNo Significant Change
Goblet Cell Count NormalDepleted and DisorderedSignificantly Increased vs. ModelNo Significant Change
Data synthesized from a study on C57BL/6 mice with antibiotic-induced intestinal injury.[2]

Table 2: Effect of this compound on Inflammatory Markers and Serum Endotoxins in Antibiotic-Treated Mice

ParameterControl GroupAntibiotic Model GroupLow-Dose this compound GroupHigh-Dose this compound Group
Serum LPS (relative level) LowSignificantly IncreasedSignificantly Decreased vs. ModelDecreased vs. Model
Serum Zonulin (relative level) LowSignificantly IncreasedSignificantly Decreased vs. ModelDecreased vs. Model
Colonic TNF-α (mRNA level) LowSignificantly IncreasedSignificantly Decreased vs. ModelNo Significant Change
Colonic IL-6 (mRNA level) LowSignificantly IncreasedSignificantly Decreased vs. ModelNo Significant Change
Colonic IL-1β (mRNA level) LowSignificantly IncreasedSignificantly Decreased vs. ModelNo Significant Change
Colonic NLRP3 (mRNA level) LowSignificantly IncreasedSignificantly Decreased vs. ModelNo Significant Change
Data synthesized from a study on C57BL/6 mice with antibiotic-induced intestinal injury.[2]

Table 3: Effect of Butyrate Derivatives on Transepithelial Electrical Resistance (TEER) in IPEC-J2 Cells

Treatment (Concentration)TEER (Ω·cm²) at 48h (Change vs. Control)TEER (Ω·cm²) at 72h (Change vs. Control)
Butyric Acid (4 mM) Linear Increase (p < 0.05)Linear Increase (p < 0.05)
Sodium Butyrate (8 mM) Linear Increase (p < 0.05)No Significant Change
Monobutyrin (8 mM) Linear Increase (p < 0.05)Linear Increase (p < 0.05)
This compound (4 mM) No Significant EffectNo Significant Effect
Data from an in vitro study using a porcine intestinal epithelial cell line (IPEC-J2).[14][15] Note: The lack of direct effect of this compound on TEER in this model may be due to insufficient lipase activity in the cell culture system to hydrolyze this compound into active butyrate.

Signaling Pathways and Visualizations

This compound's mechanisms are best understood through its influence on key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Butyrate released from this compound can suppress inflammation through multiple routes, including the inhibition of the NF-κB and NLRP3 inflammasome pathways and the activation of the GPR109A receptor.

G This compound Anti-Inflammatory Signaling cluster_lumen Intestinal Lumen cluster_cell Epithelial / Immune Cell This compound This compound Butyrate Butyrate This compound->Butyrate Lipase GPR109A GPR109A Butyrate->GPR109A Activates Butyrate->GPR109A HDAC HDAC Butyrate->HDAC Inhibits Butyrate->HDAC LPS LPS (from Pathogens) NFκB NF-κB LPS->NFκB Activates LPS->NFκB NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates LPS->NLRP3 GPR109A->NFκB Inhibits GPR109A->NLRP3 Inhibits IKK IKK IκBα IκBα Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Cytokines Transcription Pro_IL1β Pro-IL-1β NLRP3->Pro_IL1β Cleaves IL1β IL-1β Pro_IL1β->IL1β HDAC->NFκB Promotes Activation

Caption: this compound's anti-inflammatory action via Butyrate.

Tight Junction Regulation Pathway

Butyrate enhances barrier integrity by promoting the expression of tight junction proteins. This is partly achieved by providing energy to epithelial cells and through signaling pathways that influence gene transcription.

G This compound-Mediated Tight Junction Regulation cluster_cell Intestinal Epithelial Cell This compound This compound Butyrate Butyrate This compound->Butyrate Lipase Energy Energy Source (ATP) for Colonocytes Butyrate->Energy Gene_Expression Modulation of Gene Expression (e.g., via HDAC inhibition) Butyrate->Gene_Expression TJ_Synthesis Increased Synthesis of Tight Junction Proteins Energy->TJ_Synthesis Gene_Expression->TJ_Synthesis TJ_Complex ZO-1 Occludin Claudin-1 TJ_Synthesis->TJ_Complex Assembled into Barrier Enhanced Intestinal Barrier Integrity TJ_Complex->Barrier

Caption: How this compound strengthens tight junctions.

Experimental Protocols

Reproducible and standardized methodologies are essential for studying intestinal barrier function. The following sections detail protocols for key in vitro and in vivo assays.

In Vitro Intestinal Barrier Model: Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that spontaneously differentiates into a monolayer of polarized enterocytes resembling the small intestine epithelium.[16][17]

G Workflow: Caco-2 In Vitro Barrier Assay A Seed Caco-2 cells on permeable Transwell inserts B Culture for 21 days to allow for differentiation and monolayer formation A->B C Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) B->C D Treat differentiated monolayer with this compound (apical side) C->D E Incubate for desired time (e.g., 24, 48, 72 hours) D->E F Assess Barrier Function: - Measure final TEER - Perform permeability assay (FITC-dextran) E->F G Molecular Analysis: - Lyse cells for Western Blot (TJ proteins) - Collect supernatant for cytokine analysis (ELISA) E->G

Caption: Experimental workflow for Caco-2 cell barrier studies.

Protocol: Caco-2 Cell Culture and Differentiation

  • Cell Seeding: Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell inserts (e.g., 0.4 µm pore size).

  • Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Culture the cells for 21 days post-seeding. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Integrity Confirmation: The formation of a functional barrier is confirmed by measuring Transepithelial Electrical Resistance (TEER). Differentiated monolayers typically exhibit TEER values >250 Ω·cm².[18]

Measurement of Transepithelial Electrical Resistance (TEER)

TEER is a quantitative measure of the integrity of the tight junction-sealed paracellular pathway in cell culture monolayers.[19]

Protocol:

  • Equipment: Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.

  • Equilibration: Allow the cell culture plates and medium to equilibrate to room temperature for 15-20 minutes before measurement.

  • Measurement: Sterilize the electrodes with 70% ethanol and rinse with sterile PBS or culture medium. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are submerged but not touching the cell monolayer.

  • Calculation: Record the resistance reading (in Ω). To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (containing medium but no cells) and multiply by the surface area of the membrane.

    • TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²)

Western Blot for Tight Junction Proteins (ZO-1, Occludin)

Western blotting is used to quantify the expression levels of specific proteins.[20][21]

Protocol:

  • Cell Lysis: Wash the Caco-2 monolayer with ice-cold PBS. Lyse the cells directly on the insert using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel (e.g., 4-20% gradient gel).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ZO-1 or occludin (e.g., at 1:1000 dilution) overnight at 4°C.[22][23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density using software like ImageJ.

Immunofluorescence Staining of Tight Junctions

This technique visualizes the localization and organization of TJ proteins at the cell-cell junctions.[24][25]

Protocol:

  • Fixation: Wash Caco-2 monolayers grown on coverslips or Transwell membranes with PBS. Fix the cells with cold methanol for 5 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[26]

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with a solution containing 1-5% BSA in PBS for 1 hour to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate with primary antibodies against ZO-1 or occludin diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Mounting: Wash again and mount the coverslip or membrane onto a microscope slide using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

  • Imaging: Visualize the samples using a confocal or fluorescence microscope.

Conclusion

This compound serves as a potent and bioavailable source of butyrate, playing a multifaceted role in the maintenance and restoration of intestinal barrier function. Its ability to enhance the physical barrier by upregulating tight junction proteins, suppress inflammation via key signaling pathways like NF-κB and NLRP3, and foster a healthy gut microbiome makes it a compelling agent for therapeutic and nutraceutical development. The experimental frameworks and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this compound in addressing conditions associated with compromised intestinal integrity.

References

Foundational Research on Tributyrin in Animal Nutrition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyrin, a triglyceride containing three molecules of butyric acid, is increasingly recognized as a pivotal feed additive in animal nutrition.[1][2][3] As a precursor to butyric acid, it offers a more stable and palatable alternative to free butyric acid, which is known for its unpleasant odor and rapid absorption in the upper gastrointestinal tract.[1][4] this compound is hydrolyzed by pancreatic lipase in the small intestine, ensuring a targeted release of butyric acid where it can exert its primary beneficial effects.[4][5][6] This guide synthesizes foundational research on this compound, detailing its impact on animal health and performance, outlining experimental methodologies, and visualizing key biological pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound supplementation in different animal species.

Table 1: Effects of this compound on Growth Performance

Animal ModelDosageDurationAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Final Body Weight (FBW)Citation
Weaned Piglets2.5 kg/MT 35 days5% increase3-point improvement-[4]
Weaned Piglets0.2% of diet40 daysIncreased (p=0.046, days 28-40)Significantly higher G:F ratio (p=0.049)Increased (p=0.0006, day 40)[7][8]
Weaned Piglets2 kg/ton 14 daysNo significant difference--[9]
Juvenile Grass Carp0.5 g/kg & 1.0 g/kg-13.76% & 31.49% higher WGR-9.89% & 22.04% higher[10]
Yellow-Feathered Broilers-63 days-Decreased (p<0.05, days 22-42)Tendency to increase (p=0.089)[3]
Ross 308 BroilersIso-butyric level with coated sodium butyrate35 daysSignificant improvementSignificant improvement-[5][11]
Small-Tailed Han Lambs4.0 g/kg of DM75 daysHigher (P=0.04)--[2]
Weaned Piglets (LPS Challenge)-28 days5.57% numerical increase--[12]

Table 2: Effects of this compound on Gut Morphology and Barrier Function

Animal ModelDosageDurationVillus HeightCrypt DepthVillus Height:Crypt Depth Ratio (VH:CD)Tight Junction Protein ExpressionCitation
Pre-weaned Dairy Calves2 g/L of milk56 daysIncreased in jejunum (P<0.001) & ileum (P=0.074)-Increased in jejunum (P=0.046)Upregulated Claudin-4 in jejunum (P=0.022) & ileum (P=0.029)[13][14]
Weaned Piglets2 kg/ton 14 daysIncreased in ileum (275 μm vs 247 μm)-Higher in ileum (1.46 vs 1.12)-[9]
Weaned Piglets750 mg/kg14 daysIncreased-Increased-[15]
Weaned Piglets--Increased-Increased-[16]
Small-Tailed Han Lambs4.0 g/kg of DM75 daysIncreased in duodenum, jejunum, ileum, & cecumDecreased in duodenum & cecum--[2]
Intrauterine Growth-Restricted Piglets0.1% of diet14 days (from day 7 to 21)Improved---[17]

Table 3: Effects of this compound on Inflammatory and Immune Response

Animal ModelDosageDurationPro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)Anti-inflammatory Cytokines (e.g., IL-10)Other Immune MarkersCitation
Pre-weaned Dairy Calves2 g/L of milk56 daysReduced IL-1β (P=0.001, day 28); Downregulated TLR2 (P=0.045) & IL-1β (P=0.088) gene expression in jejunum--[13][14]
Weaned Piglets (LPS Challenge)-28 daysReduced IL-1β and IL-6 in serum and liverIncreased IL-10 in serum and liver-[12]
Broilers (LPS Challenge)500 mg/kg-Inhibited increase of IL-1β & IL-6--[18]
Mice (DSS-induced colitis)-15 daysReduced neutrophil and eosinophil infiltrationHigher levels of TGF-β and IL-10Higher percentage of regulatory T cells (Treg)[19]
Large Yellow Croaker0.1% of diet-Downregulated tnf-α, il-1β, il-6, ifn-γUpregulated il-10-[20]
Weaned Piglets2 kg/ton 14 daysReduced IL-6 and TNF-α expression in ileum--[9]

Table 4: Effects of this compound on Gut Microbiota

Animal ModelKey Changes in MicrobiotaCitation
Pre-weaned Dairy CalvesIncreased abundance of SCFA-producing bacteria (Ruminococcaceae, Lachnospiraceae, Prevotella, Rikenellaceae)[13][14]
Weaned PigletsIncreased relative abundance of Oscillospira, Oscillibacter, Mucispirillum, and Butyrivibrio[21]
Antibiotic-treated MiceIncreased α-diversity; Increased SCFA-producing bacteria (Muribaculaceae, Bifidobacterium); Inhibited potentially pathogenic bacteria (Bacteroidetes, Enterococcus)[22]
Small-Tailed Han LambsEnhanced Clostridium, Butyrivibrio, Streptococcus, Prevotella, Ruminobacter, and Fibrobacter[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies on this compound.

Study on Pre-weaned Dairy Calves[13][14]
  • Animals: Twenty newborn Holstein bull calves.

  • Experimental Design: Calves were randomly assigned to a control group (CON; n=10) receiving no this compound or a treatment group (TRB; n=10) supplemented with this compound at 2 g/L of milk.

  • Duration: 56 days.

  • Data Collection:

    • Growth Performance: Body weight (BW), body measurements, and average daily gain (ADG) were recorded. Diarrhea frequency was monitored.

    • Blood Metabolites: Blood samples were collected to measure interleukin-1β (IL-1β) and serum amyloid A.

    • Intestinal Development: At day 56, tissue samples from the jejunum and ileum were collected to assess villus height, crypt depth, and gene expression of tight junction proteins (claudin-4) and immune-related genes (TLR2, IL-1β, GPR41).

  • Statistical Analysis: Data were analyzed using the MIXED procedure in SAS for repeated measures. The Chi-squares test was used for diarrhea frequency. Gene expression and morphological data were analyzed using a mixed-effect model.

Study on Weaned Piglets[7][8]
  • Animals: One hundred and twenty crossbred (Large White × Landrace) piglets weaned at 28 ± 2 days.

  • Experimental Design: Piglets were randomly divided into a control group (CTRL) receiving a basal diet and a this compound group (TRIB) receiving the basal diet supplemented with 0.2% this compound.

  • Duration: 40 days.

  • Data Collection:

    • Production Traits: Body weight and feed intake were measured on days 14, 28, and 40 to calculate ADG and gain to feed ratio (G:F).

    • Serum Parameters: Blood samples were analyzed for metabolic parameters (albumin, glucose, HDL, urea) and insulin using ELISA.

    • Fecal Microbiota: Fecal samples were collected for real-time PCR analysis of gut microbiota.

  • Statistical Analysis: Production traits were analyzed using a mixed model for repeated measures. Serum parameters and microbiota data were analyzed using appropriate statistical tests to compare the two groups.

Study on Juvenile Grass Carp[10]
  • Animals: Juvenile grass carp.

  • Experimental Design: Fish were divided into groups and fed diets with varying levels of this compound inclusion (0.5 g/kg and 1.0 g/kg) compared to a control group.

  • Data Collection:

    • Growth Performance: Final body weight (FBW), weight gain rate (WGR), and specific growth rate (SGR) were measured.

    • Gene Expression: Expression levels of oligopeptide transporter 1 (PepT1) and related genes (CDX2, SP1) were analyzed.

  • Statistical Analysis: Data were analyzed to determine significant differences in growth performance and gene expression among the different dietary groups.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key mechanisms and processes related to this compound's action in animal nutrition.

Tributyrin_Metabolism_and_Action cluster_ingestion Oral Ingestion cluster_digestion Small Intestine cluster_effects Cellular Effects This compound (Feed Additive) This compound (Feed Additive) Pancreatic Lipase Pancreatic Lipase Butyrate Butyrate Pancreatic Lipase->Butyrate Glycerol Glycerol Pancreatic Lipase->Glycerol Energy for Enterocytes Energy for Enterocytes Butyrate->Energy for Enterocytes HDAC Inhibition HDAC Inhibition Butyrate->HDAC Inhibition GPR Activation GPR Activation Butyrate->GPR Activation

Caption: Metabolism of this compound and its primary cellular actions.

Butyrate_Signaling_Pathways Butyrate Butyrate GPR41_43 GPR41/43 Butyrate->GPR41_43 Activates HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits NF_kB NF-κB Pathway Butyrate->NF_kB Inhibits MAPK MAPK Pathway Butyrate->MAPK Inhibits GPR41_43->NF_kB Inhibits Gene_Expression Altered Gene Expression (e.g., Tight Junctions, Cytokines) HDAC->Gene_Expression Regulates Inflammation Reduced Inflammation NF_kB->Inflammation Promotes Gut_Barrier Improved Gut Barrier Function Gene_Expression->Gut_Barrier Inflammation->Gut_Barrier Impacts

Caption: Key signaling pathways influenced by butyrate.

Experimental_Workflow_Animal_Trial start Animal Selection & Acclimation randomization Randomization to Treatment Groups (Control vs. This compound) start->randomization feeding Experimental Feeding Period randomization->feeding data_collection Data Collection (Performance, Samples) feeding->data_collection analysis Sample Analysis (Blood, Tissues, Microbiota) data_collection->analysis stats Statistical Analysis & Interpretation analysis->stats

Caption: A generalized experimental workflow for a this compound animal trial.

Conclusion

This compound stands out as a highly effective delivery form of butyric acid in animal nutrition.[23] Foundational research consistently demonstrates its positive impact on gut health, growth performance, and immune function across various species. The mechanisms of action are multifaceted, involving the provision of energy to intestinal cells, modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of inflammatory responses through key signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and the development of innovative nutritional strategies to improve animal health and productivity.

References

Tributyrin in Human Clinical Trials: A Preliminary Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Tributyrin, a triglyceride and prodrug of butyrate, has garnered significant interest for its potential therapeutic applications. Butyrate, a short-chain fatty acid, is a key energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor, implicating it in various cellular processes including proliferation, differentiation, and apoptosis. Direct administration of butyrate is challenging due to its unpleasant odor and rapid metabolism. This compound offers a more palatable and stable oral delivery form, designed to release butyrate in a sustained manner. This technical guide synthesizes the available data from preliminary human clinical trials of this compound, focusing on quantitative outcomes, experimental designs, and elucidated mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from published and ongoing preliminary human clinical trials of this compound.

Table 1: Pharmacokinetics of this compound in Human Clinical Trials
Study PopulationDosageTmax (hours)Cmax (mM)Key Findings & Citations
Patients with solid tumors50 to 400 mg/kg/day (once daily)0.25 - 30 - 0.45Peak plasma butyrate concentrations increased with dose but did not increase in three patients who underwent dose escalation. Butyrate disappeared from plasma by 5 hours post-dose.[1][2]
Patients with advanced solid tumors150 to 200 mg/kg (three times daily)Not specifiedMedian: 0.052Three times daily dosing was well tolerated and achieved butyrate levels associated with in vitro activity.[3][4]
Healthy Men786 mg (single dose)51.5 ± 21.7 min0.91 ± 1.65 µg/mLThis compound showed lower bioavailability and a slower systemic appearance compared to sodium butyrate and lysine butyrate.[5]
Table 2: Dosing and Administration in Human Clinical Trials
Study PopulationConditionDosageAdministration ScheduleStudy Duration
Patients with solid tumorsSolid Tumors50 to 400 mg/kg/dayOrally, once daily for 3 weeks, followed by a 1-week rest.[1]Not specified
Patients with advanced solid tumorsAdvanced Solid Tumors150 to 200 mg/kgOrally, three times daily.[3][4]Not specified
Individuals with mild Alzheimer's DiseaseMild Alzheimer's Disease450 mg/dayOrally, one capsule per day.[6]12 weeks
Healthy IndividualsGeneral HealthLow dose: 100 mg this compound; High dose: 200 mg this compoundOrally, daily.[7]3 weeks
Sedentary Men and WomenGeneral Health and PerformanceNot specifiedOrally, daily.[8][9][10]4 weeks
Individuals with a history of calcium oxalate nephrolithiasisCalcium Oxalate Nephrolithiasis875 mgOrally, twice daily.[11]Not specified
Table 3: Adverse Events Reported in this compound Clinical Trials
Study PopulationGrade 1 & 2 ToxicitiesGrade 3 ToxicitiesCitation
Patients with solid tumorsDiarrhea, headache, abdominal cramping, nausea, anemia, constipation, azotemia, lightheadedness, fatigue, rash, alopecia, odor, dysphoria, clumsiness.Nausea, vomiting, myalgia.[1]
Patients with advanced solid tumorsNo dose-limiting toxicity reported.Not reported.[3][4]

Experimental Protocols

Phase I Study in Patients with Solid Tumors
  • Objective: To determine the maximum tolerated dose, toxicity profile, and pharmacokinetics of orally administered this compound in patients with solid tumors.[1]

  • Methodology:

    • Patient Population: 13 patients with solid tumors were enrolled.[1]

    • Dosing and Administration: Patients received escalating doses of this compound from 50 to 400 mg/kg/day. The drug was administered orally after an overnight fast, once daily for 3 weeks, followed by a 1-week rest period. Intrapatient dose escalation was permitted in the absence of significant toxicity.[1]

    • Pharmacokinetic Analysis: Blood samples were collected to assess the time course of butyrate in plasma on days 1 and 15 of treatment, and after any dose escalation.[1]

    • Toxicity Assessment: Toxicities were graded according to standard criteria.[1]

Study in Patients with Mild Alzheimer's Disease (NCT06797817)
  • Objective: To evaluate the effect of this compound on cognitive function, inflammation, and gut microbiota in individuals with mild Alzheimer's disease.[6]

  • Methodology:

    • Study Design: A randomized, placebo-controlled trial.[6]

    • Intervention: Participants receive one 450 mg capsule of this compound or a placebo daily for 12 weeks.[6]

    • Outcome Measures:

      • Cognitive Function: Assessed through standardized cognitive tests.[6]

      • Blood Markers: Serum levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Fibrillary Acidic Protein (GFAP) are measured using ELISA kits. Blood samples are also collected to measure inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-10).[6]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound acts as a prodrug, delivering butyrate to the systemic circulation and the gastrointestinal tract. Butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In the context of gut health, butyrate serves as the primary energy source for colonocytes and has anti-inflammatory properties.

Tributyrin_Mechanism This compound Oral this compound Lipases Pancreatic Lipases This compound->Lipases Hydrolysis Butyrate Butyrate Lipases->Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition Colonocytes Colonocyte Energy Source Butyrate->Colonocytes Anti_Inflammatory Anti-inflammatory Effects Butyrate->Anti_Inflammatory Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Cell Cycle Arrest Differentiation Apoptosis Gene_Expression->Cellular_Effects

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Alzheimer's Disease Clinical Trial

The ongoing clinical trial for mild Alzheimer's disease follows a structured workflow to assess the efficacy of this compound.

AD_Trial_Workflow Start Participant Recruitment (Mild Alzheimer's Disease) Randomization Randomization Start->Randomization Group_A This compound Group (450 mg/day) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Intervention 12-Week Intervention Group_A->Intervention Group_B->Intervention Assessments Assessments: - Cognitive Function - Blood Markers (BDNF, GFAP, Cytokines) - Fecal Samples (Gut Microbiota) Intervention->Assessments Baseline & 12 Weeks Follow_up 3-Month Follow-up (Fecal Sample Collection) Assessments->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: Experimental workflow for the NCT06797817 clinical trial.

This technical guide provides a snapshot of the preliminary clinical research on this compound. The available data suggests that this compound is generally well-tolerated and can achieve systemic butyrate concentrations that are relevant to its proposed mechanisms of action. However, the number of completed human trials is small, and many are in early phases or are still ongoing. Further research is necessary to establish the clinical efficacy of this compound for various indications and to optimize dosing strategies. The detailed protocols and diverse endpoints of the ongoing trials will be crucial in elucidating the full therapeutic potential of this promising butyrate prodrug.

References

tributyrin's role in cellular metabolism and energy homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Tributyrin in Cellular Metabolism and Energy Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a triglyceride prodrug of the short-chain fatty acid (SCFA) butyrate, is emerging as a significant modulator of cellular metabolism and energy homeostasis. By delivering butyrate systemically, this compound overcomes the pharmacokinetic limitations of butyrate itself, such as its unpleasant odor and rapid metabolism in the gut.[1][2][3] This guide elucidates the core mechanisms through which this compound exerts its effects, including histone deacetylase (HDAC) inhibition, G-protein coupled receptor (GPCR) activation, and modulation of key energy-sensing pathways like AMPK/mTOR. We present quantitative data from preclinical studies, detail key experimental protocols, and provide visual diagrams of the primary signaling pathways to offer a comprehensive resource for professionals in metabolic research and drug development.

Mechanism of Action: From this compound to Butyrate

This compound is comprised of three butyrate molecules esterified to a glycerol backbone.[1] This structure allows it to pass through the upper gastrointestinal tract largely intact. In the small intestine, it is hydrolyzed by pancreatic lipases, releasing three molecules of butyrate and one molecule of glycerol, which are then absorbed into circulation.[1][4] This delivery mechanism ensures that pharmacologically relevant concentrations of butyrate can reach various tissues beyond the colon, including the liver, adipose tissue, and skeletal muscle.[5]

Tributyrin_Hydrolysis This compound This compound (Triglyceride) Lipases Intestinal Lipases This compound->Lipases Butyrate 3x Butyrate (SCFA) Lipases->Butyrate Glycerol Glycerol Lipases->Glycerol Absorption Systemic Absorption Butyrate->Absorption Glycerol->Absorption

Caption: Hydrolysis of this compound into butyrate and glycerol by intestinal lipases.

Core Signaling Pathways and Cellular Mechanisms

Butyrate, the active metabolite of this compound, influences cellular metabolism through multiple, interconnected pathways.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and II HDACs.[6][7] By inhibiting these enzymes, butyrate prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This "hyperacetylation" makes DNA more accessible for transcription, thereby altering the expression of genes involved in cell cycle control, differentiation, and metabolism.[6][8] For instance, HDAC inhibition by butyrate has been linked to increased expression of genes that promote muscle differentiation and suppress tumorigenesis.[9][10][11]

HDAC_Inhibition cluster_cell Cell Nucleus Butyrate Butyrate HDAC HDAC Enzyme Butyrate->HDAC Inhibits Histone_A Histone (Acetylated) = Active Transcription HDAC->Histone_A Deacetylates Histone_D Histone (Deacetylated) = Repressed Transcription Histone_A->Histone_D Acetylates Gene Metabolic Gene Expression Histone_A->Gene Promotes

Caption: Butyrate acts as an HDAC inhibitor, promoting gene expression.
G-Protein Coupled Receptor (GPCR) Signaling

Butyrate serves as a signaling molecule by binding to specific GPCRs, notably GPR109A (also known as HCAR2) and GPR43 (FFAR2).[7]

  • GPR109A: Primarily expressed in adipocytes and immune cells, GPR109A activation by butyrate is crucial for its anti-inflammatory and metabolic benefits.[12] Studies in diet-induced obese mice have shown that the improvements in glucose metabolism and the reduction in adipose tissue inflammation following this compound treatment are dependent on GPR109A signaling.[1][13] Activation of GPR109A can lead to the differentiation of regulatory T cells (Tregs) and IL-10 producing T cells, contributing to an anti-inflammatory state.[7]

  • GPR43: This receptor is also involved in mediating SCFA effects on metabolism and inflammation.[7]

GPCR_Signaling Butyrate Butyrate GPR109A GPR109A Receptor (Adipocyte / Immune Cell) Butyrate->GPR109A Binds & Activates Inflammation Inflammation (↓ IL-1β, TNF-α) GPR109A->Inflammation Reduces Metabolism Glucose Metabolism (↑ Insulin Sensitivity) GPR109A->Metabolism Improves Tregs ↑ Regulatory T-cells (Tregs) GPR109A->Tregs Promotes AMPK_Pathway Butyrate Butyrate (β-oxidation) Energy_Status ↑ ATP Levels ↓ AMP/ATP Ratio Butyrate->Energy_Status AMPK AMPK Energy_Status->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Mitochondria ↑ Mitochondrial Function AMPK->Mitochondria Promotes Autophagy ↑ Autophagy mTOR->Autophagy Inhibits Experimental_Workflow Start Start: C57BL/6 Mice (6-8 wks) Acclimate Acclimatization (1 wk) Standard Chow Start->Acclimate Diet Diet Induction (8-10 wks) Acclimate->Diet HFD High-Fat Diet (HFD) Diet->HFD CD Control Diet (CD) Diet->CD Treatment Treatment Phase (6 wks) HFD->Treatment Analysis Endpoint Analysis CD->Analysis HFD_Placebo HFD + Placebo (Oral Gavage) Treatment->HFD_Placebo HFD_TB HFD + this compound (2 g/kg, 3x/wk) Treatment->HFD_TB HFD_Placebo->Analysis HFD_TB->Analysis Metabolic Metabolic Tests (GTT, ITT) Analysis->Metabolic Tissues Tissue & Blood Collection Analysis->Tissues

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tributyrin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of tributyrin in plasma samples, a critical aspect of pharmacokinetic and drug metabolism studies for this butyrate prodrug. The following sections detail two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a general approach for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from Su et al. (2004), offers a sensitive and specific approach for the simultaneous determination of this compound and its primary metabolite, butyrate, in plasma.[1][2][3][4][5]

Quantitative Data Summary
ParameterThis compoundButyrateReference
Linear Concentration Range 0.1 - 2.0 µM1 - 20 µM[1][2][3][4][5]
Limit of Quantification (LOQ) 0.1 µM1.0 µM[1][2][3][4][5]
Intra-day Precision (CV%) < 10%< 10% (except at 1 µM, <20%)[1][2][3][4][5]
Inter-day Precision (CV%) < 10%< 10% (except at 1 µM, <20%)[1][2][3][4][5]
Accuracy 96.0 - 110.0%96.0 - 110.0%[1][2][3][4][5]
Experimental Protocol

1. Blood Sample Collection and Handling:

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Crucially, to prevent the enzymatic hydrolysis of this compound in the blood sample, immediately add Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 5 mM. [1][2][3][4][5] PMSF is an inhibitor of serine proteases and other enzymes responsible for the rapid breakdown of this compound.[1][2][3][4][5]

  • Centrifuge the blood sample to separate the plasma.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube for analysis.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 6890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent).

  • Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][3][4][5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2][3][4][5]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode.

    • This compound: Monitor characteristic ions (m/z).

    • Butyrate: Derivatization may be required for optimal analysis; however, this protocol focuses on the direct measurement of this compound.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (100 µL) acetonitrile Add Acetonitrile (200 µL) plasma->acetonitrile vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 1 µL supernatant->injection separation GC Separation (DB-5ms column) injection->separation detection MS Detection (SIM Mode) separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for GC-MS analysis of this compound in plasma.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Approach

While a specific, validated LC-MS/MS method for this compound was not identified in the literature reviewed, a general approach for the analysis of triglycerides in plasma can be adapted. This would require rigorous method development and validation.

Quantitative Data Summary

Quantitative data for a validated this compound-specific LC-MS/MS method is not currently available. The following table provides typical performance characteristics for LC-MS/MS assays of small molecules in plasma to serve as a general guideline during method development.

ParameterExpected Performance
Linear Concentration Range Typically 2-3 orders of magnitude (e.g., 1-1000 ng/mL)
Limit of Quantification (LOQ) Low ng/mL to sub-ng/mL range
Precision (CV%) < 15%
Accuracy 85 - 115%
Experimental Protocol (General Approach)

1. Blood Sample Collection and Handling:

  • Follow the same procedure as for the GC-MS method, including the immediate addition of 5 mM PMSF to inhibit enzymatic hydrolysis.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Instrumental Analysis (Illustrative Conditions):

  • Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S).

  • Chromatographic Column: A C18 column suitable for lipid analysis (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: For this compound (MW = 302.36 g/mol ), the ammonium adduct [M+NH4]+ at m/z 320.4 would be a primary target.

    • Product Ions: Fragmentation would likely involve the neutral loss of a butyric acid molecule.

This compound Prodrug Activation Pathway

Tributyrin_Metabolism This compound This compound (Prodrug) Hydrolysis Esterase-mediated Hydrolysis This compound->Hydrolysis ButyricAcid Butyric Acid (Active Drug) Hydrolysis->ButyricAcid Glycerol Glycerol Hydrolysis->Glycerol

Caption: Metabolic conversion of this compound to butyric acid.

References

Application Notes and Protocols for Tributyrin Administration in Broiler Feed Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of tributyrin in broiler feed studies. This compound, a pro-drug of butyric acid, serves as an effective feed additive to enhance gut health, improve nutrient absorption, and promote growth performance in broiler chickens.

This compound is a triglyceride containing three molecules of butyric acid, which is a short-chain fatty acid (SCFA) naturally produced in the gut by microbial fermentation of dietary fibers.[1] Butyric acid is a primary energy source for colonocytes and plays a crucial role in maintaining gut integrity and modulating the immune system.[1][2] However, the direct use of butyric acid in feed is limited due to its unpleasant odor and rapid absorption in the upper gastrointestinal tract.[3] this compound, being more stable, allows for the targeted delivery of butyric acid to the lower intestine.

Key Benefits of this compound Supplementation:
  • Improved Gut Health: this compound supplementation has been shown to improve intestinal morphology by increasing villus height and the villus height to crypt depth ratio, which enhances the surface area for nutrient absorption.[4][5] It also strengthens the gut barrier function.[1][6]

  • Enhanced Growth Performance: Studies have demonstrated that dietary this compound can lead to increased average daily gain (ADG) and an improved feed conversion ratio (FCR).[3][4]

  • Modulation of Gut Microbiota: this compound can positively influence the composition of the gut microbiota, promoting the growth of beneficial bacteria such as Lactobacillus and Bacillus.[4][5]

  • Immune System Modulation: Butyrate possesses anti-inflammatory properties and can help in modulating the immune response in the gut.[1][6]

  • Pathogen Control: The presence of butyric acid in the intestine can help in controlling pathogens like Salmonella and Clostridium perfringens.[1][2]

Experimental Protocols

General Experimental Design for this compound Supplementation Study

This protocol outlines a typical experimental design to evaluate the effects of this compound on broiler performance and gut health.

Objective: To assess the impact of varying levels of dietary this compound on growth performance, intestinal morphology, and gut microbiota of broiler chickens.

Experimental Animals: A total of 540 day-old healthy Arbor Acres (AA) broiler chickens (mixed-sex) are randomly assigned to five treatment groups.[4][5]

Housing and Management:

  • Birds are housed in pens with 12 replicates per treatment and nine birds per pen.[4][5]

  • Standard brooding and rearing practices are followed, with ad libitum access to feed and water.

  • The trial duration is typically 42 days.[4][5]

Dietary Treatments:

  • Control Group: Basal diet without this compound supplementation.

  • Treatment Groups: Basal diet supplemented with varying levels of this compound. For example:

    • TB1: 0.23 g/kg of feed[4][5]

    • TB2: 0.46 g/kg of feed[4][5]

    • TB3: 0.92 g/kg of feed[4][5]

    • TB4: 1.84 g/kg of feed[4][5]

Data Collection:

  • Growth Performance: Body weight and feed intake are recorded on days 21 and 42 to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Sample Collection: On days 21 and 42, one bird per replicate is selected for sample collection.[4][5]

    • Intestinal Morphology: Sections of the duodenum, jejunum, and ileum are collected for histological analysis of villus height and crypt depth.

    • Gut Microbiota: Ileal and cecal digesta are collected for microbial analysis.

    • Short-Chain Fatty Acids (SCFAs): Ileal and cecal digesta are analyzed for SCFA concentrations.

Protocol for Intestinal Morphology Analysis

Objective: To evaluate the effect of this compound on the intestinal structure of broilers.

Procedure:

  • Collect 2 cm segments from the midpoint of the duodenum, jejunum, and ileum.

  • Gently flush the segments with a 0.9% saline solution to remove contents.

  • Fix the tissue samples in a 10% neutral buffered formalin solution for 24 hours.

  • Dehydrate the samples through a graded series of ethanol.

  • Clear the samples in xylene and embed them in paraffin.

  • Section the paraffin-embedded tissues to a thickness of 5 µm.

  • Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

  • Examine the slides under a light microscope equipped with a digital camera.

  • Measure the villus height (from the tip to the base) and crypt depth (from the base to the opening) of 10 well-oriented villi and their associated crypts per intestinal segment.

  • Calculate the villus height to crypt depth ratio (VCR).

Data Presentation

Table 1: Effect of Dietary this compound on Broiler Growth Performance (Days 0-42)
Treatment GroupAverage Daily Gain ( g/day )Feed Conversion Ratio (FCR)European Broiler Index
Control (Basal Diet)60.51.65380
TB1 (0.23 g/kg)61.21.63390
TB2 (0.46 g/kg)62.01.61405
TB3 (0.92 g/kg)62.81.59420
TB4 (1.84 g/kg)62.51.60415

Note: Data are hypothetical and for illustrative purposes, based on trends observed in cited literature.[4][5]

Table 2: Effect of Dietary this compound on Intestinal Morphology (Day 42)
Treatment GroupDuodenum Villus Height (μm)Duodenum Crypt Depth (μm)Duodenum VCRJejunum Villus Height (μm)Jejunum Crypt Depth (μm)Jejunum VCRIleum Villus Height (μm)Ileum Crypt Depth (μm)Ileum VCR
Control12502505.010502105.08501705.0
TB113002455.311002055.49001655.5
TB213802405.811802005.99801606.1
TB314502356.212501956.410501556.8
TB414202386.012201986.210201586.5

Note: Data are hypothetical and for illustrative purposes, based on trends observed in cited literature.[4][5]

Table 3: Effect of Dietary this compound on Gut Microbiota (Day 42)
Treatment GroupIleal Lactobacillus (log10 cfu/g)Cecal Bacillus (log10 cfu/g)
Control7.26.5
TB17.46.7
TB27.66.9
TB37.87.2
TB47.77.1

Note: Data are hypothetical and for illustrative purposes, based on trends observed in cited literature.[4][5]

Visualizations

Signaling Pathway of Butyrate in Intestinal Epithelial Cells

Butyrate_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound Butyrate_Lumen Butyrate This compound->Butyrate_Lumen Lipase Butyrate_Cell Butyrate Butyrate_Lumen->Butyrate_Cell SCFA Transporter HDAC HDAC (Histone Deacetylase) Butyrate_Cell->HDAC Inhibition NFkB NF-κB Butyrate_Cell->NFkB Inhibition Tight_Junctions Tight Junction Proteins Butyrate_Cell->Tight_Junctions Upregulation Cell_Proliferation Cell Proliferation & Differentiation Butyrate_Cell->Cell_Proliferation Stimulation Energy_Source Energy Source (β-oxidation) Butyrate_Cell->Energy_Source HDAC->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Activation Experimental_Workflow start Day 1: Procure Day-Old Chicks randomization Randomly Allocate to Treatment Groups start->randomization feeding Feed Experimental Diets (Days 1-42) randomization->feeding data_collection_21 Day 21: Data & Sample Collection feeding->data_collection_21 data_collection_42 Day 42: Final Data & Sample Collection feeding->data_collection_42 data_collection_21->feeding analysis Laboratory Analysis data_collection_21->analysis data_collection_42->analysis stats Statistical Analysis analysis->stats results Results & Interpretation stats->results

References

Application Notes and Protocols: Investigating the Effects of Tributyrin on Colon Cells In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vitro effects of tributyrin, a prodrug of butyric acid, on colon cells. This compound serves as a more stable and readily absorbed source of butyrate, a short-chain fatty acid produced by gut microbiota with known anti-cancer properties.[1] This document outlines the cellular and molecular consequences of treating colon cancer cell lines with this compound, including detailed protocols for assessing cell viability, apoptosis, and cell cycle progression. Additionally, it provides visual representations of the key signaling pathways involved and a general experimental workflow.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and its active metabolite, butyrate, on various colon cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound and Butyrate on Colon Cancer Cell Lines

Cell LineCompoundIncubation TimeIC50 (mM)Reference
HT-29This compound6 days1.0
HT-29Sodium Butyrate6 days2.2
HCT116This compound24 hours4.94 ± 0.19
HCT116Butyrate24 hours1.14[2]
HCT116Butyrate48 hours0.83[2]
HCT116Butyrate72 hours0.86[2]
HT-29Butyrate48 hours2.42[2]
HT-29Butyrate72 hours2.15[2]
Caco-2Butyrate72 hours2.15[2]

Table 2: Effects of this compound on Cell Cycle Distribution in HCT116 Colon Cancer Cells

Treatment% of Cells in G0/G1 Phase% of Cells in G2/M PhaseReference
Control (untreated)Not specifiedNot specified
This compound (IC50)51.15 ± 1.0217.07 ± 0.06
Indole-3-butyric acid (IC50)58.14 ± 0.1620.91 ± 0.86

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound/butyrate in colon cancer cells and a typical experimental workflow for in vitro studies.

Tributyrin_Signaling_Pathway cluster_cell Colon Cancer Cell This compound This compound Butyrate Butyrate This compound->Butyrate Lipases HDAC HDAC Butyrate->HDAC MAPK_Pathway MAPK Pathway (ERK, JNK) Butyrate->MAPK_Pathway p53 p53 Stabilization Butyrate->p53 Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation p21 p21 Histone_Acetylation->p21 Upregulation Wnt_Signaling Wnt Signaling Hyperactivation Histone_Acetylation->Wnt_Signaling Modulation Differentiation Differentiation Histone_Acetylation->Differentiation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, G2/M) Cyclin_CDK->Cell_Cycle_Arrest Apoptosis Apoptosis Wnt_Signaling->Apoptosis MAPK_Pathway->Apoptosis Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathways affected by this compound in colon cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Colon Cancer Cell Culture (e.g., HT-29, HCT116, Caco-2) Tributyrin_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Tributyrin_Treatment Viability_Assay Cell Viability Assay (MTT) Tributyrin_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Tributyrin_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Tributyrin_Treatment->Cell_Cycle_Analysis Protein_Analysis Protein Expression (Western Blot) Tributyrin_Treatment->Protein_Analysis Gene_Analysis Gene Expression (qRT-PCR) Tributyrin_Treatment->Gene_Analysis Data_Quantification Data Quantification and Statistical Analysis Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Cell_Cycle_Analysis->Data_Quantification Protein_Analysis->Data_Quantification Gene_Analysis->Data_Quantification Pathway_Analysis Signaling Pathway Interpretation Data_Quantification->Pathway_Analysis Conclusion Conclusion on this compound Effects Pathway_Analysis->Conclusion

References

Application Notes and Protocols: Experimental Design for Tributyrin Supplementation in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phasing out of antibiotic growth promoters in poultry production has necessitated the exploration of alternative strategies to maintain gut health and performance.[1] Tributyrin, a triglyceride containing three molecules of butyric acid, has emerged as a promising feed additive.[2] It serves as a stable, odorless precursor to butyric acid, a key short-chain fatty acid (SCFA) that acts as a primary energy source for intestinal epithelial cells (enterocytes).[3][4] Unlike butyric acid salts, which can be absorbed in the upper gastrointestinal tract, this compound is hydrolyzed by pancreatic lipases in the small intestine, ensuring targeted delivery of butyrate to the lower gut.[3][5][6] This targeted release mechanism enhances its efficacy in strengthening the gut barrier, modulating the immune system, and influencing the gut microbiota.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing experiments to evaluate the effects of this compound supplementation in poultry.

Experimental Design Considerations

A robust experimental design is critical for accurately assessing the impact of this compound. Key factors to consider include the animal model, dietary formulation, dosage, duration, and the potential inclusion of a disease or stress challenge.

1. Animal Model and Housing

  • Species/Breed: Experiments are commonly conducted in broiler chickens (e.g., Cobb, Arbor Acres, Chinese Yellow-Feathered) due to their rapid growth and sensitivity to gut health challenges.[7][8][9]

  • Housing: Birds can be housed in floor pens, which more closely mimics commercial conditions, or in battery cages for more controlled studies with individual data collection.[5] Environmental conditions such as temperature and stocking density should be controlled and reported.

2. Dietary Formulation

  • Basal Diet: A standard corn-soybean meal-based diet is typical. The nutrient composition should be clearly defined and meet or exceed the requirements for the specific poultry breed and age.

  • Control Groups:

    • Negative Control (NC): Birds fed the basal diet with no additives.[2]

    • Positive Control (PC): Birds fed the basal diet supplemented with an antibiotic growth promoter (e.g., Avilamycin) or another compound with known efficacy. This is particularly relevant in studies aiming to find antibiotic alternatives.[1][2]

  • Isocaloric Diets: When adding this compound, which has a high energy value, it is often necessary to adjust the levels of other energy sources like soybean oil to ensure all experimental diets are isocaloric. This prevents confounding effects from differing dietary energy levels.[7]

3. This compound Dosage and Administration

  • Dosage: Effective dosages in broilers typically range from 250 mg/kg to 1000 mg/kg of feed.[2][9][10] Some studies have explored levels up to 1.84 g/kg.[7] A dose-response study may be necessary to determine the optimal inclusion level.

  • Product Form: this compound is often supplied on a carrier like silica. The concentration of active this compound in the product (e.g., 40-60%) must be accounted for when calculating the inclusion rate.[8]

  • Feeding Phases: The experimental period is typically divided into starter (1–21 days), grower (22–42 days), and finisher (43–63 days) phases, with this compound supplementation potentially adjusted for each phase.[2]

4. Challenge Models To evaluate the protective effects of this compound under stress conditions, various challenge models can be employed:

  • Immune Challenge: Intraperitoneal injection of lipopolysaccharide (LPS) from E. coli (e.g., 500 μg/kg body weight) is a common method to induce a systemic inflammatory response.[9][11]

  • Disease Challenge:

    • Coccidiosis: Oral inoculation with a mixed-species Eimeria vaccine or wild-type oocysts can be used to simulate a common parasitic challenge.[10]

    • Necrotic Enteritis: Co-infection with Eimeria and Clostridium perfringens is used to induce necrotic enteritis, a significant bacterial disease in poultry.[1][12]

  • Environmental Stress: Cyclic heat stress (e.g., 34°C for 8 hours per day) can be applied to assess this compound's effects on performance under adverse environmental conditions.[13]

Key Experimental Protocols

Below are detailed methodologies for assessing the primary outcomes of this compound supplementation.

Protocol 1: Growth Performance Evaluation
  • Animal Allocation: Randomly assign day-old chicks to experimental treatment groups, ensuring equal initial body weights across groups. Each treatment should have multiple replicates (e.g., 6-12 pens) with a set number of birds per replicate (e.g., 9-51 birds).[7][10]

  • Data Collection:

    • Record the body weight (BW) of birds per replicate at the start of the trial (day 1) and at the end of each feeding phase (e.g., days 21, 42, and 63).[10]

    • Measure and record feed provided to each replicate. At the end of each phase, weigh the remaining feed to determine feed intake (FI).

  • Calculations:

    • Average Daily Gain (ADG): (Final BW - Initial BW) / Number of days.

    • Average Daily Feed Intake (ADFI): Total FI / Number of days.

    • Feed Conversion Ratio (FCR): Total FI / Total BW Gain. Adjust for mortality if necessary.[10]

Protocol 2: Intestinal Histomorphology Analysis
  • Sample Collection: At the end of the trial (e.g., day 21 or 42), select one bird per replicate whose body weight is close to the replicate average.[7] Euthanize the bird and collect ~2 cm segments from the midpoint of the duodenum, jejunum, and ileum.

  • Fixation: Gently flush the segments with saline to remove contents and immediately fix them in a 4% polyoxymethylene (paraformaldehyde) solution for at least 24 hours.[14]

  • Processing and Staining: Dehydrate the fixed tissues, embed them in paraffin, and cut 2–3 μm sections. Mount the sections on slides and stain with hematoxylin and eosin (H&E).[14]

  • Microscopy and Measurement:

    • Using a light microscope equipped with imaging software, measure the villus height (from the apex to the crypt junction) and crypt depth (from the crypt junction to the basement membrane).[14]

    • Measure at least 10 intact, well-oriented villi per intestinal section.

    • Calculate the villus height to crypt depth ratio (V:C ratio).

Protocol 3: Gut Microbiota Analysis
  • Sample Collection: During necropsy, aseptically collect digesta from the distal ileum and cecum into sterile tubes. Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.[7]

  • DNA Extraction: Extract total microbial DNA from the digesta samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • 16S rRNA Gene Sequencing:

    • Amplify a specific variable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.

    • Perform high-throughput sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis: Process the raw sequencing data to filter low-quality reads, classify operational taxonomic units (OTUs), and perform taxonomic assignment. Analyze alpha diversity (richness and evenness within a sample) and beta diversity (differences in microbial composition between treatment groups).[15]

Protocol 4: Immune Response Assessment (LPS Challenge Model)
  • Experimental Groups: Use a 2x2 factorial design: (1) Control (basal diet + saline injection), (2) this compound (this compound diet + saline injection), (3) LPS (basal diet + LPS injection), (4) this compound + LPS (this compound diet + LPS injection).[9][11]

  • Challenge Administration: On specific days of the trial (e.g., days 22, 24, and 26), administer an intraperitoneal injection of LPS (e.g., 500 μg/kg BW) or sterile saline.[9]

  • Sample Collection: A few hours post-injection (e.g., 2-4 hours), collect blood samples for serum analysis and intestinal tissue samples (jejunum, ileum) for gene expression analysis.

  • Cytokine Analysis:

    • Gene Expression (RT-qPCR): Extract RNA from intestinal mucosa, synthesize cDNA, and perform quantitative real-time PCR to measure the relative expression of pro-inflammatory cytokine genes such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]

    • Protein Levels (ELISA): Use commercial ELISA kits to quantify the concentration of IL-1β and IL-6 in serum or tissue homogenates.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example Data on the Effects of this compound on Broiler Growth Performance

Treatment GroupDosage (mg/kg)ADG ( g/day )ADFI ( g/day )FCR (g:g)Reference(s)
Control 055.2105.11.90[2],[7]
Antibiotic -58.1106.21.83[2]
This compound 25057.5105.81.84[2]
This compound 40060.3108.01.79[10]
This compound 92062.1110.51.78*[7]
Statistically significant difference compared to the Control group (P < 0.05).

Table 2: Example Data on the Effects of this compound on Intestinal Morphology (Day 42)

Treatment GroupDosage (mg/kg)Duodenum Villus Height (μm)Jejunum Crypt Depth (μm)Ileum V:C RatioReference(s)
Control 012501856.8[7],[8],[15]
This compound 30014501608.5[8]
This compound 4001480-9.2[10]
This compound 92015101559.1[7]
Statistically significant difference compared to the Control group (P < 0.05).

Table 3: Example Data on the Effects of this compound on Cecal Microbiota (Relative Abundance %)

Treatment GroupLactobacillusFaecalibacteriumRuminococcusPathogens (e.g., Clostridium)Reference(s)
Control 15.28.55.13.4[7],[15]
This compound 18.512.16.81.9[7],[15]
Statistically significant difference compared to the Control group (P < 0.05).

Visualizations

Diagrams created using Graphviz DOT language to illustrate workflows and mechanisms.

G cluster_setup Phase 1: Experimental Setup cluster_trial Phase 2: Trial Period (e.g., 42 Days) cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Data Analysis A Day 1: Procure & Weigh Chicks B Randomly Allocate to Treatment Groups (Control, this compound, etc.) A->B C Start Respective Diets B->C D Monitor Health & Mortality C->D E Measure Weekly BW & Feed Intake D->E G Day 42: Final BW & FCR Calculation E->G F Apply Challenge (Optional) (e.g., LPS, Eimeria) H Euthanize & Collect Samples G->H I Intestinal Tissues (Morphology) Cecal Contents (Microbiota) Blood (Serology) H->I J Histology & Microscopy I->J K 16S rRNA Sequencing I->K L Statistical Analysis J->L K->L M Publish Findings L->M

Caption: General experimental workflow for a poultry nutrition trial.

G cluster_lumen Intestinal Lumen TB This compound Lipase Pancreatic Lipase TB->Lipase hydrolysis Butyrate 3x Butyrate Lipase->Butyrate Glycerol Glycerol Lipase->Glycerol Enterocyte Enterocyte Butyrate->Enterocyte Energy Source (promotes proliferation) TJ Tight Junctions (e.g., Occludin, Claudin) Butyrate->TJ Strengthens Barrier (upregulates expression) Microbiota Beneficial Microbiota (Lactobacillus, etc.) Butyrate->Microbiota Modulates Population

Caption: this compound's mechanism of action in the poultry gut.

G cluster_cell Enterocyte cluster_nucleus Nucleus Butyrate Butyrate HDAC HDAC Butyrate->HDAC inhibits NFkB NF-κB Butyrate->NFkB inhibits activation Nrf2 Nrf2 Butyrate->Nrf2 activates DNA DNA HDAC->DNA deacetylates Anti_Inflammatory Anti-Inflammatory Gene Expression HDAC->Anti_Inflammatory suppresses NFkB->DNA promotes pro-inflammatory gene transcription Antioxidant_Genes Antioxidant Gene Expression Nrf2->Antioxidant_Genes promotes

Caption: Key signaling pathways modulated by butyrate in poultry.

References

Application Notes and Protocols for the Formulation of Tributyrin in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyrin, a triglyceride containing three molecules of butyric acid esterified to a glycerol backbone, has emerged as a highly effective feed additive in the animal nutrition industry.[1] Butyric acid is a short-chain fatty acid (SCFA) recognized for its beneficial effects on gut health and overall animal performance.[2] However, its direct application in feed is limited due to its volatile nature and unpleasant odor.[3] this compound serves as a stable, odorless precursor to butyric acid, ensuring its targeted delivery to the small intestine where it is hydrolyzed by pancreatic lipases to release butyric acid.[4][5]

These application notes provide a comprehensive overview of the formulation of this compound in animal feed, including its mechanism of action, recommended inclusion levels, and protocols for evaluating its efficacy.

Mechanism of Action

This compound's primary function is to deliver butyric acid to the intestinal tract. Once ingested, this compound passes through the upper gastrointestinal tract intact. In the small intestine, endogenous lipases hydrolyze the ester bonds, releasing glycerol and three molecules of butyric acid. This targeted release allows butyric acid to exert its beneficial effects directly on the intestinal mucosa.

dot

This compound This compound (in feed) Stomach Stomach (Stable) This compound->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Hydrolysis Hydrolysis Small_Intestine->Hydrolysis Pancreatic_Lipase Pancreatic Lipase Pancreatic_Lipase->Hydrolysis acts on Butyric_Acid 3x Butyric Acid Hydrolysis->Butyric_Acid Glycerol Glycerol Hydrolysis->Glycerol Gut_Health Improved Gut Health (Villus growth, barrier function) Butyric_Acid->Gut_Health

Caption: Mechanism of this compound Action in the Gastrointestinal Tract.

Formulation Considerations

This compound is available in both liquid and dry powder forms. The choice of form depends on the feed manufacturing process and the target animal species.

  • Liquid this compound: Can be directly sprayed onto feed pellets or mixed with other liquid ingredients. It offers good homogeneity but requires appropriate handling and storage to prevent oxidation.

  • Dry this compound: Typically formulated on a carrier, such as silica. Dry forms offer excellent flowability and stability during feed processing.[2]

Key Formulation Parameters:

  • Stability: The formulation should be stable during storage and withstand the temperatures and pressures of feed manufacturing processes like pelleting.

  • Homogeneity: Even distribution of this compound in the feed is crucial for consistent intake and efficacy.

  • Bioavailability: The formulation should ensure the efficient release of butyric acid in the small intestine. Encapsulation techniques can be employed to protect this compound and control its release.[6]

Application Guidelines and Performance Data

The following tables summarize recommended inclusion levels and reported performance improvements in various animal species.

Table 1: this compound Inclusion Levels and Performance Effects in Broiler Chickens
Inclusion Level (g/kg of feed)Study Duration (days)Key Performance ImprovementsReference
0.23 - 1.8442Increased average daily gain, improved feed conversion ratio, enhanced intestinal morphology (increased villus height).[7][8]
0.2563Decreased feed conversion ratio during the grower phase.[9]
0.5 (in response to LPS challenge)26Reduced release of pro-inflammatory cytokines.[1]
Iso-butyric level to coated sodium butyrate35Significant improvements in body weight gain and feed conversion ratio.[5]
Table 2: this compound Inclusion Levels and Performance Effects in Weaned Piglets
Inclusion LevelStudy Duration (days)Key Performance ImprovementsReference
0.2% (2 g/kg)40Increased body weight, average daily gain, and gain to feed ratio.[10][10]
1 - 2 kg/tonne -General recommendation for pigs.[11]
2.5 kg/tonne 355% improvement in body weight gain and 3-point improvement in feed conversion ratio.[3]
0.15% (with anise)42Higher body weight and average daily gain.[4]
Table 3: this compound Inclusion Levels and Performance Effects in Other Species
SpeciesInclusion LevelKey Performance ImprovementsReference
Laying Hens500 - 1500 ppm (0.5 - 1.5 g/kg)Increased egg production and decreased feed conversion.[12]
Calves0.5 - 2 kg/tonne Increased pancreatic secretions and intestinal villi length.[11]
Sows (late pregnancy and lactation)0.05% (0.5 g/kg)Shortened parturition time and reduced diarrhea rate in suckling piglets.[13]
Large Yellow Croaker0.1% (1 g/kg)Ameliorated negative effects of high alternative protein diets.[14]

Experimental Protocols

To evaluate the efficacy of this compound formulations, the following experimental protocols are recommended.

Protocol 1: Broiler Growth Performance Trial

Objective: To assess the effect of dietary this compound supplementation on the growth performance of broiler chickens.

Experimental Design:

  • Animals: A total of 540 day-old Arbor Acres broiler chicks can be used.[8]

  • Housing: Birds should be housed in pens with controlled environmental conditions.

  • Dietary Treatments:

    • Control Group: Basal diet without this compound.

    • Treatment Groups: Basal diet supplemented with graded levels of this compound (e.g., 0.25 g/kg, 0.5 g/kg, 1.0 g/kg).

  • Duration: The trial should last for 42 days, divided into a starter phase (days 1-21) and a grower phase (days 22-42).

Data Collection:

  • Body Weight: Individual bird weights should be recorded at the start of the trial (day 1), day 21, and day 42.

  • Feed Intake: Feed consumption per pen should be recorded weekly.

  • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.

  • Mortality: Recorded daily.

Statistical Analysis: Data should be analyzed using ANOVA appropriate for the experimental design.

dot

Start Day 1: Day-old chicks Allocation Random Allocation to Treatment Groups Start->Allocation Control Control Diet Allocation->Control This compound This compound Diet(s) Allocation->this compound Starter Starter Phase (Days 1-21) Control->Starter This compound->Starter Grower Grower Phase (Days 22-42) Starter->Grower Data_Collection Data Collection: - Body Weight - Feed Intake - FCR Starter->Data_Collection Grower->Data_Collection End Day 42: End of Trial Grower->End

Caption: Workflow for a Broiler Growth Performance Trial.

Protocol 2: Evaluation of Intestinal Morphology

Objective: To determine the effect of this compound on the intestinal morphology of broilers.

Methodology:

  • Sample Collection: At the end of the growth performance trial (day 42), select a subset of birds from each treatment group. Euthanize the birds and collect intestinal samples (duodenum, jejunum, and ileum).

  • Tissue Preparation:

    • Fix intestinal segments in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and section them at 5 µm thickness.

    • Stain the sections with hematoxylin and eosin (H&E).

  • Microscopic Analysis:

    • Examine the stained sections under a light microscope.

    • Measure the villus height (from the tip to the base) and crypt depth (from the base of the villus to the submucosa) of at least 10 well-oriented villi and crypts per sample.[7]

    • Calculate the villus height to crypt depth ratio.

Statistical Analysis: Compare the morphological parameters between the control and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 3: In Vitro Digestion Model for Butyric Acid Release

Objective: To simulate the digestion of this compound and quantify the release of butyric acid in the stomach and small intestine.

Methodology:

  • Simulated Gastric Fluid (SGF): Prepare SGF containing pepsin at a pH of 2.0.

  • Simulated Intestinal Fluid (SIF): Prepare SIF containing pancreatin and bile salts at a pH of 7.0.

  • Digestion Procedure:

    • Incubate a known amount of the this compound product in SGF for a specified period (e.g., 2 hours) to simulate gastric digestion.

    • Neutralize the pH and add SIF to the mixture. Incubate for a further period (e.g., 4 hours) to simulate intestinal digestion.

  • Quantification of Butyric Acid:

    • At different time points during the digestion process, collect samples.

    • Extract the butyric acid from the samples.

    • Quantify the concentration of butyric acid using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Analysis: Plot the cumulative release of butyric acid over time to determine the release profile of the this compound formulation. An effective formulation will show minimal release in the SGF and a significant release in the SIF.[6][15]

Conclusion

This compound is a valuable tool for enhancing animal health and performance. Its formulation as a stable and odorless precursor to butyric acid allows for its effective delivery to the intestines. The provided application notes and protocols offer a framework for the successful incorporation and evaluation of this compound in animal feed formulations. Proper formulation, guided by the principles of stability and bioavailability, is key to maximizing the benefits of this potent feed additive.

References

Application Notes and Protocols: Dosage Considerations for Tributyrin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage, administration, and experimental design for the use of tributyrin in preclinical research. This compound, a prodrug of butyric acid, serves as a stable and efficient delivery vehicle for butyrate, a short-chain fatty acid with significant therapeutic potential. The following sections detail common dosages, administration protocols, and key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The effective dosage of this compound varies significantly depending on the animal model, administration route, and the specific pathological condition being investigated. The following tables summarize quantitative data from various preclinical studies.

Table 1: In Vivo Dosage of this compound in Rodent Models
Animal ModelConditionDosageAdministration RouteDurationKey FindingsReference
C57BL/6 MiceGut Microbiota Dysbiosis0.3 g/kg BW (low dose), 3 g/kg BW (high dose)Oral Gavage11 daysLow-dose was more effective in restoring gut microbiota and repairing intestinal damage.[1][2][3]
C57BL/6J MiceEthanol-Induced Gut Injury5 mM in liquid diet, then 10 mMIn-diet25 daysProtected against loss of tight junction proteins.[4]
C57BL/6J MiceAcute Ethanol Exposure2.5 mMOral Gavage3 daysMitigated ethanol-induced increases in AST and inflammatory markers.[4]
C57BL/6 MiceChronic-Binge Ethanol5 mM in diet + 2.5 mM gavageIn-diet & Oral Gavage11 daysRescued gut bacterial function and small intestinal barrier integrity.[5][6]
C57BL/6 MiceDiet-Induced Obesity2 g/kg BWOral Gavage10 weeks (every 48h)Reduced weight gain and improved insulin sensitivity.[7]
MiceCognitive Deficits1% of dietIn-diet48 hoursModulated hippocampal synaptic plasticity and prevented spatial memory deficits.[8]
RatsAcetic Acid ColitisNot specified (oral)OralNot specifiedAttenuated systemic events and protected against colitis.[9]
Table 2: In Vivo Dosage of this compound in Other Animal Models
Animal ModelConditionDosageAdministration RouteDurationKey FindingsReference
Weaning PigletsGrowth Performance0.2% of dietIn-dietNot specifiedModulated gut microbiota and improved animal performance.[10]
Neonatal PigletsGrowth Performance0.25% or 0.50% in formulaIn-formula21 daysIncreased DNA-to-protein ratio, suggesting higher potential for muscle growth.[7]
BroilersGrowth Performance0.5, 1.0, and 2.0 g/kg of dietIn-diet42 daysQuadratically improved average daily gain and feed intake.[11]
Blunt Snout BreamGrowth & Health0.03% - 0.15% of dietIn-dietNot specifiedActivated PI3K/Akt/Nrf2 and inhibited NF-κB signaling pathways.[12]
Table 3: In Vitro Concentrations of this compound
Cell LineConditionConcentration RangeDurationKey FindingsReference
SGC-7901 (Human Gastric Cancer)Cancer Growth Inhibition0.5 - 50 mmol/L72 hoursInhibited cell growth in a dose- and time-dependent manner (IC50 = 2 mmol/L).[13]
PC3 & TSU-Pr1 (Human Prostate Cancer)Cancer Growth Inhibition0.1 mmol/LNot specifiedInduced a considerable treatment effect on microtumors.[14]
GeneralCytotoxicity>10 mmol/LNot specifiedCan be cytotoxic at higher doses.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following protocols are synthesized from published research.

Protocol 1: Administration of this compound in a Mouse Model of Antibiotic-Induced Gut Dysbiosis
  • Objective: To assess the efficacy of different doses of this compound in restoring gut microbiota and repairing intestinal injury after antibiotic treatment.[1][2][3]

  • Animal Model: Male C57BL/6 mice.

  • Materials:

    • This compound (TB)

    • Ceftriaxone sodium solution (400 mg/mL)

    • Normal saline (0.9%)

  • Procedure:

    • Induction of Dysbiosis: Administer 0.2 mL of ceftriaxone sodium solution (400 mg/mL) via oral gavage twice daily for 7 days. The control group receives 0.2 mL of normal saline.

    • Treatment Groups: After the 7-day antibiotic course, divide the experimental mice into three groups:

      • Model Group (M): Receives 0.2 mL normal saline daily.

      • Low TB Group (TL): Receives 0.3 g/kg body weight of this compound daily.

      • High TB Group (TH): Receives 3 g/kg body weight of this compound daily.

    • Administration: Administer the respective treatments via oral gavage for 11 consecutive days.

    • Monitoring and Analysis: Monitor body weight, food/water intake, and fecal scores daily. At the end of the treatment period, collect intestinal tissue and cecal contents for histological analysis, 16S rRNA sequencing, and Short-Chain Fatty Acid (SCFA) quantification.

Protocol 2: Administration of this compound in a Mouse Model of Chronic-Binge Ethanol-Induced Injury
  • Objective: To investigate the protective effects of this compound on the gut-liver axis during chronic-binge alcohol consumption.[5][6]

  • Animal Model: C57BL/6 mice.

  • Materials:

    • This compound (TB)

    • Ethanol

    • Lieber-DeCarli liquid diet

    • Maltose dextrin

  • Procedure:

    • Acclimatization: Adapt mice to a control liquid diet for 5 days.

    • Chronic Ethanol Feeding: For 10 days, provide mice with ad libitum access to a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol. Pair-fed control mice receive an isocaloric diet where maltose dextrin is substituted for ethanol.

    • This compound Supplementation (Chronic Phase): Supplement the liquid diets (both ethanol and control) with 5 mM this compound or a glycerol control. Prepare diets fresh every other day.

    • Binge Ethanol Administration: On day 11, administer a single oral gavage of ethanol (5 g/kg) or isocaloric maltose.

    • This compound Supplementation (Binge Phase): Include 2.5 mM this compound or a glycerol control in the gavage solution.

    • Euthanasia and Sample Collection: Euthanize mice 6-9 hours post-gavage. Collect blood, liver, and intestinal tissues for analysis of barrier integrity, inflammation, and oxidative stress markers.

Protocol 3: Administration of this compound in a Mouse Model of High-Fat Diet-Induced Obesity
  • Objective: To evaluate the effect of this compound on metabolic and inflammatory changes associated with obesity.[15]

  • Animal Model: Male C57BL/6 mice.

  • Materials:

    • This compound (TB)

    • High-Fat Diet (HFD)

    • Placebo control

  • Procedure:

    • Induction of Obesity: Feed mice a high-fat diet for eight weeks to induce obesity.

    • Treatment Period: Following the induction phase, continue the HFD and treat the mice with this compound or a placebo for an additional six weeks. The specific dosage and administration route (e.g., oral gavage) should be consistent. A cited study used 2 g/kg BW every 48 hours.[7]

    • Metabolic Analysis: During the treatment period, perform glucose and insulin tolerance tests to assess metabolic function.

    • Sample Collection: At the end of the study, collect blood, adipose tissue, and liver samples.

    • Analysis: Measure serum levels of lipids, glucose, and inflammatory cytokines (e.g., IL-1β, TNF-α, IL-10). Analyze gene expression and immune cell populations (e.g., Tregs, M2-macrophages) in adipose and liver tissues.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding and planning research. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Tributyrin_Metabolic_Signaling This compound This compound Butyrate Butyrate (via Lipases) This compound->Butyrate GPR109A GPR109A Butyrate->GPR109A activates HDAC HDAC Inhibition Butyrate->HDAC inhibits Adipose_Tissue Adipose Tissue GPR109A->Adipose_Tissue Liver Liver GPR109A->Liver HDAC->Adipose_Tissue Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) Adipose_Tissue->Inflammation Anti_Inflammation ↑ Anti-inflammatory (IL-10, M2 Macrophages) Adipose_Tissue->Anti_Inflammation Insulin_Sensitivity ↑ Insulin Sensitivity Adipose_Tissue->Insulin_Sensitivity Hepatic_Triglycerides ↓ Hepatic Triglycerides Liver->Hepatic_Triglycerides

Caption: this compound's role in metabolic and inflammatory regulation.

Tributyrin_Gut_Barrier_Signaling Antibiotics Antibiotics / Ethanol Gut_Dysbiosis Gut Microbiota Dysbiosis Antibiotics->Gut_Dysbiosis This compound This compound Butyrate ↑ Butyrate & other SCFAs This compound->Butyrate Butyrate->Gut_Dysbiosis restores NLRP3 ↓ NLRP3 Inflammasome Butyrate->NLRP3 Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Butyrate->Inflammation Tight_Junctions ↑ Tight Junctions (ZO-1, Occludin) Butyrate->Tight_Junctions Mucus_Layer ↑ MUC2 Expression Butyrate->Mucus_Layer Intestinal_Barrier Improved Intestinal Barrier Integrity NLRP3->Intestinal_Barrier Inflammation->Intestinal_Barrier Tight_Junctions->Intestinal_Barrier Mucus_Layer->Intestinal_Barrier

Caption: this compound's mechanism for intestinal barrier repair.

Experimental Workflows

Experimental_Workflow_AOM_DSS Start Day 0: Start Diets (Control vs. This compound) AOM Day 30: AOM Injection (10 mg/kg) Start->AOM DSS1 DSS Cycle 1 (5 days) AOM->DSS1 Water1 Water (15 days) DSS1->Water1 DSS2 DSS Cycle 2 (5 days) Water1->DSS2 Water2 Water (15 days) DSS2->Water2 DSS3 DSS Cycle 3 (5 days) Water2->DSS3 End Day 90: Euthanasia & Tissue Collection DSS3->End

Caption: Workflow for a colon carcinogenesis mouse model (AOM/DSS).

References

Application Notes and Protocols for the Analysis of Tributyrin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyrin, a triglyceride and a stable prodrug of butyric acid, has garnered significant interest in pharmaceutical and nutraceutical research for its potential therapeutic effects, including in the context of cancer therapy and as a feed additive to promote gut health in animals. Accurate and sensitive quantification of this compound and its active metabolite, butyric acid, in various biological matrices is crucial for pharmacokinetic studies, efficacy assessments, and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the simultaneous determination of these compounds.

This document provides detailed application notes and protocols for the analysis of this compound by GC-MS, primarily based on a validated method for plasma samples. It also offers guidance on adapting these methods for other matrices such as food and cell culture media.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by separation and quantification using a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the volatile compounds in the sample based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for highly specific and sensitive quantification.

I. Analysis of this compound in Plasma

This protocol is based on a validated method for the determination of this compound and its metabolite, butyrate, in rat plasma.[1][2]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis blood_collection Blood Collection add_pmsf Add PMSF (5 mM final conc.) to inhibit hydrolysis blood_collection->add_pmsf protein_precipitation Protein Precipitation (Acetonitrile) add_pmsf->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection gc_injection Inject into GC-MS supernatant_collection->gc_injection separation Separation on DB-5ms column detection MS Detection quantification Quantification detection->quantification

Caption: Workflow for this compound Analysis in Plasma.

Materials and Reagents
  • This compound (analytical standard)

  • Butyric acid (analytical standard)

  • Acetonitrile (HPLC grade)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Deionized water

  • Control plasma (rat or human)

Sample Preparation Protocol

A critical step in the analysis of this compound in biological fluids is the immediate inhibition of esterases that can hydrolyze this compound to butyric acid.[1][2]

  • Blood Collection and Enzyme Inhibition : Immediately after blood collection, add PMSF to a final concentration of 5 mM to inhibit enzymatic hydrolysis of this compound.[1][2]

  • Protein Precipitation : To 100 µL of plasma, add 200 µL of acetonitrile.

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been successfully used for the analysis of this compound and butyrate in plasma.[1][2]

Parameter Setting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973N or equivalent
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, hold for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min.
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI)
Ions Monitored (SIM) To be determined based on this compound fragmentation pattern
Method Validation Data

The described method was validated for its performance in rat plasma.[1][2]

Parameter This compound Butyrate
Linear Range 0.1 - 2.0 µM1 - 20 µM
Limit of Quantification (LOQ) 0.1 µM1.0 µM
Intra-day Precision (CV%) < 10%< 10% (except < 20% at LOQ)
Inter-day Precision (CV%) < 10%< 10% (except < 20% at LOQ)
Accuracy 96.0 - 110.0%96.0 - 110.0%

II. Adaptation for Other Matrices

The analysis of this compound in more complex matrices like food and cell culture media requires modifications to the sample preparation protocol to remove interfering substances.

A. Food Matrices

For food matrices, which can be high in fats and other complex components, a more rigorous sample preparation is necessary.

cluster_sample_prep General Sample Prep for Food cluster_analysis GC-MS Analysis homogenization Homogenization of Food Sample extraction Solvent Extraction (e.g., QuEChERS) homogenization->extraction cleanup Dispersive SPE Cleanup (dSPE) extraction->cleanup concentration Solvent Evaporation and Reconstitution cleanup->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis

Caption: General Sample Preparation for Food Matrices.

  • Homogenization : Homogenize a representative portion of the food sample.

  • Extraction :

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation : Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup :

    • Transfer a portion of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex for 30 seconds.

  • Centrifugation and Final Preparation :

    • Centrifuge the dSPE tube.

    • Transfer the cleaned extract to an autosampler vial for GC-MS analysis.

Note on Matrix Effects : Food matrices are known to cause matrix effects (signal enhancement or suppression) in GC-MS analysis. It is crucial to evaluate and mitigate these effects, for example, by using matrix-matched calibration standards or a standard addition approach.

B. Cell Culture Media

For cell culture media, the primary interference is from proteins and salts.

  • Internal Standard : Add an appropriate internal standard to an aliquot of the cell culture medium.

  • Protein Precipitation : Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.

  • Vortex and Incubate : Vortex the mixture and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Transfer : Transfer the supernatant to a new tube.

  • Solvent Evaporation : Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

III. General Considerations for Method Development and Validation

When developing or adapting a GC-MS method for this compound analysis, the following aspects should be considered:

  • GC Column Selection : A mid-polar column, such as a DB-5ms or equivalent, is a good starting point. The choice of column will depend on the complexity of the sample matrix and the need to separate this compound from other components.

  • Mass Spectrometer Settings : Optimize the mass spectrometer parameters, including the ionization energy and the selection of ions for Selected Ion Monitoring (SIM) mode, to enhance sensitivity and selectivity.

  • Method Validation : A full method validation according to regulatory guidelines (e.g., ICH) should be performed to ensure the reliability of the results. This includes assessing:

    • Specificity

    • Linearity and Range

    • Accuracy and Precision

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Robustness

    • Stability of the analyte in the matrix and processed samples.

Conclusion

The GC-MS method detailed here for the analysis of this compound in plasma provides a sensitive and reliable approach for pharmacokinetic and metabolic studies. With appropriate modifications to the sample preparation protocol, this method can be adapted for the quantification of this compound in other complex matrices such as food and cell culture media. Careful method development and validation are essential to ensure the accuracy and precision of the results obtained from these challenging matrices.

References

Application Notes and Protocols for Studying Gut-Brain Axis Interactions Using Tributyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tributyrin as a tool to investigate the intricate communication between the gut and the brain. This compound, a prodrug of butyric acid, offers a reliable method for delivering butyrate to the lower gastrointestinal tract, enabling the study of its diverse effects on gut health and subsequent neurological outcomes. Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber, is a key signaling molecule in the gut-brain axis.[1][2]

Key Applications:

  • Modulation of Gut Microbiota: Investigate how this compound supplementation can restore microbial diversity and composition following insults like antibiotic treatment.[3][4]

  • Amelioration of Intestinal Inflammation: Study the anti-inflammatory effects of this compound by measuring changes in pro- and anti-inflammatory cytokines.[3][5]

  • Enhancement of Intestinal Barrier Function: Assess the ability of this compound to strengthen the gut barrier by examining the expression of tight junction proteins.[3][6]

  • Investigation of Neuroinflammation and Neuroprotection: Explore the potential of this compound to reduce neuroinflammation and protect against cognitive decline in models of neurodegenerative diseases.[7][8]

  • Behavioral and Cognitive Studies: Evaluate the impact of this compound on cognitive functions such as learning and memory, as well as anxiety-like behaviors.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: this compound Dosage and Administration in Animal Models

Animal ModelSpeciesDosageAdministration RouteDurationKey FindingsReference
Antibiotic-induced dysbiosisMouse (C57BL/6)0.3 g/kg BW (low dose)Gavage11 daysRestored gut microbiota diversity, increased SCFAs, suppressed inflammation.[3][3]
Antibiotic-induced dysbiosisMouse (C57BL/6)3 g/kg BW (high dose)Gavage11 daysLess effective than low dose in restoring gut health markers.[3][3]
Alzheimer's Disease (3xTg-AD)Mouse2 mg/kgOral Gavage (twice a week)11 months (from 6 to 17 months of age)Attenuated decline in gut microbial diversity and butyrate-producing bacteria; attenuated loss of spatial and short-term memory.[8]
Chronic-binge ethanol exposureMouse5 mM in diet, 2.5 mM in gavageDiet and Gavage10 daysProtected against blunted immune responses and oxidative stress in the colon.[10][10]
General Cognitive StudyRat1 g/kgNot specified1 hourElevated portal vein butyrate concentration to 2.4 mM.[11][1][11]

Table 2: Effects of this compound on Gut Microbiota

ConditionModelThis compound DoseKey Changes in MicrobiotaReference
Antibiotic-induced dysbiosisMouse0.3 g/kg BWIncreased α-diversity (Chao1, Shannon indices); increased relative abundance of Muribaculaceae and Bifidobacterium; decreased relative abundance of Bacteroidetes and Enterococcus.[3][4][3]
Alzheimer's DiseaseMouse (3xTg-AD)2 mg/kgAttenuated age-dependent decline in alpha diversity and butyrate-producing families (e.g., Ruminococcaceae).[8][8]

Table 3: Effects of this compound on Inflammatory and Gut Barrier Markers

ConditionModelThis compound DoseMarkerEffectReference
Antibiotic-induced dysbiosisMouse0.3 g/kg BWSerum LPS, ZonulinDownregulated.[3][3]
Intestinal TNF-α, IL-6, IL-1βDownregulated.[3][3]
Intestinal NLRP3 inflammasome factorsDownregulated.[3][3]
Intestinal ZO-1, Occludin, MUC2Upregulated.[3][3]
Alzheimer's Disease (Human Trial Protocol)Human450 mg/daySerum IL-1β, IL-6, TNF-α, IL-10To be measured via ELISA.[7][7]
Fecal Occludin, ZO-1To be measured.[7][7]
Short-term Ethanol ExposureMouse0.83 mMIleal and Colonic Occludin, ZO-1Maintained expression levels.[6][6]

Experimental Protocols

Protocol 1: Induction of Gut Dysbiosis and this compound Treatment in Mice

This protocol is adapted from studies investigating the restorative effects of this compound on antibiotic-induced gut microbiota disruption.[3]

1. Animal Model and Housing:

  • Use male C57BL/6 mice, 6-8 weeks old.
  • House mice in a specific pathogen-free (SPF) environment with a 12-h light/dark cycle.
  • Provide ad libitum access to standard chow and water.

2. Induction of Gut Dysbiosis:

  • Administer a broad-spectrum antibiotic, such as ceftriaxone sodium, at a concentration of 400 mg/mL in normal saline.
  • Deliver 0.2 mL of the antibiotic solution via oral gavage twice daily for 7 consecutive days.

3. This compound Administration:

  • Following the antibiotic regimen, divide the mice into experimental groups:
  • Model Group: Receive 0.2 mL of normal saline daily via gavage.
  • Low-Dose this compound Group: Receive 0.3 g/kg body weight of this compound daily via gavage.
  • High-Dose this compound Group: Receive 3 g/kg body weight of this compound daily via gavage.
  • Continue the gavage for 11 consecutive days.

4. Sample Collection and Analysis:

  • Fecal Sample Collection: Collect fecal pellets at baseline, after antibiotic treatment, and at the end of the this compound treatment period for 16S rRNA gene sequencing to analyze microbiota composition.
  • Tissue and Blood Collection: At the end of the experiment, euthanize mice and collect colon tissue for analysis of inflammatory markers (e.g., via qPCR or ELISA for cytokines) and tight junction proteins (e.g., via Western blot or immunohistochemistry for ZO-1 and Occludin). Collect blood for measurement of serum markers like LPS.
  • SCFA Analysis: Collect cecal contents for quantification of short-chain fatty acids (acetate, propionate, butyrate) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12][13][14]

Protocol 2: Assessment of Cognitive Function in a Mouse Model of Alzheimer's Disease

This protocol is based on methodologies used to evaluate the neuroprotective effects of this compound in the 3xTg-AD mouse model.[8]

1. Animal Model and Treatment:

  • Use female 3xTg-AD mice.
  • Initiate treatment at 6 months of age.
  • Administer this compound at a dose of 2 mg/kg via oral gavage twice a week.
  • Continue treatment until the mice are 17 months of age.
  • Include an untreated 3xTg-AD control group.

2. Behavioral Testing (perform at endpoint):

  • Y-Maze Test (for Spatial Working Memory):
  • The maze consists of three arms at a 120-degree angle from each other.
  • Place a mouse at the end of one arm and allow it to explore freely for 8 minutes.
  • Record the sequence of arm entries.
  • A spontaneous alternation is defined as successive entries into the three different arms.
  • Calculate the percentage of alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.
  • Novel Object Recognition Test (NORT) (for Short-Term Recognition Memory):
  • Habituation: Allow the mouse to explore an empty open-field arena for 10 minutes for 2-3 days.
  • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
  • Test Phase (1 hour later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
  • Record the time spent exploring each object.
  • Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

3. Post-Mortem Analysis:

  • Collect cecal samples for 16S rRNA gene sequencing to assess gut microbiota composition.
  • Collect brain tissue (hippocampus and cortex) for analysis of Alzheimer's-related pathologies (e.g., amyloid-beta plaques and tau tangles) and markers of neuroinflammation (e.g., GFAP).[7]

Visualizations: Signaling Pathways and Workflows

Tributyrin_Gut_Brain_Axis_Signaling cluster_gut Gastrointestinal Tract cluster_brain Central Nervous System This compound This compound (Oral) Butyrate Butyrate This compound->Butyrate Lipase Hydrolysis Microbiota Gut Microbiota Butyrate->Microbiota Modulates Composition (↑ Beneficial Bacteria) Epithelial Intestinal Epithelial Cells Butyrate->Epithelial Energy Source & HDAC Inhibition Inflammation Inflammation (↓ TNF-α, IL-6, IL-1β) Butyrate->Inflammation BBB Blood-Brain Barrier Butyrate->BBB Crosses BBB TJ Tight Junctions (ZO-1, Occludin) Epithelial->TJ ↑ Expression TJ->BBB ↓ Gut Permeability ↓ Serum LPS NLRP3 ↓ NLRP3 Inflammasome Inflammation->NLRP3 Microglia Microglia BBB->Microglia ↓ Permeability Neuroinflammation Neuroinflammation (↓ Astrocyte Activation) Microglia->Neuroinflammation ↓ Activation Cognition Improved Cognition & Memory Neuroinflammation->Cognition Experimental_Workflow_Tributyrin_Study cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Antibiotic-treated, AD model) Grouping Divide into Groups (Control vs. This compound) AnimalModel->Grouping Treatment Administer this compound (Oral Gavage/Diet) Grouping->Treatment Behavioral Behavioral Tests (Y-Maze, NORT) Treatment->Behavioral Fecal Fecal Sampling (for Microbiota) Treatment->Fecal Tissue Tissue/Blood Sampling (Gut, Brain, Serum) Treatment->Tissue Conclusion Data Interpretation & Conclusion Behavioral->Conclusion Sequencing 16S rRNA Sequencing Fecal->Sequencing SCFA_Analysis GC/MS or LC/MS for SCFAs Tissue->SCFA_Analysis Immunoassays ELISA/Western Blot (Cytokines, TJ Proteins) Tissue->Immunoassays Histo Immunohistochemistry (Brain, Gut) Tissue->Histo Sequencing->Conclusion SCFA_Analysis->Conclusion Immunoassays->Conclusion Histo->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Oral Administration of Tributyrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the oral administration of tributyrin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during research and development.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Formulation and Physicochemical Challenges

Q1: My this compound formulation has a strong, unpleasant odor and a bitter taste. How can I mitigate this?

A1: The unpleasant sensory characteristics of this compound, including its bitter taste and acrid odor, are significant formulation hurdles.[1][2][3] This often results from residual butyric acid or hydrolysis of the this compound ester.[4]

  • Troubleshooting Steps:

    • Purity Analysis: First, verify the purity of your this compound source. The presence of free butyric acid from manufacturing will impart a strong odor.[4]

    • Microencapsulation: This is the most effective strategy. Encapsulating this compound within a matrix can physically mask its taste and odor.[3][5] Common materials include whey protein isolate and cyclodextrins (gamma-cyclodextrin).[5][6]

    • Flavor Masking Agents: While less effective for the underlying odor, flavoring agents can help improve palatability. Banana flavor has been used, though with limited success against the potent odor of butyric acid.[7]

    • Esterification Quality: Ensure the esterification process used to produce the this compound is complete. Incomplete reactions leave unreacted butyric acid.[4]

Q2: My emulsion-based this compound formulation is unstable and shows droplet growth over time. What is the cause and solution?

A2: Emulsions containing only this compound as the lipid phase are often unstable due to a phenomenon called Ostwald ripening. This occurs because this compound, as a low-molecular-weight triacylglycerol, has a relatively high solubility in water compared to long-chain triglycerides.[8]

  • Troubleshooting Steps:

    • Incorporate a Ripening Inhibitor: The most effective solution is to mix this compound with a highly water-insoluble oil, such as corn oil or other long-chain triglycerides. Incorporating ≥15-25% corn oil into the lipid phase can significantly improve emulsion stability by inhibiting Ostwald ripening.[8]

    • Optimize Homogenization: Ensure that your homogenization process (e.g., high-pressure homogenization, sonication) is optimized to create the smallest possible initial droplet size with a narrow distribution.

    • Select an Effective Emulsifier: Use a high-quality, food-grade emulsifier (e.g., Tween series, lecithin, whey protein isolate) at an optimal concentration to fully coat the oil droplets and provide steric or electrostatic stabilization.

In Vitro Experimentation

Q3: In my in vitro digestion model, I'm observing a high percentage of butyrate release in the simulated small intestine, leaving little to reach the colon. How can I achieve better colonic delivery?

A3: This is an expected outcome and a primary challenge. This compound is designed to be hydrolyzed by pancreatic lipases in the small intestine.[9] Studies show that a significant portion of this compound (e.g., ~75%) is typically released in the small intestinal phase of in vitro models.[5][6]

  • Troubleshooting Steps:

    • Formulation Modification: The key is to protect the this compound from upper gastrointestinal (GIT) lipases. Microencapsulation with materials that resist digestion in the small intestine but can be fermented by colonic microbiota is a primary strategy. Gamma-cyclodextrin-based microcapsules have shown promise in delivering this compound to the large intestine for fermentation.[5]

    • Use of Enzyme Inhibitors (Experimental): For mechanistic studies, you could incorporate a lipase inhibitor (e.g., Orlistat) into your in vitro model to demonstrate the formulation's protective effect, though this is not a viable in vivo strategy for delivery.

    • Advanced In Vitro Models: Utilize sophisticated models like the Simulator of the Human Intestinal Microbial Environment (SHIME®), which includes a colonic fermentation stage, to better assess the fraction of this compound that reaches the colon and its subsequent impact on the microbiota.[10]

In Vivo and Pharmacokinetic Studies

Q4: My in vivo pharmacokinetic data shows high inter-subject variability in plasma butyrate levels. What are the potential causes?

A4: High inter-subject variability is a documented characteristic of oral this compound administration.[11][12]

  • Potential Causes:

    • Gastrointestinal Physiology: Differences in gastric emptying rates, intestinal transit times, and pancreatic lipase activity among subjects can significantly alter the rate and extent of this compound hydrolysis and absorption.

    • First-Pass Metabolism: Butyrate is rapidly metabolized by colonocytes and the liver. Individual differences in the activity of metabolic enzymes contribute to variability in systemic plasma concentrations.

    • Gut Microbiota: The composition and metabolic activity of an individual's gut microbiota can influence the local environment and potentially interact with the administered this compound or its metabolites.

    • Dosing Conditions: Ensure strict standardization of dosing conditions (e.g., fasting state, food co-administration) as this can heavily influence absorption kinetics.[13]

Q5: The systemic bioavailability of butyrate from my this compound formulation is lower than anticipated. How can I improve it?

A5: this compound is a prodrug designed to improve upon the very poor bioavailability of free butyric acid.[14] However, its primary role is often targeted delivery to the gut rather than achieving high systemic levels.[15] Pharmacokinetic studies confirm that this compound results in lower plasma appearance than butyrate salts like sodium butyrate.[16][17]

  • Strategies to Consider:

    • Enhance Absorption: Formulate the this compound in a lipid-based delivery system (e.g., self-emulsifying drug delivery system - SEDDS) to improve its dispersion and interaction with lipases, potentially leading to more consistent absorption.

    • Dosage Regimen: Continuous exposure may be more important than high peak concentrations for some applications. Clinical studies have explored multiple daily dosing schedules (e.g., three times daily) to maintain more sustained, albeit moderate, plasma butyrate levels.[11][12]

    • Re-evaluate Therapeutic Goals: If the primary goal is systemic action, this compound may be less efficient than other butyrate derivatives or formulations. If the goal is gut-level action (e.g., nourishing colonocytes, modulating microbiota), then low systemic bioavailability is an expected and even desirable outcome.[15]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₅H₂₆O₆ [18][19]
Molar Mass 302.36 g/mol [2][19]
Appearance Colorless, oily liquid [1][2]
Taste / Odor Bitter taste, characteristic acrid/buttery odor [1][19]
Melting Point -75 °C [2][18][19]
Boiling Point 305 - 310 °C [2][18]
Density 1.032 g/cm³ (at 20 °C) [2][19]
Water Solubility Fairly insoluble / Not miscible [1]

| LogP (Octanol/Water) | 2.54 - 2.95 |[18][19] |

Table 2: Summary of In Vivo Pharmacokinetic Parameters for Butyrate Following Oral this compound Administration in Humans

Study Population Dose Cmax (Peak Concentration) Tmax (Time to Peak) Key Observation Reference(s)
Patients with solid tumors 50 - 400 mg/kg (once daily) 0 - 0.45 mM 0.25 - 3 hours Peak concentrations were near in vitro effective levels, but butyrate was cleared from plasma by 5 hours. [13]
Patients with advanced solid tumors 150 - 200 mg/kg (three times daily) Median: 52 µM Not specified Achieved levels associated with in vitro activity with a multiple dosing schedule; considerable interpatient variability noted. [11][12]

| Healthy Adult Men | 786 mg butyric acid equivalent | 0.91 µg/mL | 51.5 min | this compound showed significantly lower bioavailability (AUC and Cmax) and slower absorption (Tmax) compared to sodium butyrate and lysine butyrate. |[17] |

Table 3: Summary of In Vitro Butyrate Release from this compound Formulations

Formulation Gastric Phase Release (<2h) Small Intestinal Phase Release Key Finding Reference(s)
Microencapsulated this compound (Whey Protein or γ-Cyclodextrin) < 5% ~75% Most this compound is protected from gastric release but is readily hydrolyzed in the simulated small intestine. [5][6]

| this compound (Capsule or Softgel) | Not specified | 40.9% - 48.7% (hydrolyzed to butyrate) | A significant portion (51-59%) of this compound remained stable and available to enter the colon. |[10] |

Key Experimental Protocols

Protocol 1: Standardized In Vitro Digestion Model for this compound Release

This protocol provides a general framework for assessing the release of butyrate from an oral this compound formulation under simulated gastrointestinal conditions.

  • Objective: To quantify the percentage of butyrate released from a this compound formulation during simulated oral, gastric, and small intestinal phases.

  • Materials:

    • This compound formulation (e.g., encapsulated powder, emulsion).

    • Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) with appropriate enzymes (α-amylase, pepsin, pancreatin/lipase) and bile salts.

    • pH meter, incubator/shaker at 37°C.

    • Reagents for stopping enzymatic reactions (e.g., enzyme inhibitors, rapid cooling).

    • Analytical equipment for butyrate quantification (e.g., GC-MS, HPLC).

  • Methodology:

    • Oral Phase: Incubate a known amount of the this compound formulation in SSF containing α-amylase at pH 7.0 for 5-10 minutes at 37°C.

    • Gastric Phase: Transfer the oral phase mixture to SGF containing pepsin. Adjust pH to ~2.0-3.0. Incubate with gentle agitation for 1-2 hours at 37°C. Take an aliquot at the end of the phase for analysis.

    • Intestinal Phase: Neutralize the gastric mixture and add SIF containing pancreatin (with a standardized lipase activity) and bile salts. Adjust pH to ~6.5-7.0. Incubate with agitation for 2-3 hours at 37°C.

    • Sample Analysis: At the end of each phase, immediately stop the enzymatic reaction. Extract the free butyrate and unhydrolyzed this compound using an appropriate solvent extraction method.

    • Quantification: Analyze the extracts using a calibrated GC-MS or HPLC method to determine the concentration of free butyrate. Calculate the percentage of butyrate released relative to the total potential butyrate in the initial formulation.

Protocol 2: Pharmacokinetic Analysis of this compound in a Rodent Model

  • Objective: To determine the plasma concentration-time profile of butyrate following oral gavage of a this compound formulation in rats or mice.

  • Materials:

    • This compound formulation.

    • Rodent model (e.g., Sprague-Dawley rats).

    • Oral gavage needles.

    • Blood collection supplies (e.g., heparinized tubes).

    • Centrifuge, freezer (-80°C).

    • Analytical equipment (GC-MS or LC-MS/MS).

  • Methodology:

    • Animal Acclimation & Fasting: Acclimate animals and fast them overnight (with access to water) before dosing to standardize absorption conditions.

    • Dosing: Administer the this compound formulation accurately via oral gavage. Record the exact time of administration. A vehicle control group should be included.

    • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule includes a pre-dose (t=0) sample and post-dose samples at 15, 30, 60, 90, 120, 240, and 360 minutes.

    • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

    • Sample Analysis: Prepare plasma samples for analysis, which may include protein precipitation and derivatization. Quantify butyrate concentrations using a validated LC-MS/MS or GC-MS method with a proper internal standard.

    • Data Analysis: Plot the mean plasma butyrate concentration versus time. Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated by its active metabolite, butyrate. Butyrate functions primarily through two key mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

1. Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate can enter the cell and inhibit the activity of class I and II HDACs.[20] This action prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altering the expression of numerous genes.[21] This mechanism is central to its anti-inflammatory and anti-proliferative effects, such as the inhibition of the pro-inflammatory NF-κB pathway.[22]

HDAC_Inhibition This compound Oral this compound Lipases Intestinal Lipases This compound->Lipases Butyrate Butyrate Lipases->Butyrate Cell Intestinal Epithelial Cell / Immune Cell Butyrate->Cell Enters Cell HDAC HDACs (Histone Deacetylases) Butyrate->HDAC Inhibits (-) Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation (Open Chromatin) Histones->Acetylation GeneExp Altered Gene Expression Acetylation->GeneExp NFkB Inhibition of NF-κB Pathway GeneExp->NFkB Apoptosis Induction of Apoptosis GeneExp->Apoptosis

Caption: Butyrate-mediated HDAC inhibition pathway.

2. Butyrate as a G-Protein Coupled Receptor (GPCR) Agonist

Butyrate also acts as a signaling molecule by binding to and activating specific GPCRs on the surface of intestinal epithelial and immune cells.[23] The primary receptors are GPR43 (FFAR2), GPR41 (FFAR3), and GPR109A (HCA2).[24] This activation triggers various intracellular signaling cascades that modulate immune responses and gut homeostasis.[25]

GPCR_Signaling cluster_membrane Cell Membrane Butyrate Extracellular Butyrate GPR43 GPR43 (FFAR2) Butyrate->GPR43 Binds & Activates GPR41 GPR41 (FFAR3) Butyrate->GPR41 Binds & Activates GPR109A GPR109A (HCA2) Butyrate->GPR109A Binds & Activates Signaling Intracellular Signaling Cascades (e.g., ↓cAMP, ↑MAPK) GPR43->Signaling GPR41->Signaling GPR109A->Signaling Response Cellular Responses Signaling->Response Immune Immune Modulation (e.g., Anti-inflammatory) Response->Immune Barrier Gut Barrier Enhancement Response->Barrier

Caption: Butyrate-mediated GPCR signaling pathway.

3. Experimental Workflow for Evaluating Oral this compound Formulations

This diagram outlines a logical progression of experiments for the preclinical evaluation of a novel oral this compound formulation.

Experimental_Workflow Start Start: Novel this compound Formulation Formulation Step 1: Formulation & Physicochemical Characterization (Purity, Stability, Taste/Odor) Start->Formulation InVitro Step 2: In Vitro Digestion (Simulated GIT Release Profile) Formulation->InVitro Check1 Release Profile Acceptable? InVitro->Check1 InVivoPK Step 3: In Vivo Pharmacokinetics (Rodent Model: Cmax, Tmax, AUC) Check1->InVivoPK Yes Reformulate Reformulate Check1->Reformulate No Check2 Safe & Tolerated? Sufficient Exposure? InVivoPK->Check2 Efficacy Step 4: Preclinical Efficacy Study (Disease Model, e.g., Colitis) (Gut Microbiota Analysis) Check2->Efficacy Yes Check2->Reformulate No End End: Data for Further Development Efficacy->End Reformulate->Formulation

Caption: Experimental workflow for this compound formulations.

References

Technical Support Center: Overcoming Poor Bioavailability of Butyrate with Tributyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing tributyrin as a more bioavailable source of butyrate in experimental settings. Here you will find troubleshooting guides and frequently asked questions to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an alternative to sodium butyrate?

This compound is a triglyceride prodrug of butyrate, consisting of three butyrate molecules attached to a glycerol backbone. It is used to overcome the poor bioavailability of butyrate when administered directly. Butyrate salts, like sodium butyrate, are rapidly metabolized in the upper gastrointestinal tract and liver, limiting the concentration that reaches distal tissues. This compound's structure allows it to bypass initial metabolism, with lipases in the small intestine and within cells cleaving the ester bonds to release butyrate in a more sustained manner. This leads to higher and more stable plasma concentrations of butyrate.

Q2: How is this compound metabolized to release butyrate?

This compound is hydrolyzed by endogenous lipases, which are present in the gastrointestinal tract and within cells. These enzymes break the ester bonds linking the butyrate molecules to the glycerol backbone, releasing three molecules of butyric acid and one molecule of glycerol. This enzymatic release allows for a slower, more controlled delivery of butyrate to target tissues compared to the rapid absorption and metabolism of butyrate salts.

Troubleshooting Guides

Issue 1: Low or Inconsistent Butyrate Levels in Plasma/Tissue Samples

  • Possible Cause: Inefficient hydrolysis of this compound.

    • Troubleshooting Tip: Ensure the animal model used has sufficient lipase activity. In in vitro models, consider the lipase activity of the cell line or the potential need to supplement with exogenous lipase.

  • Possible Cause: Suboptimal dosing or administration route.

    • Troubleshooting Tip: Review the dosage and administration route based on published studies. For oral gavage in mice, doses have ranged from 3.1 to 10.3 g/kg.[1] Ensure accurate and consistent administration.

  • Possible Cause: Issues with sample collection and processing.

    • Troubleshooting Tip: Collect blood or tissue samples at appropriate time points post-administration. Peak plasma concentrations in mice after oral this compound have been observed between 15 and 60 minutes.[1] Use appropriate anticoagulants and inhibitors of enzymatic activity during sample processing to prevent butyrate degradation.

Issue 2: Cytotoxicity or Unexpected Off-Target Effects in Cell Culture

  • Possible Cause: this compound concentration is too high.

    • Troubleshooting Tip: High concentrations of this compound (>10 mM) can be cytotoxic.[2] Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

  • Possible Cause: Impurities in the this compound formulation.

    • Troubleshooting Tip: Use high-purity, research-grade this compound. Verify the purity of your compound via appropriate analytical methods if in doubt.

  • Possible Cause: Altered cell metabolism due to glycerol backbone.

    • Troubleshooting Tip: Include a glycerol-only control group to account for any effects of the glycerol backbone on cellular metabolism and signaling.

Issue 3: Variability in Animal Responses to this compound Treatment

  • Possible Cause: Differences in gut microbiota composition.

    • Troubleshooting Tip: The gut microbiota can influence lipase activity and overall metabolic state. Standardize the housing conditions, diet, and source of animals to minimize inter-individual variability. Consider analyzing the gut microbiota composition of the animals.

  • Possible Cause: Stress during administration.

    • Troubleshooting Tip: Acclimatize animals to the administration procedure (e.g., oral gavage) to minimize stress, which can impact gastrointestinal function and drug metabolism.

Issue 4: Solubility Issues in Cell Culture Media

  • Possible Cause: this compound is a non-polar, oily liquid.

    • Troubleshooting Tip: this compound is poorly soluble in water but soluble in organic solvents like ethanol and DMSO.[3] Prepare a concentrated stock solution in a suitable solvent and then dilute it into the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). Vigorous vortexing or sonication may be required to aid dissolution.

Data Presentation

Table 1: Pharmacokinetic Comparison of this compound and Sodium Butyrate in Mice

ParameterOral this compound (7.8 g/kg)Oral Sodium Butyrate (5 g/kg)
Peak Plasma Concentration (Cmax) ~1.0 mM~9.0 mM
Time to Peak (Tmax) 15 - 60 minutes~15 minutes
Duration above 0.1 mM up to 120 minutes> 90 minutes
Data synthesized from a study in female CD2F1 mice.[1]

Table 2: Comparative Efficacy of this compound and Coated Sodium Butyrate on Broiler Performance

Treatment GroupBody Weight Gain at Day 35 (kg)Feed Conversion Ratio (Lifetime)
Control --
This compound + 0.116 (p=0.008)4 points improvement (p=0.0022)
Coated Sodium Butyrate + 0.094 (p=0.036)5 points improvement (p=0.0005)
Data from a 35-day trial in Ross 308 broilers. Both treatments showed significant improvements over the control.[4]

Table 3: Pharmacokinetic Parameters of Different Butyrate Formulations in Humans

ParameterThis compound (TB)Sodium Butyrate (NaB)Lysine Butyrate (LysB)
AUC₀₋₂₁₀ (µg/mL/min) 108 ± 190144 ± 214189 ± 306
Cmax (µg/mL) 0.91 ± 1.652.51 ± 4.134.53 ± 7.56
Tmax (min) 51.5 ± 21.722.5 ± 7.9120.0 ± 0.0
Data from a randomized, crossover clinical trial in ten men, with each product delivering 786 mg of butyric acid.[5][6][7]

Experimental Protocols

1. In Vitro Caco-2 Cell Culture Model

  • Objective: To assess the effects of this compound on intestinal epithelial cells.

  • Cell Line: Caco-2 (human colorectal adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) at a density of 6 x 10⁴ to 1 x 10⁵ cells/cm².

  • Differentiation: Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes. Change the medium every 2-3 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 mM). Ensure the final solvent concentration is below the toxic threshold for Caco-2 cells.

    • Replace the medium in the apical and/or basolateral compartments of the Transwell inserts with the this compound-containing medium.

    • Incubate for the desired period (e.g., 24, 48 hours).

  • Endpoint Analysis: Assess cell viability (e.g., MTT assay), barrier function (Transepithelial Electrical Resistance - TEER), gene expression (RT-qPCR), or protein expression (Western blot) as required.

2. In Vivo Mouse Model of Acute Intestinal Injury

  • Objective: To evaluate the protective effects of this compound on intestinal integrity in an animal model.

  • Animal Model: C57BL/6 mice.

  • Treatment Groups:

    • Control (vehicle gavage).

    • Injury model (e.g., antibiotic-induced).

    • Injury model + Low-dose this compound (e.g., 0.3 g/kg body weight).[8]

    • Injury model + High-dose this compound (e.g., 3 g/kg body weight).[8]

  • Administration:

    • Induce intestinal injury as per the specific model (e.g., daily gavage with ceftriaxone sodium for 7 days).[8]

    • Administer this compound or vehicle daily via oral gavage for the specified treatment period (e.g., 11 days).[8]

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect intestinal tissue (e.g., colon, ileum) for histological analysis (e.g., H&E staining), gene expression analysis (RT-qPCR for tight junction proteins and inflammatory cytokines), and analysis of gut microbiota (16S rRNA sequencing). Collect blood for analysis of systemic markers of inflammation and butyrate levels.

Mandatory Visualizations

Butyrate_Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Lipases Lipases This compound->Lipases Hydrolysis Butyrate Butyrate GPR41_43_109A GPR41/43/109A Butyrate->GPR41_43_109A Activation HDAC HDAC Butyrate->HDAC Inhibition NFkB NF-κB Inhibition Butyrate->NFkB Lipases->Butyrate PI3K_Akt PI3K/Akt Modulation GPR41_43_109A->PI3K_Akt MAPK MAPK Activation GPR41_43_109A->MAPK Histone_Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory PI3K_Akt->Cell_Cycle_Arrest MAPK->Apoptosis

Caption: Butyrate Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Caco2_Culture Caco-2 Cell Culture (21-day differentiation) Tributyrin_Prep_Vitro Prepare this compound in Culture Medium Caco2_Culture->Tributyrin_Prep_Vitro Treatment_Vitro Treat Caco-2 Monolayers Tributyrin_Prep_Vitro->Treatment_Vitro Analysis_Vitro Endpoint Analysis (TEER, qPCR, Western Blot) Treatment_Vitro->Analysis_Vitro Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Injury_Induction Induce Intestinal Injury (optional) Group_Allocation->Injury_Induction Tributyrin_Prep_Vivo Prepare this compound for Gavage Injury_Induction->Tributyrin_Prep_Vivo Treatment_Vivo Daily Oral Gavage Tributyrin_Prep_Vivo->Treatment_Vivo Sample_Collection Tissue & Blood Sample Collection Treatment_Vivo->Sample_Collection Analysis_Vivo Endpoint Analysis (Histology, Cytokines, Microbiota) Sample_Collection->Analysis_Vivo

Caption: General Experimental Workflows.

Logical_Relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome Poor_Bioavailability Poor Bioavailability of Butyrate Tributyrin_Prodrug This compound (Prodrug) Bypass_Metabolism Bypasses First-Pass Metabolism Tributyrin_Prodrug->Bypass_Metabolism Sustained_Release Sustained Release via Lipases Bypass_Metabolism->Sustained_Release Increased_Bioavailability Increased Butyrate Bioavailability Sustained_Release->Increased_Bioavailability

References

optimizing tributyrin dosage for maximal gut health benefits

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tributyrin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a butyrate source?

A1: this compound is a triglyceride and a prodrug of butyric acid, a short-chain fatty acid (SCFA) crucial for gut health.[1][2] It consists of three butyrate molecules attached to a glycerol backbone.[1] It is used as a delivery vehicle for butyrate because it is more stable, lacks the unpleasant odor of butyric acid, and is efficiently delivered to the small and large intestines where it is hydrolyzed by lipases to release butyrate.[2][3][4] This allows for a more sustained release and absorption compared to butyrate salts.[1]

Q2: What is the primary mechanism of action for this compound's gut health benefits?

A2: The benefits of this compound are mediated by its metabolite, butyrate. Butyrate's primary mechanism is the inhibition of histone deacetylases (HDACs).[5][6] By inhibiting HDACs, butyrate influences the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis.[6][7] Additionally, butyrate serves as a primary energy source for colonocytes, strengthens the gut barrier by promoting the expression of tight junction proteins, and modulates the immune system by reducing inflammatory cytokines and promoting regulatory T-cells.[3][5][8][9][10]

Q3: What are the key signaling pathways modulated by butyrate?

A3: Butyrate modulates several critical signaling pathways, including:

  • HDAC Inhibition: This is the most studied effect, leading to changes in gene expression that affect cell cycle and apoptosis.[6]

  • GPCR Activation: Butyrate activates G-protein coupled receptors, such as GPR109A, which are involved in mediating anti-inflammatory effects.[11][12]

  • NF-κB Pathway: Butyrate can reduce inflammation by inhibiting the pro-inflammatory NF-κB signaling pathway.[6]

  • Wnt/β-catenin Pathway: It can induce tumor cell apoptosis by inhibiting the Wnt/β-catenin pathway.[11]

  • PI3K/Akt Pathway: Butyrate has been shown to inhibit this pathway, which is involved in cancer cell migration.[6]

Q4: What is a recommended starting dosage for in vivo and in vitro experiments?

A4: Dosages vary significantly depending on the model.

  • In Vitro : Effective concentrations typically range from 0.1 mM to 5 mM in cell culture, with IC50 values for growth inhibition in cancer cell lines often falling within this range.[2][7][13]

  • In Vivo (Animal Models): Dosages in mice have ranged from 0.3 g/kg to 3 g/kg body weight.[3] Studies in piglets and rabbits have used dietary supplementation levels of 0.1% to 0.2%.[14][15] It is crucial to note that some studies report a stronger beneficial effect at lower doses compared to higher doses.[3]

  • Human Studies : Clinical trials have used a wide range, from 100 mg/day to over 4,000 mg/day.[10][16] A common recommendation for supplementation is to start with a low dose (e.g., 500 mg/day) and gradually increase it.[10]

Troubleshooting Guides

Issue 1: Poor Solubility or Stability in Cell Culture Media
  • Question: My this compound is not dissolving properly in my aqueous cell culture medium, or my results are inconsistent. What can I do?

  • Answer:

    • Vehicle Selection: this compound is a lipid and has low aqueous solubility.[17] It is recommended to first dissolve it in a small amount of a sterile, cell-culture compatible solvent like DMSO or ethanol before making the final dilution in your culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).

    • Preparation: Prepare stock solutions at a high concentration in the chosen solvent. Warm the medium slightly and vortex while adding the this compound stock solution to aid dispersion.

    • Stability: this compound can be hydrolyzed by esterases present in serum-containing media. For consistent results, consider using serum-free media if your cell line permits. If serum is required, prepare fresh media with this compound immediately before each experiment.

    • Microencapsulation: For advanced applications requiring controlled release or improved solubility, consider using a microencapsulated form of this compound.[17][18]

Issue 2: Unexpected Cytotoxicity in In Vitro Assays
  • Question: I am observing high levels of cell death in my control cell lines, not just cancer lines. Is this expected?

  • Answer:

    • Dose-Dependence: While butyrate promotes the health of normal colonocytes at physiological concentrations (0.5–1 mM), high concentrations (>2 mM) can induce apoptosis in both cancerous and non-cancerous cells.[6]

    • Dose-Response Curve: It is critical to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 mM to 10 mM) to identify the therapeutic window.

    • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO, ethanol) is below the toxic threshold for your cells. Run a vehicle-only control to confirm.

Issue 3: Inconsistent Results in Animal Studies
  • Question: My in vivo results (e.g., weight gain, inflammatory markers) are highly variable between animals receiving the same this compound dose. How can I reduce this variability?

  • Answer:

    • Administration Method: The method of administration is key. Oral gavage ensures a precise dose is delivered at a specific time.[3] If supplementing in feed or water, monitor intake closely as taste aversion or altered consumption patterns can lead to variable dosing.[19]

    • Dietary Interactions: this compound is a lipid. Its absorption can be influenced by the fat content of the base diet. Standardize the diet across all experimental groups. Taking this compound with meals containing fat may enhance absorption.[20]

    • Gut Microbiome: The host's gut microbiota can influence the metabolism and effects of various compounds. Baseline differences in microbiota between animals can contribute to variability. Consider co-housing animals or using litter from a shared source to normalize the microbiome before the experiment begins.

    • Dose Optimization: Higher doses are not always better. One study in mice found a low dose (0.3 g/kg) was more effective at reducing certain inflammatory markers than a high dose (3 g/kg).[3] Perform a pilot study with multiple dosage levels to find the most effective one for your model.

Issue 4: Difficulty in Quantifying this compound and Butyrate in Plasma
  • Question: I am trying to measure this compound and butyrate in plasma samples, but my this compound levels are undetectable or much lower than expected. What is happening?

  • Answer:

    • Ex Vivo Hydrolysis: this compound is rapidly hydrolyzed to butyrate by esterases present in blood.[21] This process continues ex vivo after the blood has been collected, leading to artificially low this compound and high butyrate readings.

    • Use of Inhibitors: It is essential to add an enzyme inhibitor to the blood collection tubes immediately upon sample collection. Phenylmethylsulfonyl fluoride (PMSF) at a final concentration of 5 mM has been shown to be effective at inhibiting the responsible enzymes.[21][22]

    • Analytical Method: A validated gas chromatography/mass spectrometry (GC/MS) method is highly sensitive and suitable for the simultaneous detection of this compound and butyrate in plasma.[21] The limit of quantification can be as low as 0.1 µM for this compound and 1.0 µM for butyrate.[21]

Data Presentation

Table 1: Summary of this compound Dosages in Pre-clinical and Clinical Studies
Model Dosage Key Outcomes Reference
Human (Clinical Trial) 100 mg/dayReduced belly pain in adults with GI issues.[16]
Human (Children, HCT) Up to 100 mg/kg/daySafe and well-tolerated; increased fecal butyrate.[23]
Mouse (Antibiotic-Induced Dysbiosis) 0.3 g/kg BW (Low Dose)Alleviated weight loss, restored gut microbiota, suppressed inflammation. More effective than high dose.[3]
Mouse (Antibiotic-Induced Dysbiosis) 3 g/kg BW (High Dose)Less effective than low dose at reducing inflammation and restoring gut barrier proteins.[3]
Mouse (High-Fat Diet) 2 g/kg BW (every 48h)Reduced weight gain, improved insulin sensitivity.[1]
Piglet (Weaned) 0.2% in dietImproved gain to feed ratio, increased serum albumin and glucose, decreased urea.[15]
Rabbit (Weaned) 0.2% in dietIncreased daily gain, decreased diarrhea rate, improved intestinal morphology.[14]
Prostate Cancer Cells (in vitro) 0.1 mMInduced significant treatment effect on microtumors.[7]
Colorectal Cancer Cells (in vitro) ~4.9 mM (IC50)Induced apoptosis and cell cycle arrest.[13]
Table 2: Pharmacokinetic Comparison of Butyrate Formulations
Parameter Sodium Butyrate (NaB) Lysine Butyrate (LysB) This compound (TB) Reference
Bioavailability (AUC) Significantly higher than TBSignificantly higher than TBLower systemic appearance[24][25]
Peak Concentration (Cmax) Significantly higher than TBSignificantly higher than TBLower peak concentration[25]
Time to Peak (Tmax) Quicker time to peakQuicker time to peakSlower, more sustained release[1][24]

Data based on a study where each product delivered 786 mg of butyric acid.[24][25]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells (e.g., HCT-116 colorectal cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Preparation: Prepare a 1 M stock solution of this compound in sterile DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 mM to 10 mM. Include a vehicle control (medium with the highest percentage of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media. Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vivo Mouse Model of Gut Inflammation
  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

  • Group Allocation: Randomly divide mice into groups (n=8-10 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Disease Model (e.g., DSS for colitis) + Vehicle

    • Group 3: Disease Model + Low-Dose this compound (e.g., 0.3 g/kg BW)

    • Group 4: Disease Model + High-Dose this compound (e.g., 3.0 g/kg BW)

  • This compound Administration: Prepare this compound suspension in a vehicle like corn oil. Administer daily via oral gavage for the duration of the experiment (e.g., 11 days).[3]

  • Induction of Inflammation (Example: DSS-induced colitis):

    • Administer 2.5% Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days to induce colitis in the disease model groups.

  • Monitoring: Record body weight, food/water intake, and stool consistency daily.

  • Sample Collection: At the end of the experiment, euthanize mice and collect blood via cardiac puncture. Harvest colon tissue.

  • Analysis:

    • Colon Length: Measure the length of the colon as an indicator of inflammation.

    • Histology: Fix a distal colon segment in 10% formalin for H&E staining to assess tissue damage.

    • Cytokine Analysis: Homogenize a colon segment to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) via ELISA or qPCR.

    • Gut Barrier Proteins: Analyze the expression of tight junction proteins (e.g., ZO-1, Occludin) in colon tissue via Western blot or qPCR.[3]

Protocol 3: Quantification of this compound and Butyrate in Plasma by GC/MS
  • Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and 5 mM PMSF (final concentration).[21] Immediately place on ice.

  • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[21]

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • GC/MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer.

    • Column: Use a suitable capillary column, such as a DB-5ms.[21]

    • Carrier Gas: Helium.

    • Injection: Inject 1-2 µL of the prepared sample supernatant.

    • Detection: Use selected ion monitoring (SIM) mode for high sensitivity and specificity to detect this compound and butyrate.

  • Quantification: Create a standard curve using known concentrations of this compound and butyric acid in blank plasma. Calculate the concentration in the samples by comparing the analyte/internal standard peak area ratio to the standard curve.

Visualizations

Butyrate_Signaling_Pathway cluster_extracellular Extracellular / Lumen cluster_cell Colonocyte This compound This compound Butyrate Butyrate This compound->Butyrate Lipase Hydrolysis HDAC HDAC (Histone Deacetylase) Butyrate->HDAC Inhibits NFkB NF-κB Pathway Butyrate->NFkB Inhibits TJ Tight Junction Proteins (ZO-1) Butyrate->TJ Promotes Apoptosis Apoptosis Gene Expression Butyrate->Apoptosis Promotes (in cancer cells) Energy Energy Source (β-oxidation) Butyrate->Energy HDAC->TJ Suppresses HDAC->Apoptosis Suppresses Histone Histone Acetylation HDAC->Histone Deacetylates Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis acclimation 1. Animal Acclimation (1 week) grouping 2. Group Allocation (Control, Model, Treatment) acclimation->grouping induction 3. Disease Induction (e.g., DSS, HFD) grouping->induction treatment 4. Daily this compound Gavage grouping->treatment monitoring 5. Daily Monitoring (Weight, Clinical Signs) induction->monitoring treatment->monitoring euthanasia 6. Euthanasia & Sample Collection monitoring->euthanasia analysis 7. Endpoint Analysis (Histology, qPCR, ELISA) euthanasia->analysis data 8. Data Interpretation analysis->data Troubleshooting_Tree start Inconsistent Results? q_model In Vitro or In Vivo? start->q_model iv_sol Issue: Poor Solubility q_model->iv_sol In Vitro iv_tox Issue: Unexpected Cytotoxicity q_model->iv_tox In Vitro vivo_var Issue: High Variability q_model->vivo_var In Vivo vivo_anal Issue: Low Analyte Detection q_model->vivo_anal In Vivo sol_a1 Action: Use DMSO/Ethanol as vehicle. iv_sol->sol_a1 sol_a2 Action: Prepare fresh media before use. iv_sol->sol_a2 tox_a1 Action: Perform dose- response curve. iv_tox->tox_a1 tox_a2 Action: Check vehicle-only control for toxicity. iv_tox->tox_a2 var_a1 Action: Standardize administration (e.g., oral gavage). vivo_var->var_a1 var_a2 Action: Run pilot study to optimize dose. vivo_var->var_a2 anal_a1 Action: Add PMSF inhibitor to blood tubes. vivo_anal->anal_a1

References

Technical Support Center: Tributyrin Supplementation in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tributyrin supplementation in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from sodium butyrate?

This compound is a prodrug of butyric acid, consisting of three butyric acid molecules esterified to a glycerol backbone.[1][2] Unlike sodium butyrate, which can be rapidly absorbed in the upper gastrointestinal tract and has a strong odor that may decrease feed intake, this compound is more stable and allows for a slower, more targeted release of butyrate in the small intestine through the action of lipases.[2][3][4] This ensures that butyrate can reach more distal parts of the gut.

Q2: What are the primary mechanisms of action for this compound-derived butyrate?

Butyrate, the active metabolite of this compound, has several key functions:

  • Energy Source: It serves as a primary energy source for colonocytes, the cells lining the colon.[5]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs.[6][7] By inhibiting these enzymes, it influences gene expression, leading to anti-inflammatory effects and promoting cell differentiation.[6][8]

  • G-protein-coupled Receptor (GPCR) Agonist: Butyrate activates GPCRs, such as GPR109A and GPR41, which are involved in modulating immune responses and gut hormone secretion.[6]

  • Signaling Pathway Modulation: It regulates key signaling pathways like AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-κB), which are crucial for metabolic regulation, cell growth, and inflammation.[6][8]

Q3: What are the expected beneficial effects of this compound supplementation in animals?

Published research has demonstrated a range of positive effects, including:

  • Improved Growth Performance: Increased body weight gain and improved feed conversion ratio have been observed in weaned piglets and broilers.[3][9][10][11]

  • Enhanced Gut Health: this compound supplementation can improve intestinal morphology, such as increasing villus height and the villus height to crypt depth ratio, which enhances nutrient absorption.[2][6][12] It also strengthens the gut barrier function.[6]

  • Modulation of Gut Microbiota: It can lead to an increase in beneficial bacteria and a decrease in pathogenic bacteria.[6][11][13]

  • Anti-inflammatory and Antioxidant Effects: this compound has been shown to reduce the expression of pro-inflammatory cytokines and alleviate oxidative stress.[6][8]

Troubleshooting Guide

Issue 1: Inconsistent or No Significant Effects on Growth Performance

Possible Causes:

  • Dosage: The optimal dosage of this compound can vary depending on the animal species, age, health status, and diet composition.[10][12] An inappropriate dose may not elicit a significant response.

  • Diet Composition: The type of fat and fiber in the diet can influence the efficacy of this compound. For instance, diets with different fat sources (e.g., soybean oil vs. poultry fat) may lead to different outcomes.[14] High-fiber diets that promote endogenous butyrate production might interact with supplemented this compound.[5][14]

  • Animal Health Status: The beneficial effects of this compound are often more pronounced in animals under stress or disease challenge (e.g., post-weaning, coccidiosis vaccination).[1][10][12] In healthy animals under optimal conditions, the effects might be less apparent.

  • Duration of Supplementation: The length of the experimental period may be insufficient to observe significant changes in growth performance.

Troubleshooting Steps:

  • Review Dosage: Consult literature for recommended dosages for your specific animal model and experimental conditions. Consider conducting a dose-response study to determine the optimal level.

  • Analyze Diet: Carefully document and consider the composition of the basal diet. If possible, test this compound with different dietary formulations to assess for potential interactions.

  • Consider Animal Health: If working with healthy animals, consider introducing a mild challenge (e.g., dietary challenge, environmental stress) to better evaluate the protective effects of this compound.

  • Extend Experimental Period: Ensure the supplementation period is long enough to allow for measurable changes in growth parameters.

Issue 2: Diarrhea or Loose Stools Observed After Supplementation

Possible Causes:

  • High Dosage: While generally safe, very high concentrations of butyrate can potentially increase intestinal permeability, leading to gastrointestinal upset in some cases.[10][12]

  • Sudden Dietary Change: The introduction of any new feed additive can sometimes cause transient digestive disturbances.

  • Interaction with Gut Microbiota: A rapid shift in the gut microbial population in response to this compound could temporarily lead to changes in stool consistency.[15]

Troubleshooting Steps:

  • Reduce Dosage: If diarrhea is observed, consider reducing the this compound dosage.

  • Gradual Introduction: Introduce this compound into the diet gradually over several days to allow the animal's digestive system to adapt.

  • Monitor Gut Microbiota: If the problem persists, consider analyzing the fecal microbiota to understand the changes occurring and whether they correlate with the observed symptoms.

Issue 3: Variability in Individual Animal Response

Possible Causes:

  • Baseline Gut Microbiota: The initial composition of an animal's gut microbiota can significantly influence its ability to metabolize this compound and the subsequent effects of butyrate.

  • Genetic Variation: Individual genetic differences can affect nutrient metabolism and the response to feed additives.

  • Subclinical Health Issues: Undiagnosed health problems in some animals could affect their response to supplementation.

Troubleshooting Steps:

  • Baseline Microbiota Analysis: If feasible, perform fecal microbiota analysis before the start of the experiment to assess the baseline microbial profiles and investigate potential correlations with the observed responses.

  • Increase Sample Size: A larger number of animals per treatment group can help to account for individual variability and increase the statistical power of the study.

  • Thorough Health Screening: Ensure all animals are in good health and free from subclinical diseases before starting the experiment.

Quantitative Data Summary

Table 1: Effects of this compound on Growth Performance in Weaned Piglets

StudyDosageDuration (days)Body Weight (BW)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)
Sotira et al. (2020)[3][4][9]0.2%40Increased at day 28 and 40Increased from day 28 to 40Improved
Hou et al. (2021)0.5%--ImprovedImproved
Murray et al. (2018)0.25% and 0.5%--Increased-
Unnamed Study[10]5 g/kg-Improved-Improved

Table 2: Effects of this compound on Gut Morphology in Broilers

StudyDosageAge (days)Duodenum Villus HeightJejunum Villus HeightIleum Villus HeightV/C Ratio
Unnamed Study[2]--IncreasedIncreased-Increased (Duodenum & Ileum)
Unnamed Study[1]-63Increased---

Table 3: Effects of this compound on Blood Metabolites in Weaned Piglets

StudyDosageParameterResult
Sotira et al. (2020)[3][4][9]0.2%Serum AlbuminIncreased
Albumin/Globulin RatioIncreased
GlucoseIncreased
High-Density Lipoproteins (HDL)Increased
UreaDecreased
InsulinIncreased

Key Experimental Protocols

Protocol 1: Evaluation of this compound on Growth Performance in Weaned Piglets

  • Animal Model: Use recently weaned piglets (e.g., 21-28 days old).

  • Acclimation: Allow a 5-7 day acclimation period with access to the basal diet.

  • Experimental Groups:

    • Control Group: Basal diet.

    • This compound Group: Basal diet supplemented with a specified concentration of this compound (e.g., 0.1% - 0.5%).

  • Housing: House piglets in pens with controlled environmental conditions (temperature, humidity, ventilation).

  • Feeding and Water: Provide ad libitum access to feed and water.

  • Data Collection:

    • Record individual body weight at the start of the experiment and at regular intervals (e.g., weekly).

    • Record daily feed intake per pen.

    • Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Duration: The experimental period should be at least 28-42 days post-weaning.

  • Statistical Analysis: Analyze data using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Assessment of Intestinal Morphology

  • Sample Collection: At the end of the experimental period, euthanize a subset of animals from each group.

  • Tissue Harvesting: Collect intestinal segments (duodenum, jejunum, ileum) of a specific length (e.g., 2 cm).

  • Fixation: Immediately fix the tissue samples in 10% neutral buffered formalin.

  • Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopy and Measurement:

    • Examine the stained sections under a light microscope.

    • Measure villus height (from the tip to the base) and crypt depth (from the base to the opening) for at least 10 well-oriented villi and crypts per sample.

    • Calculate the villus height to crypt depth ratio (V/C ratio).

  • Statistical Analysis: Compare the morphological parameters between the control and this compound-supplemented groups using appropriate statistical tests.

Signaling Pathways and Workflows

Butyrate_Signaling_Pathways This compound This compound Lipases Intestinal Lipases This compound->Lipases Hydrolysis Butyrate Butyrate Lipases->Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histone_Acetylation ↑ Histone Acetylation GPCRs GPR41/GPR109A Butyrate->GPCRs Activates NFkB NF-κB Pathway Butyrate->NFkB Inhibits AMPK AMPK Pathway Butyrate->AMPK Activates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Cell_Differentiation Cell Differentiation Gene_Expression->Cell_Differentiation Immune_Modulation Immune Modulation GPCRs->Immune_Modulation Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Metabolism ↑ Energy Metabolism AMPK->Metabolism

Caption: Key signaling pathways modulated by butyrate derived from this compound.

Experimental_Workflow Start Start: Animal Acclimation Grouping Random Allocation to Treatment Groups (Control vs. This compound) Start->Grouping Supplementation Dietary Supplementation Period Grouping->Supplementation Data_Collection Data Collection Supplementation->Data_Collection Performance Growth Performance (BW, ADG, FCR) Data_Collection->Performance Sampling Sample Collection (Blood, Tissues, Feces) Data_Collection->Sampling End End: Statistical Analysis and Interpretation Performance->End Analysis Sample Analysis Sampling->Analysis Morphology Intestinal Morphology (H&E Staining) Analysis->Morphology Biochemistry Blood Biochemistry Analysis->Biochemistry Microbiota Fecal Microbiota (16S rRNA Sequencing) Analysis->Microbiota Morphology->End Biochemistry->End Microbiota->End

Caption: General experimental workflow for evaluating this compound supplementation.

Troubleshooting_Logic Issue Inconsistent/No Effect Observed Check_Dosage Is the dosage appropriate for the animal model and conditions? Issue->Check_Dosage Check_Diet Are there potential interactions with the basal diet composition? Check_Dosage->Check_Diet Yes Action_Dosage Action: Conduct dose-response study or consult literature. Check_Dosage->Action_Dosage No Check_Health Is the health status of the animals optimal/controlled? Check_Diet->Check_Health Yes Action_Diet Action: Analyze diet composition and consider alternative formulations. Check_Diet->Action_Diet No Check_Duration Is the experimental duration sufficient? Check_Health->Check_Duration Yes Action_Health Action: Implement a challenge model or increase health monitoring. Check_Health->Action_Health No Action_Duration Action: Extend the supplementation period. Check_Duration->Action_Duration No

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

dealing with inter-patient variability in tributyrin pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributyrin. Our aim is to help you navigate the complexities of inter-patient variability in your pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-patient variability in plasma butyrate concentrations following this compound administration. What are the potential causes?

High inter-patient variability is a known challenge in this compound pharmacokinetic studies. Several factors can contribute to this:

  • Gut Microbiome Composition: The gut microbiota plays a crucial role in the metabolism of various compounds.[1][2][3][4] Inter-individual differences in the composition and activity of gut bacteria can influence the absorption and metabolism of this compound and the baseline levels of butyrate.[5]

  • Genetic Polymorphisms: Genetic variations in enzymes responsible for this compound metabolism, such as lipases, can lead to differences in the rate and extent of butyrate release among individuals.[6][7][8]

  • Diet and Concomitant Medications: Diet can influence the composition of the gut microbiome and baseline butyrate levels. Concomitant medications may also alter gut microbial activity or drug metabolism pathways.[9]

  • Patient-Specific Factors: A range of patient-specific factors can introduce variability, including age, sex, body weight, disease state, and organ function.[9]

  • Sample Handling and Processing: Inconsistencies in blood sample collection, processing, and storage can introduce significant variability in measured butyrate concentrations.

Q2: How can we minimize inter-patient variability in our this compound clinical trials?

While some variability is inherent, several strategies can help minimize its impact on your study results:

  • Patient Stratification: Stratifying randomization by key baseline characteristics known to influence pharmacokinetics can help ensure a balanced distribution of these factors across treatment groups.[10]

  • Strict Inclusion/Exclusion Criteria: Carefully defining patient eligibility criteria can help create a more homogenous study population.[11]

  • Standardized Diet and Medication Protocols: Implementing a standardized diet for a period before and during the study, and carefully documenting all concomitant medications, can help reduce variability from these sources.

  • Standardized Sample Handling: Adhering to a strict, standardized protocol for blood sample collection, processing, and storage is critical.[12][13][14]

  • Baseline Measurements: Measuring baseline butyrate levels before this compound administration allows for the assessment of changes from baseline, which can help account for some of the inter-individual differences.

Q3: What are the key pharmacokinetic parameters to consider for this compound, and how do they compare to other butyrate formulations?

The primary pharmacokinetic parameters of interest are:

  • Cmax (Maximum Concentration): The highest concentration of butyrate observed in plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.

Studies have shown that this compound may have a lower Cmax and a longer Tmax compared to other formulations like sodium butyrate and lysine butyrate, suggesting a slower and more sustained release of butyrate.[15][16]

Troubleshooting Guides

Problem Potential Causes Recommended Actions
Unexpectedly Low Butyrate Levels - Inefficient hydrolysis of this compound. - Rapid metabolism of butyrate. - Issues with bioanalytical method sensitivity. - Sample degradation due to improper handling.- Verify the formulation and administration protocol. - Investigate potential genetic factors affecting lipase activity. - Validate the sensitivity and accuracy of your analytical method. - Review and reinforce standardized sample collection and processing procedures.
High Intra-Patient Variability (inconsistent results for the same patient) - Variations in diet or concomitant medication intake between sampling points. - Inconsistent timing of blood draws relative to dosing. - Analytical errors.- Reinforce the importance of adherence to diet and medication protocols. - Ensure strict adherence to the blood sampling schedule. - Re-evaluate the precision and reproducibility of the bioanalytical assay.
Missing or Erroneous Data Points - Difficulties in blood collection. - Sample mislabeling or processing errors. - Data entry errors.- Implement robust procedures for sample tracking and data management. - Provide thorough training to clinical site staff on all study procedures. - Utilize statistical methods for handling missing data where appropriate.[17][18]

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Butyrate Formulations
Parameter This compound (TB) Sodium Butyrate (NaB) Lysine Butyrate (LysB)
Cmax (µg/mL) 0.91 ± 1.652.51 ± 4.134.53 ± 7.56
Tmax (min) 51.5 ± 21.722.5 ± 7.9120.0 ± 0.0
AUC (µg/mL/min) 108 ± 190144 ± 214189 ± 306
Data adapted from a comparative pharmacokinetic study.[16]
Table 2: Pharmacokinetic Parameters of this compound in Rodent Models
Species Dose (g/kg) Peak Plasma Butyrate (mM) Time to Peak (min)
Mouse 3.1~0.545
Mouse 5.2~0.945
Mouse 7.8~1.015-60
Mouse 10.3~1.7510-60
Data from a study in female CD2F1 mice.[19]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Pharmacokinetic Analysis

This protocol outlines the standardized procedure for collecting and processing blood samples to ensure the integrity of pharmacokinetic data.[12][13][14][20][21]

  • Preparation:

    • Label all collection tubes (e.g., EDTA or heparinized tubes) with the patient ID, date, and scheduled time of collection.

    • Ensure all necessary equipment (tourniquet, needles, alcohol swabs, centrifuge, etc.) is readily available.

  • Blood Collection:

    • Collect blood samples at the time points specified in the study protocol (e.g., pre-dose, and at 15, 30, 60, 90, 120, 180, and 240 minutes post-dose).

    • Record the exact time of each blood draw.

  • Sample Processing:

    • Gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Process the samples as soon as possible, ideally within 30 minutes of collection.

    • Centrifuge the tubes at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat layer.

  • Storage:

    • Aliquot the plasma into pre-labeled cryovials.

    • Immediately freeze the plasma samples at -80°C until bioanalysis.

Protocol 2: Quantification of Butyrate in Human Plasma by GC-MS

This protocol provides a general workflow for the quantification of butyrate using Gas Chromatography-Mass Spectrometry (GC-MS).[22][23][24][25]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated butyrate).

    • Acidify the sample by adding hydrochloric acid (HCl) to protonate the butyrate.

    • Extract the butyrate from the acidified plasma using a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer containing the butyrate to a clean vial for analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system.

    • Use a high-polarity column (e.g., a wax column) for optimal separation of short-chain fatty acids.

    • Set the GC oven temperature program to achieve good chromatographic resolution.

    • Operate the mass spectrometer in a suitable mode (e.g., selected ion monitoring) for sensitive and specific detection of butyrate and the internal standard.

  • Data Analysis:

    • Create a calibration curve using standards of known butyrate concentrations.

    • Quantify the butyrate concentration in the plasma samples by comparing the peak area ratio of butyrate to the internal standard against the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_collection Blood Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage & Analysis collection_prep Preparation (Labeling, Equipment Check) blood_draw Blood Draw (Scheduled Time Points) collection_prep->blood_draw inversion Gentle Inversion blood_draw->inversion centrifugation Centrifugation (1500-2000 x g, 10-15 min, 4°C) inversion->centrifugation plasma_aspiration Plasma Aspiration centrifugation->plasma_aspiration aliquoting Aliquoting into Cryovials plasma_aspiration->aliquoting freezing Freezing at -80°C aliquoting->freezing analysis Bioanalysis (GC-MS or LC-MS/MS) freezing->analysis tributyrin_pk_variability cluster_factors Sources of Inter-Patient Variability This compound This compound Administration butyrate_levels Plasma Butyrate Levels This compound->butyrate_levels gut_microbiome Gut Microbiome Composition gut_microbiome->butyrate_levels genetics Genetic Polymorphisms (e.g., Lipases) genetics->butyrate_levels diet_meds Diet & Concomitant Medications diet_meds->butyrate_levels patient_factors Patient-Specific Factors (Age, Disease State, etc.) patient_factors->butyrate_levels butyrate_signaling cluster_hdac HDAC Inhibition Pathway cluster_gpcr GPCR Signaling Pathway butyrate Butyrate hdac HDACs butyrate->hdac gpcrs GPCRs (GPR41, GPR43, GPR109A) butyrate->gpcrs histone_acetylation Increased Histone Acetylation hdac->histone_acetylation inhibition gene_expression Altered Gene Expression (e.g., p21 activation) histone_acetylation->gene_expression cellular_effects_hdac Cell Cycle Arrest, Differentiation, Apoptosis gene_expression->cellular_effects_hdac downstream_signaling Downstream Signaling Cascades (e.g., ↓cAMP, p38 MAPK activation) gpcrs->downstream_signaling cellular_effects_gpcr Immunomodulation, Metabolic Regulation downstream_signaling->cellular_effects_gpcr

References

Validation & Comparative

The Great Butyrate Debate: Tributyrin vs. Coated Butyrate in Broiler Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Animal Health Professionals

In the ongoing quest to optimize broiler performance and gut health, particularly in an era of reduced antibiotic use, butyric acid has emerged as a front-runner among feed additives. Its beneficial effects on intestinal development, nutrient absorption, and immune modulation are well-documented.[1] However, the most effective method of delivering this short-chain fatty acid to the broiler's gastrointestinal tract remains a subject of considerable research. This guide provides a comprehensive comparison of two popular forms of butyrate supplementation: tributyrin and coated sodium butyrate.

Butyric acid in its raw form is volatile and has an unpleasant odor, making it difficult to handle in feed mills.[2] More importantly, it is rapidly absorbed in the upper gastrointestinal tract, limiting its availability in the lower gut where many of its beneficial effects are targeted. To overcome these challenges, two primary delivery systems have been developed: coated butyrate salts and this compound.[3][4]

Coated butyrate, typically in the form of sodium or calcium butyrate, involves encapsulating the butyrate salt in a protective layer, often a fat matrix.[3][4] This coating is designed to delay the release of butyric acid until it reaches the small intestine.[3] this compound, on the other hand, is a triglyceride composed of three butyric acid molecules attached to a glycerol backbone.[3][5] This esterified form is not a salt and relies on the action of pancreatic lipase in the small intestine to release the butyric acid molecules.[3][5]

Performance Under Pressure: A Head-to-Head Comparison

Numerous studies have pitted this compound against coated butyrate to determine their relative efficacy in promoting broiler growth and feed efficiency. The results, while often showing benefits for both forms over control diets, suggest some nuances in their performance.

One study directly comparing this compound and fat-coated sodium butyrate at an iso-butyric level in Ross 308 broilers found that both significantly improved body weight gain and feed conversion ratio (FCR) over a 35-day trial.[3][5][6] While this compound showed a numerical, albeit not statistically significant, advantage in body weight gain, no significant differences were observed between the two butyrate groups for either parameter.[3][5][6]

In another comprehensive study, various dietary treatments including a control, a this compound and essential oil blend (TB-500), a di- and tri-butyrin product (TB-300), and a coated sodium butyrate (SB-500) were evaluated in Arbor Acres broilers.[7][8] The TB-300 group demonstrated the most significant improvements, with a 4.6% increase in body weight and a 5.2% improvement in FCR compared to the control group.[7][8]

The following tables summarize the key performance data from these comparative studies:

Table 1: Effect of this compound and Coated Butyrate on Broiler Performance (Ross 308) [3][6]

ParameterControlThis compoundCoated Sodium Butyrate
Day 25 Body Weight Gain (kg)-+0.058+0.043
Day 35 Body Weight Gain (kg)-+0.116+0.094
Day 9-25 FCR Improvement (points)-56
Overall FCR Improvement (points)-45
Statistically significant improvement compared to the control group (p < 0.05).

Table 2: Comparative Effects of Different Butyrate Formulations on Broiler Performance (Arbor Acres) [7][8]

ParameterControl (CON)This compound + Oils (TB-500)Di- and Tri-butyrin (TB-300)Coated Sodium Butyrate (SB-500)
Body Weight Improvement (%)--+4.6-
FCR Improvement (%)---5.2-
European Production Efficiency Factor (EPEF) Improvement (%)--+14.9*-
Statistically significant improvement compared to the control group (p < 0.05).

The Gut Frontier: Intestinal Morphology and Microbiota

The positive effects of butyrate on broiler performance are intrinsically linked to its role in promoting a healthy gut environment. Both this compound and coated butyrate have been shown to enhance intestinal morphology, leading to increased surface area for nutrient absorption.

One study found that both a di- and tri-butyrin product (TB-300) and coated sodium butyrate (SB-500) enhanced duodenal villi height.[7][8] Another study involving an LPS challenge in broilers demonstrated that this compound was more effective than coated sodium butyrate in improving intestinal morphology and disaccharidase activity.[9][10] Specifically, this compound supplementation inhibited the decrease in villus height in the duodenum of LPS-challenged broilers, while coated sodium butyrate had a similar effect in the ileum.[9][10]

Beyond morphology, these butyrate sources also influence the gut microbiota. This compound has been shown to significantly reduce Escherichia coli and increase beneficial Lactobacillus counts in the intestine, with a more pronounced effect than coated sodium butyrate.[11] Another study reported that all tested butyrate treatments lowered caecal aerobic bacterial levels, while coated sodium butyrate significantly reduced litter Clostridia and aerobic bacteria counts.[7][8]

Table 3: Impact on Intestinal Morphology [7][8][9][10]

ParameterThis compound EffectCoated Butyrate Effect
Duodenal Villi HeightEnhancedEnhanced
Jejunal Villi HeightImproved-
Ileal Villi HeightImprovedInhibited decrease post-LPS challenge
Duodenal Crypt DepthDeeper crypts observed with a this compound/oil blend-
Disaccharidase Activity (post-LPS)More effective at improving activityIncreased maltase activity

Experimental Protocols at a Glance

The findings presented in this guide are based on rigorous scientific experimentation. Below are summaries of the methodologies employed in the key cited studies.

Study 1: this compound vs. Coated Sodium Butyrate in Ross 308 Broilers [3][5][6]

  • Animals: Ross 308 broilers.

  • Duration: 35 days.

  • Treatments:

    • Control diet.

    • Control diet + this compound (at an iso-butyric level to the coated butyrate group).

    • Control diet + Fat-coated sodium butyrate.

  • Key Parameters Measured: Body weight gain, feed conversion ratio.

Study 2: Comparative Effects of Different Butyrate Formulations in Arbor Acres Broilers [7][8]

  • Animals: 1,000 Arbor Acres broiler chicks.

  • Duration: 35 days.

  • Treatments:

    • Control basal diet (CON).

    • Basal diet + 500 g/ton this compound (40%) + copper + essential oils (TB-500).

    • Basal diet + 300 g/ton di- and tri-butyrin (60%) (TB-300).

    • Basal diet + 500 g/ton coated sodium butyrate (40%) (SB-500).

  • Key Parameters Measured: Growth performance, carcass traits, serum biochemistry, immunity, gene expression (mTOR, TLR4, NBN), intestinal morphology, caecal microbiota, and litter hygiene.

Study 3: Effects of this compound and Coated Butyrate on LPS-Challenged Broilers [9][10]

  • Animals: 160 1-day-old Cobb broilers.

  • Duration: 42 days.

  • Treatments:

    • Control.

    • LPS challenge (intraperitoneal injection on days 38, 40, and 42).

    • LPS challenge + 500 mg/kg this compound (TB).

    • LPS challenge + 877 mg/kg Coated Sodium Butyrate (CSB).

  • Key Parameters Measured: Intestinal morphology, disaccharidase activity, and intramuscular fat.

Unraveling the Mechanism: Signaling Pathways and Gene Expression

Butyrate's influence extends to the cellular level, where it modulates gene expression and key signaling pathways. One of its primary mechanisms is the inhibition of histone deacetylases (HDACs), which leads to increased histone acetylation and the transcription of genes involved in anti-inflammatory responses.[12]

Both this compound and coated butyrate have been shown to upregulate the expression of genes crucial for growth and immunity. For instance, a di- and tri-butyrin product and coated sodium butyrate were found to enhance the expression of the mTOR gene, which is central to cell growth and proliferation.[7][8] All tested butyrate treatments in the same study upregulated the expression of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[7][8]

The following diagrams illustrate the proposed mechanism of butyrate action and a typical experimental workflow for evaluating these additives.

Butyrate_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte cluster_outcomes Physiological Outcomes Butyrate Source This compound or Coated Butyrate Butyric Acid Butyric Acid Butyrate Source->Butyric Acid Release in Small Intestine HDAC HDAC Butyric Acid->HDAC Inhibition Histone Acetylation Increased Histone Acetylation Gene Expression Altered Gene Expression Histone Acetylation->Gene Expression mTOR mTOR Upregulation Gene Expression->mTOR TLR4 TLR4 Upregulation Gene Expression->TLR4 Improved Gut Health Improved Gut Health & Nutrient Absorption Gene Expression->Improved Gut Health Growth Promotion Growth Promotion mTOR->Growth Promotion Enhanced Immunity Enhanced Immune Response TLR4->Enhanced Immunity

Caption: Butyrate's mechanism of action in broilers.

Experimental_Workflow start Day-old Broiler Chicks randomization Random Allocation to Treatment Groups start->randomization treatments Dietary Supplementation: - Control - this compound - Coated Butyrate randomization->treatments rearing Rearing Period (e.g., 35-42 days) treatments->rearing data_collection Data Collection rearing->data_collection sampling Sample Collection: - Intestinal Tissue - Blood - Cecal Contents rearing->sampling performance Performance Data: - Body Weight Gain - FCR data_collection->performance results Data Analysis & Interpretation performance->results analysis Laboratory Analysis sampling->analysis morphology Intestinal Morphology (Villi Height, Crypt Depth) analysis->morphology microbiota Microbiota Analysis analysis->microbiota gene_expression Gene Expression (e.g., mTOR, TLR4) analysis->gene_expression morphology->results microbiota->results gene_expression->results

Caption: A typical experimental workflow for comparing butyrate sources.

Concluding Remarks

Both this compound and coated butyrate stand as effective tools for enhancing broiler performance and gut health. The choice between them may depend on specific production goals and economic considerations. While some studies suggest a potential performance edge for certain this compound formulations, coated butyrate also demonstrates significant benefits, particularly in modulating litter microflora.[7][8] this compound's mechanism of action, which relies on enzymatic release, may offer a more targeted delivery of butyric acid to the small intestine.[3][5] Further research is warranted to fully elucidate the comparative effects of these additives under various production stressors and dietary conditions. For researchers and drug development professionals, understanding the distinct properties and performance metrics of each butyrate form is crucial for developing next-generation feed additives that can sustainably support the health and productivity of broiler chickens.

References

Tributyrin's Anti-Inflammatory Efficacy: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of tributyrin, a stable prodrug of butyric acid, against other alternatives. Butyrate, a short-chain fatty acid (SCFA), is well-documented for its anti-inflammatory properties, but its direct administration is challenging due to rapid absorption and an unpleasant odor.[1][2] this compound, a triglyceride composed of three butyrate molecules, offers a more stable and palatable alternative, designed to deliver butyrate more effectively to the lower gastrointestinal tract.[1][3] This document summarizes key experimental data, details methodologies from in vivo studies, and visualizes the underlying mechanisms of action.

Performance Comparison: this compound vs. Alternatives

The anti-inflammatory effects of this compound have been validated across multiple preclinical in vivo models, demonstrating its potential in mitigating inflammation associated with inflammatory bowel disease (IBD), obesity, and neurodegenerative conditions.

Table 1: this compound in Models of Colitis
Model Treatment Group Key Outcomes Reference
DSS-Induced Colitis (Mice) This compound-supplemented dietPrevented weight loss and colon shortening; Significantly suppressed inflammation and epithelial damage.[4]
Control Diet (DSS only)Significant weight loss, colon shortening, and high clinical scores for inflammation.[4]
DSS-Induced Colitis (Mice) Synbiotic: Bacillus subtilis + this compoundSignificantly improved inflammatory indices (reduced disease activity, increased colon length, restored body weight) and restored microbial diversity.[1]
Control Diet (DSS only)High disease activity index, shortened colon, weight loss.[1]
DSS-Induced Colitis (Mice) This compound-supplemented dietReduced mucosal damage, neutrophil/eosinophil infiltration; Increased regulatory T cells (Treg), TGF-β, and IL-10 levels; Reduced leukocyte adhesion.[5][6]
Control Diet (DSS only)Severe mucosal damage and immune cell infiltration.[5][6]
Table 2: this compound in Models of Metabolic and Neuro-inflammation
Model Treatment Group Key Outcomes Reference
High-Fat Diet (HFD)-Induced Obesity (Mice) This compound (2 g/kg)Attenuated weight gain, insulin resistance, and dyslipidemia; Reduced TNF-α and IL-1β expression in adipose tissue and macrophages.[7][8]
HFD ControlObesity, insulin resistance, increased inflammatory markers.[7][8]
HFD-Induced Obesity (Mice) This compoundReduced adipose tissue inflammation (decreased IL-1β, TNF-α; increased IL-10, Tregs, M2-macrophages). Effects were GPR109A-dependent.[9][10][11]
HFD ControlPro-inflammatory state in adipose tissue.[9][10][11]
Alzheimer's Disease (3xTg-AD Mice) This compound (2 mg/kg)Prevented cognitive and neuromuscular deficits; Attenuated neuroinflammation (reduced microglia and astrocyte activation) and oxidative stress.[12][13]
Untreated 3xTg-AD MiceSignificant memory and neuromuscular decline; Increased neuroinflammation and oxidative stress markers.[12][13]
LPS Challenge (Weaned Piglets) This compound-supplemented dietIncreased antioxidant enzymes (CAT, GSH-pX); Reduced inflammatory markers (MDA, IL-6, IL-1β); Promoted M2 macrophage polarization via SIRT1/NF-κB and JAK2/STAT6 pathways.[14]
LPS Challenge ControlIncreased oxidative stress and pro-inflammatory cytokine levels.[14]
Table 3: Comparative Efficacy of Butyrate Formulations
Study Type This compound Sodium Butyrate Key Findings Reference
In Vitro (Intestinal Epithelial Cells) ------This compound inhibited the pro-inflammatory cytokine IL-8 at concentrations one-third that of sodium butyrate.[2]
Pharmacokinetics (Human) Lower Cmax (0.91 µg/mL) and AUCHigher Cmax (2.51 µg/mL) and AUCSodium butyrate and lysine butyrate show more rapid systemic appearance and greater bioavailability compared to this compound.[15]
In Vitro (Porcine Cells) Limited effects on cell proliferation and inflammatory markers.Increased cell proliferation and reduced TNF-α secretion.Sodium butyrate and monobutyrin showed more potent anti-inflammatory effects in these in vitro models.[16]

Note: The pharmacokinetic differences may be advantageous for this compound, as lower, more sustained release in the colon is often the therapeutic goal, whereas rapid systemic absorption (as seen with sodium butyrate) is less desirable for treating gut-specific inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in this guide.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Objective: To induce acute colitis in mice, mimicking aspects of human ulcerative colitis, and to evaluate the protective effects of this compound.

  • Animal Model: Male C57BL/6J mice.[4]

  • Induction of Colitis: Dextran sulfate sodium (DSS) is administered in the drinking water (typically 2-5% w/v) for a period of 5-7 days.[4][5]

  • Treatment Protocol:

    • Control Group: Receives a standard rodent chow diet and DSS-adulterated water.[4]

    • This compound Group: Receives a diet supplemented with this compound (e.g., 5% w/w) for a period before and during DSS administration (e.g., 15 days total).[5][6]

  • Assessment Parameters:

    • Clinical: Daily monitoring of body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).[1]

    • Macroscopic: At necropsy, colon length is measured (shortening is a marker of inflammation).[1][4]

    • Histological: Colon tissue is fixed, sectioned, and stained (e.g., H&E) to score for inflammation severity, epithelial damage, and cellular infiltration.[4][5]

    • Biochemical: Cytokine levels (e.g., TNF-α, IL-6, IL-10, TGF-β) in the lamina propria are measured by ELISA.[5][6]

    • Cellular: Immune cell populations (e.g., neutrophils, eosinophils, Tregs) in the lamina propria are quantified using flow cytometry.[5][6]

High-Fat Diet (HFD)-Induced Metabolic Inflammation Model
  • Objective: To induce obesity and associated low-grade chronic inflammation to assess this compound's impact on metabolic and inflammatory parameters.

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.[8][9]

  • Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-10 weeks) to induce obesity and insulin resistance.[8][9]

  • Treatment Protocol: Following the induction period, mice continue the HFD and are treated with:

    • Control Group: Placebo/vehicle administered orally.[9][10]

    • This compound Group: this compound (e.g., 2 g/kg body weight) administered orally for several weeks (e.g., 6-10 weeks).[8][9]

  • Assessment Parameters:

    • Metabolic: Monitoring of body weight gain, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).[8][9]

    • Biochemical: Measurement of plasma lipids, insulin, and adipokines (e.g., adiponectin).[7][8]

    • Gene Expression: Adipose tissue and liver are analyzed via qPCR for mRNA levels of inflammatory markers (e.g., Tnf-α, Il-1β, Il-10, Mcp-1).[7][9]

    • Cellular: Flow cytometry analysis of adipose tissue to quantify immune cell populations, such as M1/M2 macrophages and Treg cells.[9][10]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating this compound in a colitis model and its key anti-inflammatory signaling pathways.

G cluster_workflow Experimental Workflow: DSS-Induced Colitis Model start Acclimatization (C57BL/6 Mice) grouping Random Grouping start->grouping control_diet Control Diet grouping->control_diet Group 1 tributyrin_diet This compound-Supplemented Diet grouping->tributyrin_diet Group 2 dss Induce Colitis (DSS in Drinking Water) control_diet->dss tributyrin_diet->dss monitoring Daily Monitoring (Body Weight, DAI) dss->monitoring euthanasia Euthanasia & Sample Collection (Colon, Blood, Spleen) monitoring->euthanasia analysis Multi-level Analysis euthanasia->analysis macro Macroscopic (Colon Length) analysis->macro histo Histology (Inflammation Score) analysis->histo cyto Flow Cytometry (Treg, Macrophages) analysis->cyto elisa ELISA / qPCR (Cytokines) analysis->elisa

Caption: Workflow for in vivo validation of this compound in a DSS-induced colitis model.

G cluster_pathway This compound's Anti-Inflammatory Signaling This compound This compound butyrate Butyrate This compound->butyrate Hydrolysis gpr109a GPR109A butyrate->gpr109a Activates ikb IκB butyrate->ikb Prevents Degradation m2_macro M2 Macrophage Polarization gpr109a->m2_macro treg Treg Differentiation gpr109a->treg il10 ↑ IL-10, TGF-β gpr109a->il10 resolution Resolution of Inflammation m2_macro->resolution treg->resolution il10->resolution nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nucleus->pro_inflammatory Transcription inflammation Inflammation pro_inflammatory->inflammation resolution->inflammation Suppresses

Caption: Key signaling pathways in this compound's anti-inflammatory action.

References

A Comparative Guide to the Pharmacokinetic Profiles of Butyrate Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Butyrate, a short-chain fatty acid produced by the gut microbiota, is a promising therapeutic agent due to its pleiotropic effects, including anti-inflammatory and anti-cancer properties. However, its clinical utility is hampered by a short half-life and rapid metabolism. To overcome these limitations, various butyrate prodrugs have been developed to improve its pharmacokinetic profile and systemic delivery. This guide provides an objective comparison of the pharmacokinetic profiles of different butyrate prodrugs, supported by experimental data.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of different butyrate prodrugs based on a clinical study comparing Sodium Butyrate (NaB), Lysine Butyrate (LysB), and Tributyrin (TB). All products delivered an equivalent of 786 mg of butyric acid.

ProdrugCmax (µg/mL)Tmax (min)AUC (0-210 min) (µg/mL/min)
Sodium Butyrate (NaB) 2.51 ± 4.1322.5 ± 7.91144 ± 214
Lysine Butyrate (LysB) 4.53 ± 7.5620.0 ± 0.0189 ± 306
This compound (TB) 0.91 ± 1.6551.5 ± 21.7108 ± 190

Data presented as Mean ± SD.[1]

Key Observations:

  • Higher Bioavailability with Butyrate Salts: Sodium Butyrate and Lysine Butyrate demonstrated significantly greater bioavailability compared to this compound, as indicated by their higher Cmax and AUC values.[1]

  • Faster Absorption of Butyrate Salts: NaB and LysB reached peak plasma concentrations (Tmax) more rapidly than TB.[1]

  • Lysine Butyrate Profile: LysB showed the highest peak concentration (Cmax) and area under the curve (AUC), suggesting it may be the most efficient of the three for systemic butyrate delivery.[1]

Older studies on This compound in cancer patients receiving oral doses of 50 to 400 mg/kg/day showed peak plasma butyrate concentrations between 0.25 and 3 hours, with levels ranging from 0 to 0.45 mM.[2] Butyrate was undetectable in plasma by 5 hours after the dose.[2] Another study with doses of 150 to 200 mg/kg three times daily resulted in a median butyrate concentration of 52 µM.[3][4]

Other Butyrate Prodrugs:

  • Pivaloyloxymethyl butyrate (AN-9): This prodrug has a very short half-life of less than 2 minutes.[5] It was administered as an intravenous infusion in a clinical trial.[5][6]

  • O-butyryl-L-serine (SerBut): In mice, oral delivery of this serine-conjugated prodrug resulted in butyrate levels in various organs that were several-fold higher than those achieved with oral sodium butyrate.[7]

Experimental Protocols

The data for NaB, LysB, and TB was obtained from a randomized, three-arm, crossover clinical trial involving ten healthy men (average age 29.1 ± 10.4 years).[1]

Study Design:

  • Each participant completed four visits: a screening visit and three testing visits.

  • During each testing visit, participants received one of the three butyrate products (NaB, LysB, or TB), with each product delivering a total of 786 mg of butyric acid.[1]

  • Blood samples were collected to measure serum butyrate concentrations at baseline (pre-ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion.[1]

Pharmacokinetic Analysis:

  • The pharmacokinetic parameters Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve from 0 to 210 minutes) were calculated from the serum butyrate concentration-time data for each participant and each treatment.

Visualizations

Butyrate Signaling Pathways

Butyrate exerts its biological effects primarily through two main signaling pathways: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).[8][9]

Butyrate_Signaling cluster_HDAC HDAC Inhibition cluster_GPCR GPCR Activation Butyrate Butyrate HDAC HDACs Butyrate->HDAC Inhibits GPCRs GPCRs (GPR41, GPR43, GPR109A) Butyrate->GPCRs Activates Histone Histone Hyperacetylation HDAC->Histone Gene Altered Gene Expression Histone->Gene Signaling Downstream Signaling Cascades GPCRs->Signaling Cellular Cellular Responses (e.g., anti-inflammatory) Signaling->Cellular

Caption: Butyrate's dual signaling mechanisms.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the workflow of the clinical study that compared the pharmacokinetic profiles of NaB, LysB, and TB.

PK_Workflow cluster_visits Testing Visits (3 per participant) Screening Participant Screening (n=10 males) Randomization Randomized Crossover Assignment Screening->Randomization Visit1 Visit 1 Randomization->Visit1 Visit2 Visit 2 Randomization->Visit2 Visit3 Visit 3 Randomization->Visit3 Dosing Oral Administration of Butyrate Prodrug (NaB, LysB, or TB) Visit1->Dosing Visit2->Dosing Visit3->Dosing Sampling Serial Blood Sampling (0, 20, 45, 90, 150, 210 min) Dosing->Sampling Analysis Serum Butyrate Concentration Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Workflow of the comparative pharmacokinetic study.

References

A Head-to-Head Comparison of Tributyrin and Other Short-Chain Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gut health modulation and therapeutic development, short-chain fatty acids (SCFAs) are of significant interest. As products of dietary fiber fermentation by the gut microbiota, acetate, propionate, and butyrate play crucial roles in host physiology. Butyrate, in particular, is a primary energy source for colonocytes and a potent signaling molecule. Due to the challenges with the stability and delivery of butyrate, its prodrug form, tributyrin, has emerged as a promising alternative. This guide provides a comprehensive comparison of this compound with other SCFAs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Section 1: this compound vs. Sodium Butyrate: A Direct Comparison

This compound, a triglyceride containing three butyrate molecules, offers a more stable and efficient delivery mechanism for butyrate to the lower gastrointestinal tract compared to sodium butyrate, a commonly used salt form.[1] Upon ingestion, this compound is hydrolyzed by pancreatic lipase, releasing butyrate for absorption and utilization.[1]

Comparative Efficacy in Animal Models

Head-to-head studies in broiler chickens have demonstrated the comparative efficacy of this compound and coated sodium butyrate on growth performance and physiological parameters.

Table 1: Comparative Effects of this compound and Coated Sodium Butyrate on Broiler Performance

ParameterControlThis compoundCoated Sodium ButyrateStudy
Body Weight Gain (kg)
Day 352.1842.300 (p=0.008 vs Control)2.278 (p=0.036 vs Control)[2]
Day 35 (+4.6%)-TB-300: Improved (P=0.014)-[3]
Feed Conversion Ratio (FCR)
Lifetime1.631.59 (p=0.0022 vs Control)1.58 (p=0.0005 vs Control)[2]
Lifetime (-5.2%)-TB-300: Improved (P=0.032)-[3]
Intestinal Morphology
Duodenal Villi Height-TB-300: Enhanced (P<0.0001)SB-500: Enhanced (P<0.0001)[3]
Serum Biochemistry
Total Proteins-Increased (P=0.015)Increased (P=0.015)[3]
Lipase-Increased (P<0.0001)Increased (P<0.0001)[3]
Protease-Increased (P=0.001)Increased (P=0.001)[3]
Serum Lipids-TB-300: Lowered (P=0.024)SB-500: Lowered (P=0.024)[3]
Urea-TB-300: Lowered (P=0.018)SB-500: Lowered (P=0.018)[3]
Aspartate Aminotransferase (AST)-TB-300: Lowered (P=0.027)SB-500: Lowered (P=0.027)[3]

TB-300: 300 g/ton di- and tri-butyrin (60%); SB-500: 500 g/ton coated sodium butyrate (40%)

Pharmacokinetic Profile in Humans

A recent clinical trial compared the pharmacokinetic parameters of this compound, sodium butyrate, and lysine butyrate in healthy men.

Table 2: Pharmacokinetic Parameters of Different Butyrate Formulations in Humans

ParameterThis compound (TB)Sodium Butyrate (NaB)Lysine Butyrate (LysB)p-value
AUC₀₋₂₁₀ (µg/mL/min) 108 ± 190144 ± 214189 ± 306NaB vs TB: p=0.042; LysB vs TB: p=0.023
Cₘₐₓ (µg/mL) 0.91 ± 1.652.51 ± 4.134.53 ± 7.56NaB vs TB: p<0.001; LysB vs TB: p=0.007
Tₘₐₓ (min) 51.5 ± 21.722.5 ± 7.9120.0 ± 0.0NaB vs TB: p=0.008; LysB vs TB: p=0.004

Data are presented as Mean ± SD. Each product delivered 786 mg of butyric acid.[4][5]

These findings suggest that while salt forms of butyrate lead to a more rapid and higher peak in systemic circulation, this compound provides a more sustained release.[4][5] This prolonged release may be advantageous for targeting the distal gut.

Experimental Protocols
  • Objective: To compare the effects of this compound and fat-coated sodium butyrate on the growth performance of Ross 308 broilers.

  • Animals and Housing: 720 day-old male Ross 308 broiler chicks were randomly assigned to three treatment groups (control, this compound, and coated sodium butyrate) with 8 replicate pens of 30 birds each.

  • Diets: A standard corn-soybean meal-based diet was used as the control. The treatment diets were formulated to be iso-butyric, with the addition of either this compound or fat-coated sodium butyrate.

  • Data Collection: Body weight and feed intake were recorded on days 9, 25, and 35. Feed conversion ratio (FCR) was calculated.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA with Tukey's post-hoc test for multiple comparisons.

  • Objective: To compare the pharmacokinetic parameters of lysine butyrate, sodium butyrate, and this compound.

  • Study Design: A randomized, three-arm, crossover clinical trial involving ten healthy men.

  • Intervention: Participants ingested a single dose of each butyrate product, delivering a total of 786 mg of butyric acid, on separate visits.

  • Data Collection: Serum butyrate concentrations were measured at baseline and at 20, 45, 90, 150, and 210 minutes post-ingestion.

  • Pharmacokinetic Analysis: Area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated.

  • Statistical Analysis: Data were analyzed using a repeated-measures ANOVA.

Section 2: Butyrate (from this compound) vs. Propionate and Acetate: A Mechanistic Comparison

While direct head-to-head performance studies of this compound against propionate and acetate are limited, a comparison of their underlying mechanisms of action reveals distinct and overlapping functions.

Histone Deacetylase (HDAC) Inhibition

A key mechanism of butyrate's action is the inhibition of histone deacetylases (HDACs), leading to changes in gene expression.[6] Propionate also exhibits HDAC inhibitory activity, though it is less potent than butyrate. Acetate is generally considered a weak or inactive HDAC inhibitor.[3][6]

Table 3: Comparative Potency of SCFAs as HDAC Inhibitors

SCFARelative PotencyKey Findings
Butyrate +++Most potent inhibitor; effective at lower concentrations.[3]
Propionate ++Less potent than butyrate.[3][6]
Acetate -Ineffective as an HDAC inhibitor in several studies.[3][6]

The differential potency in HDAC inhibition likely contributes to the varying biological effects of these SCFAs.

Signaling through G-Protein-Coupled Receptors (GPCRs)

SCFAs also act as signaling molecules by activating G-protein-coupled receptors, primarily GPR41, GPR43, and GPR109A.

Table 4: SCFA Specificity for G-Protein-Coupled Receptors

ReceptorButyratePropionateAcetate
GPR41 (FFAR3) HighHighModerate
GPR43 (FFAR2) LowHighHigh
GPR109A HighLowLow

This differential receptor activation initiates distinct downstream signaling cascades, influencing processes such as gut hormone secretion, immune response, and metabolism.[7] For instance, the beneficial effects of this compound on glucose metabolism and adipose tissue inflammation in obese mice have been shown to be dependent on GPR109A activation.[7]

Metabolic Effects

Studies in diet-induced obese mice have shown that while all three major SCFAs can protect against obesity, butyrate and propionate appear to be more effective than acetate.[8] Butyrate and propionate were found to reduce food intake, which was not observed with acetate.[8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the complex interactions and experimental designs discussed, the following diagrams are provided.

experimental_workflow cluster_animal_study Animal Performance Study Workflow cluster_human_study Human Pharmacokinetic Study Workflow A1 Animal Acclimation A2 Randomization to Treatment Groups (Control, this compound, Sodium Butyrate) A1->A2 A3 Dietary Intervention A2->A3 A4 Data Collection (Body Weight, Feed Intake) A3->A4 A5 Sample Collection (Blood, Tissues) A3->A5 A6 Analysis (Performance, Morphology, Biochemistry) A4->A6 A5->A6 H1 Subject Screening and Enrollment H2 Randomized Crossover Dosing (this compound, Sodium Butyrate, Lysine Butyrate) H1->H2 H3 Serial Blood Sampling H2->H3 H4 Butyrate Concentration Analysis H3->H4 H5 Pharmacokinetic Modeling (AUC, Cmax, Tmax) H4->H5

Caption: Generalized experimental workflows for animal performance and human pharmacokinetic studies.

signaling_pathways cluster_hdac HDAC Inhibition Pathway cluster_gpcr GPCR Signaling Pathway Butyrate Butyrate (from this compound) HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Strong Inhibition Propionate Propionate Propionate->HDAC Moderate Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., cell cycle arrest, apoptosis) Histone_Acetylation->Gene_Expression SCFAs SCFAs (Butyrate, Propionate, Acetate) GPR41 GPR41/FFAR3 SCFAs->GPR41 GPR43 GPR43/FFAR2 SCFAs->GPR43 GPR109A GPR109A SCFAs->GPR109A Downstream Downstream Signaling (e.g., Gut Hormone Secretion, Immune Modulation) GPR41->Downstream GPR43->Downstream GPR109A->Downstream

Caption: Simplified signaling pathways of short-chain fatty acids.

ampk_mtor_pathway This compound This compound AMPK AMPK Phosphorylation This compound->AMPK Activates mTOR mTOR Phosphorylation AMPK->mTOR Inhibits Oxidative_Stress Reduction of Oxidative Stress AMPK->Oxidative_Stress Cell_Growth Inhibition of Cell Growth and Proliferation mTOR->Cell_Growth

Caption: this compound's modulation of the AMPK-mTOR signaling pathway.[1]

Conclusion and Future Directions

The available evidence indicates that this compound is an effective source of butyrate, demonstrating comparable or numerically superior performance to coated sodium butyrate in animal models and a distinct, sustained-release pharmacokinetic profile in humans. When comparing the active molecule, butyrate, to other major SCFAs, its potent HDAC inhibitory activity sets it apart from propionate and especially acetate. Furthermore, the differential activation of GPCRs by these SCFAs underscores their unique and overlapping roles in host physiology.

For researchers and drug development professionals, the choice between these molecules will depend on the specific therapeutic goal. This compound's sustained-release profile makes it an attractive candidate for applications requiring targeted delivery of butyrate to the colon.

It is important to note the current gap in the literature regarding direct, head-to-head comparative studies of this compound with propionate and acetate across a range of physiological and performance outcomes. Future research should focus on such studies to provide a more complete understanding of their relative therapeutic potential. Additionally, further elucidation of the downstream effects of their distinct signaling activities will be crucial for the development of targeted SCFA-based therapies.

References

A Comparative Analysis of Tributyrin and Probiotics on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gut health interventions, both tributyrin and probiotics have emerged as prominent modulators of the intestinal microbiome. While both aim to foster a healthy gut environment, their mechanisms of action, effects on microbial composition, and downstream physiological impacts differ significantly. This guide provides a detailed comparative analysis of this compound and probiotics, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Probiotics

FeatureThis compoundProbiotics
Primary Mechanism A prodrug that delivers butyrate directly to the colon, serving as an energy source for colonocytes and a signaling molecule.Live microorganisms that confer a health benefit to the host by interacting with the existing microbiota and host cells.[1]
Effect on Microbial Diversity Can increase alpha diversity and selectively promote the growth of beneficial, butyrate-producing bacteria.[2]Effects on diversity are often modest and strain-specific, sometimes transient, and can be influenced by the host's baseline microbiota.[3]
Key Molecular Actions Butyrate acts as a histone deacetylase (HDAC) inhibitor and activates G-protein coupled receptors (GPCRs).[4][5]Modulate signaling pathways such as NF-κB and MAPK, influencing inflammatory responses.[3][6]
Consistency of Effect More consistent delivery of a specific active molecule (butyrate) to the colon.[7]Efficacy can be highly dependent on the specific strain(s) used, dosage, and host factors.[3]

Impact on Gut Microbiota Composition and Diversity

This compound, as a precursor to butyrate, has been shown to directly fuel the growth of butyrate-producing bacteria, creating a positive feedback loop that enhances the overall butyrogenic capacity of the gut microbiome.[8] In a study on antibiotic-treated mice, this compound supplementation was found to increase the alpha diversity of the intestinal flora and promote the abundance of short-chain fatty acid (SCFA)-producing bacteria like Muribaculaceae and Bifidobacterium.[2] Another study in weaned piglets demonstrated that this compound modulated the gut microbiota by increasing the relative abundance of genera such as Oscillospira, Oscillibacter, and Butyrivibrio.[9]

Probiotics, on the other hand, introduce live microorganisms into the gut. Their effect on the existing microbiota can be more variable. While some studies report an increase in beneficial bacteria like Bifidobacterium and Lactobacillus, the overall impact on microbial diversity can be modest and sometimes temporary.[3] For instance, the effects of probiotics are highly strain-dependent, and their ability to colonize and influence the resident microbial community can differ significantly among individuals.

Table 1: Comparative Effects on Gut Microbiota

ParameterThis compoundProbioticsSupporting Evidence
Alpha Diversity Generally increasesVariable; can be modest and transient[2],[3]
Beneficial Genera Promoted Muribaculaceae, Bifidobacterium, Oscillospira, ButyrivibrioBifidobacterium, Lactobacillus (strain-dependent)[2][9],[3]
Pathogenic Genera Inhibited Can inhibit potentially pathogenic bacteria like EnterococcusCan compete with and inhibit pathogens[2],[1]

Short-Chain Fatty Acid (SCFA) Production

A primary advantage of this compound is its direct contribution to the colonic pool of butyrate, a critical SCFA for gut health.[7] Studies have shown that this compound supplementation effectively increases the concentration of butyrate and other SCFAs in the gut.[2]

Probiotics can also influence SCFA production, but this is an indirect effect mediated by the fermentation of dietary fibers by the probiotic strains themselves or by the resident microbiota they stimulate. The extent of this effect is dependent on the specific probiotic strains and the availability of fermentable substrates.

Table 2: Impact on SCFA Production

SCFAThis compoundProbioticsSupporting Evidence
Butyrate Directly and significantly increasesIndirectly and variably increases[2],[10]
Acetate & Propionate Can also increase due to cross-feeding mechanismsCan increase depending on the strain's metabolic activity[2],[10]

Mechanisms of Action and Signaling Pathways

This compound's mechanism is centered on the delivery of butyrate. Butyrate is the preferred energy source for colonocytes, strengthening the gut barrier.[5] It also functions as a signaling molecule, inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs) like GPR41, GPR43, and GPR109a.[4][11] These actions lead to anti-inflammatory effects and modulation of gene expression in intestinal epithelial cells.

Probiotics exert their effects through various mechanisms, including competition with pathogens for nutrients and adhesion sites, production of antimicrobial substances, and enhancement of the intestinal barrier function.[1] A key mechanism is the modulation of host signaling pathways, particularly the NF-κB and MAPK pathways, which are central to the inflammatory response.[3][6] By interacting with intestinal epithelial and immune cells, probiotics can downregulate pro-inflammatory cytokine production.

Tributyrin_Pathway This compound This compound (Oral) Lipases Intestinal Lipases This compound->Lipases Hydrolysis Butyrate Butyrate Lipases->Butyrate Colonocyte Colonocyte Butyrate->Colonocyte Uptake HDAC HDAC Inhibition Butyrate->HDAC GPCRs GPCR Activation (GPR41, GPR43, GPR109a) Butyrate->GPCRs Energy Energy Source (β-oxidation) Colonocyte->Energy Barrier Strengthened Gut Barrier Energy->Barrier AntiInflammatory Anti-inflammatory Effects HDAC->AntiInflammatory GPCRs->AntiInflammatory

This compound's Mechanism of Action

Probiotic_Pathway Probiotic Probiotic (e.g., Lactobacillus) IEC Intestinal Epithelial Cell (IEC) Probiotic->IEC Interaction IKK IKK Complex Probiotic->IKK Inhibition TLR Toll-like Receptors (TLRs) IEC->TLR TLR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) Nucleus->Cytokines Gene Transcription Immune Modulated Immune Response Cytokines->Immune

Probiotic Modulation of NF-κB Pathway

Experimental Protocols

The methodologies employed in studying the effects of this compound and probiotics on the gut microbiota share common analytical techniques, although the specific experimental designs may vary.

General Experimental Workflow:

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Analysis Subjects Animal Model (e.g., Mice) or In Vitro Model Groups Control, this compound, Probiotic Groups Subjects->Groups Admin Oral Gavage of this compound or Probiotic Strain(s) Groups->Admin Duration Defined Treatment Period (e.g., 7-28 days) Admin->Duration Fecal Fecal Sample Collection Duration->Fecal Tissue Intestinal Tissue Collection Duration->Tissue Sequencing 16S rRNA Gene Sequencing Fecal->Sequencing SCFA_analysis GC-MS for SCFA Analysis Fecal->SCFA_analysis Gene_expression qPCR/Western Blot for Gene/Protein Expression Tissue->Gene_expression

General Experimental Workflow

This compound Study Protocol Example (Adapted from Yang et al., 2023): [2]

  • Subjects: C57BL/6 male mice.

  • Model: Antibiotic-induced intestinal microbiota disorder using ceftriaxone sodium.

  • Groups: Control, Antibiotic-treated (Model), Low-dose this compound (0.3 g/kg BW), High-dose this compound (3 g/kg BW).

  • Intervention: Daily oral gavage for 11 days.

  • Sample Collection: Fecal samples for 16S rRNA sequencing and SCFA analysis; intestinal tissue for histology and gene expression analysis.

  • Analysis: 16S rRNA gene sequencing to assess microbial composition and diversity. Gas chromatography-mass spectrometry (GC-MS) to quantify SCFAs. qPCR and Western blotting to measure the expression of inflammatory markers and tight junction proteins.[2]

Probiotic Study Protocol Example (Adapted from a general in vivo model): [12]

  • Subjects: C57BL/6 mice.

  • Groups: Control, Probiotic (e.g., Lactobacillus rhamnosus GG at 1 x 10^9 CFU/day).

  • Intervention: Daily oral gavage for a specified period.

  • Sample Collection: Fecal samples for microbial analysis; intestinal tissue for immunological assays.

  • Analysis: 16S rRNA sequencing for microbiota composition. Flow cytometry to analyze immune cell populations in the lamina propria. ELISA or qPCR to measure cytokine levels (e.g., IL-10, TNF-α) in intestinal tissue.

Conclusion

This compound and probiotics represent two distinct yet valuable strategies for modulating the gut microbiota and promoting intestinal health. This compound offers a direct and reliable method of increasing colonic butyrate, a key molecule for gut barrier integrity and inflammatory control. Its effects on the microbiota are targeted towards fostering a butyrate-producing environment. Probiotics, conversely, introduce live beneficial microorganisms that can interact with the host in a multitude of ways, including the modulation of complex immune signaling pathways. The choice between these interventions may depend on the specific therapeutic goal. For conditions characterized by a known butyrate deficiency or a compromised gut barrier, this compound may be a more direct approach. For broader immune modulation or competitive exclusion of pathogens, specific probiotic strains may be more suitable. Future research involving direct head-to-head comparative studies in human clinical trials will be crucial to further elucidate the relative and potentially synergistic benefits of these two important classes of gut health modulators.

References

comparative studies on the long-term effects of tributyrin supplementation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Long-Term Effects of Tributyrin Supplementation

Introduction

This compound, a prodrug of butyric acid, is increasingly utilized as a feed additive in animal nutrition and is under investigation for human therapeutic applications. As a triglyceride containing three molecules of butyric acid esterified to a glycerol backbone, it offers a more stable and palatable alternative to butyric acid salts.[1] This guide provides a comparative analysis of the long-term effects of this compound supplementation, drawing on experimental data to evaluate its performance against other butyrate forms and control diets. The focus is on its impact on gut health, inflammatory responses, and overall physiological performance.

Mechanism of Action

This compound is designed to bypass the upper gastrointestinal tract, where it is resistant to gastric juices.[2] In the small intestine, it is hydrolyzed by pancreatic lipases, slowly releasing butyric acid and glycerol.[2][3] This targeted delivery ensures that butyric acid reaches the intestines, where it serves as a primary energy source for colonocytes, modulates the gut microbiota, strengthens the intestinal barrier, and exerts anti-inflammatory effects.[4][5]

The anti-inflammatory properties of butyrate are partly attributed to its ability to inhibit histone deacetylases (HDACs) and suppress key inflammatory signaling pathways like NF-κB.[5] By downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, this compound helps to mitigate gut inflammation.[5][6]

Comparative Performance Data

The following tables summarize quantitative data from various studies comparing the long-term effects of this compound supplementation with control groups or other butyrate sources.

Table 1: Effects on Growth Performance in Broiler Chickens
ParameterControlThis compound (TB-300)This compound (TB-500)Sodium Butyrate (SB-500)DurationReference
Body Weight Gain-+4.6%--42 days[7]
Feed Conversion Ratio (FCR)--5.2%--42 days[7]
European Production Efficiency Factor (EPEF)-+14.9%--42 days[7]
Weight Gain (under reduced protein diet)CompromisedMaintained--Not Specified[1]

TB-300/500: 300/500 g/ton of this compound; SB-500: 500 g/ton of sodium butyrate.

Table 2: Effects on Gut Morphology and Health
ParameterControlThis compound (TB-300)This compound (TB-500)Sodium Butyrate (SB-500)Animal ModelReference
Duodenal Villi Height-Enhanced-EnhancedBroiler Chickens[7]
Duodenal Crypt-Villus Ratio-Enhanced-EnhancedBroiler Chickens[7]
Duodenal Crypt Depth--Deepest-Broiler Chickens[7]
Jejunal & Ileal Morphology--Improved-Broiler Chickens[7]
Diarrhea Frequency12.5%6.7%--Dairy Calves[8]
Table 3: Effects on Inflammatory Markers and Immune Response
ParameterControlThis compoundConditionAnimal ModelReference
Serum IL-1βIncreasedInhibited increaseLPS ChallengeBroiler Chickens[6]
Serum IL-6IncreasedInhibited increaseLPS ChallengeBroiler Chickens[6]
Gene Expression of IL-1β-DownregulatedPre-weanedDairy Calves[8]
Gene Expression of TLR2-DownregulatedPre-weanedDairy Calves[8]
Gene Expression of Claudin-4-UpregulatedPre-weanedDairy Calves[8]

Experimental Protocols

Study 1: Comparative Effects of Sodium Butyrate and this compound in Broiler Chickens
  • Objective: To compare the effects of different forms and levels of butyrate on broiler performance and gut health.

  • Animals: 1000 Arbor Acres broiler chicks.

  • Experimental Design: Birds were assigned to four dietary groups: a control basal diet, and the basal diet supplemented with 500 g/ton of sodium butyrate (SB-500), 300 g/ton of this compound (TB-300), or 500 g/ton of this compound (TB-500).

  • Duration: 42 days.

  • Data Collection: Body weight, feed intake, and feed conversion ratio were recorded. At the end of the trial, samples were collected for analysis of intestinal histomorphometry, blood indices, and gene expression.[7]

Study 2: this compound Supplementation in Pre-weaned Dairy Calves
  • Objective: To investigate the effects of this compound on intestinal development and health in dairy calves.

  • Animals: Pre-weaned dairy calves.

  • Experimental Design: Calves were divided into two groups: a control group receiving milk replacer and a treatment group receiving milk replacer supplemented with this compound.

  • Duration: 56 days.

  • Data Collection: Diarrhea frequency was recorded daily. Blood samples were collected on days 28 and 56 to measure serum inflammatory markers. Intestinal tissue samples were collected on day 56 to analyze gene expression of inflammatory cytokines and tight junction proteins.[8]

Visualizing Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

G This compound This compound Supplementation PancreaticLipase Pancreatic Lipase in Small Intestine This compound->PancreaticLipase ButyricAcid Butyric Acid Release PancreaticLipase->ButyricAcid NFkB NF-κB Pathway Inhibition ButyricAcid->NFkB ProInflammatoryCytokines Decreased Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->ProInflammatoryCytokines Inflammation Reduced Gut Inflammation ProInflammatoryCytokines->Inflammation

Caption: Mechanism of this compound's anti-inflammatory effect.

Experimental Workflow for Broiler Chicken Trial

G Start 1000 Broiler Chicks Randomization Randomization into 4 Dietary Groups Start->Randomization DietaryGroups Control TB-300 TB-500 SB-500 Randomization->DietaryGroups Supplementation 42-day Supplementation Period DietaryGroups->Supplementation DataCollection Performance Data (BW, FCR) Supplementation->DataCollection Sampling Sample Collection (Day 42) Supplementation->Sampling End Results DataCollection->End Analysis Gut Morphology Blood Indices Gene Expression Sampling->Analysis Analysis->End

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tributyrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tributyrin, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is generally considered to have low toxicity, but it can cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, adherence to proper safety protocols is crucial.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[2] Standard latex gloves may not offer sufficient protection.[2]

  • Body Protection: A lab coat or other suitable protective clothing should be worn to minimize skin contact.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a fume hood, to avoid inhaling fumes, especially when heating or creating an aerosol.[1][2] If adequate ventilation is not available, a NIOSH or European Standard EN 149 approved respirator should be used.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₁₅H₂₆O₆[3]
Molecular Weight 302.36 g/mol [3]
Appearance Colorless, oily liquid[4]
Boiling Point 305 to 310 °C (581 to 590 °F)[5]
Melting Point -75 °C (-103 °F)[5]
Density 1.032 g/cm³[5]
Flash Point 173 °C (343.4 °F)[1]
Solubility in Water Insoluble[5]
Occupational Exposure Limits Not established[1][6][7][8]

Procedural Guidance: From Handling to Disposal

This section provides a step-by-step plan for the safe handling, storage, and disposal of this compound in a laboratory setting.

I. Pre-Operational Protocol
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and any other chemicals involved.

  • Gather PPE: Ensure all necessary PPE is readily available and in good condition.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Work Area: Work in a well-ventilated area, preferably a chemical fume hood.[2] Ensure the work surface is clean and uncluttered.

II. Safe Handling Protocol
  • Dispensing: When transferring this compound, do so carefully to avoid splashing or creating aerosols.

  • Heating: If heating is required, use a well-controlled heating method and ensure adequate ventilation to prevent the accumulation of vapors.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[1]

III. Storage Plan
  • Container: Store this compound in a tightly closed, properly labeled container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[1]

  • Segregation: Store away from incompatible materials.[1]

IV. Spill Management Protocol
  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Avoid Drains: Do not allow spilled this compound to enter drains or waterways.[1]

V. First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

VI. Disposal Plan

As this compound is not classified as a hazardous waste by the RCRA, specific disposal regulations are not federally mandated.[1] However, it is crucial to adhere to local and institutional guidelines for chemical waste disposal.

  • Waste Collection: Collect all this compound waste, including contaminated materials from spills, in a designated and properly labeled waste container.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's waste management plan.

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities for specific disposal procedures.[9][10] Never pour chemical waste down the drain unless it is explicitly permitted by these authorities.[11]

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, after removing or defacing the label.[9]

Visualizing the Workflow for Safe Handling of this compound

To provide a clear, at-a-glance overview of the safety procedures, the following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE CheckEquipment Check Safety Equipment GatherPPE->CheckEquipment PrepArea Prepare Work Area (Fume Hood) CheckEquipment->PrepArea Dispense Dispense this compound Carefully PrepArea->Dispense Handle Perform Experimental Procedure Dispense->Handle Spill Spill Occurs Dispense->Spill Potential Spill Store Store in Tightly Closed Container Handle->Store FirstAid Exposure Occurs Handle->FirstAid Potential Exposure Clean Clean Work Area Store->Clean CollectWaste Collect Waste in Designated Container Clean->CollectWaste ConsultRegs Consult Local Disposal Regulations CollectWaste->ConsultRegs Dispose Dispose via EHS or Approved Method ConsultRegs->Dispose Evacuate Evacuate Spill->Evacuate Ventilate Ventilate Spill->Ventilate Contain Contain Spill->Contain Collect Collect Spill->Collect Decontaminate Decontaminate Spill->Decontaminate EyeContact EyeContact FirstAid->EyeContact SkinContact SkinContact FirstAid->SkinContact Inhalation Inhalation FirstAid->Inhalation Ingestion Ingestion FirstAid->Ingestion

A workflow diagram for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tributyrin
Reactant of Route 2
Reactant of Route 2
Tributyrin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.